molecular formula C10H9NO2 B1143055 2-(5-Isoxazolyl)-4-methylphenol CAS No. 164171-56-6

2-(5-Isoxazolyl)-4-methylphenol

Cat. No.: B1143055
CAS No.: 164171-56-6
M. Wt: 175.18
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Isoxazolyl)-4-methylphenol (5-(2-Hydroxy-5-methylphenyl)isoxazole) is an isoxazole derivative.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKYVNKXVHASGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164171-56-6
Record name 2-(5-Isoxazolyl)-4-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide: 2-(5-Isoxazolyl)-4-methylphenol (CAS 164171-56-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature and patent databases, specific experimental data, detailed biological activity, and associated signaling pathways for 2-(5-Isoxazolyl)-4-methylphenol remain undisclosed. This guide consolidates the available information from commercial suppliers and provides a general overview based on the properties of related isoxazole and phenol compounds. The absence of detailed research on this specific molecule necessitates a broader discussion of its potential applications and the general methodologies used to evaluate similar compounds.

Executive Summary

This compound is a heterocyclic organic compound featuring a phenol ring substituted with a methyl group and an isoxazole ring. While this specific molecule is available commercially, indicating its use in chemical synthesis, detailed public research on its biological functions is not available. Commercial suppliers suggest its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals, likely owing to the known bioactive properties of the isoxazole and phenol moieties. This document outlines the known physicochemical properties and discusses the potential, yet unconfirmed, biological applications and the standard experimental protocols that would be employed to investigate them.

Physicochemical Properties

The fundamental properties of this compound have been collated from various chemical suppliers.

PropertyValueSource
CAS Number 164171-56-6Chem-Impex, Sigma-Aldrich
Molecular Formula C₁₀H₉NO₂Chem-Impex, Sigma-Aldrich
Molecular Weight 175.18 g/mol Sigma-Aldrich
Appearance Off-white crystalline powderChem-Impex
Melting Point 175-177 °CSigma-Aldrich
Purity ≥ 98% (via HPLC)Chem-Impex
Solubility Information not publicly available. Favorable solubility is claimed by some suppliers.Chem-Impex
Storage Store at room temperature.Chem-Impex

Potential Biological Activities and Applications

While specific data for this compound is unavailable, the structural motifs suggest several potential areas of biological activity. The isoxazole ring is a well-known pharmacophore present in numerous approved drugs, and phenolic compounds are recognized for their diverse biological effects.

Potential Applications:

  • Pharmaceutical Intermediate: The compound's structure makes it a candidate for use as a building block in the synthesis of more complex molecules with potential therapeutic applications.[1]

  • Agrochemical Development: Isoxazole derivatives are utilized in some fungicides and herbicides. This compound could serve as a precursor for new agrochemicals.[1]

  • Antifungal and Antibacterial Agent: Both isoxazole and phenol derivatives have been reported to exhibit antimicrobial properties.[1]

Hypothetical Experimental Protocols

Given the lack of specific published research, this section outlines standard, generalized protocols that researchers would typically use to evaluate the biological activity of a novel compound like this compound.

In Vitro Antibacterial Activity Assessment (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

Methodology:

  • Preparation of Bacterial Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antifungal Activity Assessment (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against selected fungal strains.

Methodology:

  • Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of spores or yeast cells is prepared and diluted to a standardized concentration.

  • Compound Preparation: Similar to the antibacterial assay, a stock solution is prepared and serially diluted in a 96-well plate using a suitable broth (e.g., RPMI-1640).

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the positive control.

Logical Workflow for Compound Evaluation

The following diagram illustrates a general workflow for the initial screening and characterization of a novel compound with potential antimicrobial activity.

G cluster_0 A Compound Synthesis and Purification B Physicochemical Characterization A->B C In Vitro Screening (Antibacterial/Antifungal) B->C D Determination of MIC/MFC C->D E Cytotoxicity Assays D->E F Mechanism of Action Studies E->F If non-toxic G Lead Optimization F->G

General workflow for antimicrobial drug discovery.

Conclusion

This compound represents a chemical entity with potential for further development in the pharmaceutical and agrochemical sectors. Its structural components are recognized for their biological significance. However, the lack of specific public data on this compound underscores a gap in the current scientific literature. The experimental protocols and logical workflows presented here provide a standard framework for the systematic evaluation of this and similar compounds, should they become the subject of future research. Further investigation is required to elucidate the specific biological activities and potential mechanisms of action of this compound.

References

"2-(5-Isoxazolyl)-4-methylphenol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and general synthetic and analytical methodologies relevant to 2-(5-Isoxazolyl)-4-methylphenol. This compound, featuring a substituted phenol linked to an isoxazole ring, is a valuable intermediate in the development of new pharmaceutical and agrochemical agents.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₂[1][2][3][4]
Molecular Weight 175.19 g/mol [1]
175.18 g/mol [2][3]
CAS Number 164171-56-6[2][3]
Appearance Off-white crystalline powder[1]
Melting Point 171-177 °C[1]
Purity (typical) ≥ 98% (HPLC)[1]

Experimental Protocols

General Synthesis of Isoxazole Derivatives via 1,3-Dipolar Cycloaddition

A prevalent method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1] For the synthesis of this compound, a plausible approach would involve the reaction of a suitably substituted nitrile oxide with an appropriate alkyne.

Materials:

  • Substituted benzaldehyde (as a precursor to the nitrile oxide)

  • Hydroxylamine hydrochloride

  • An alkyne

  • A suitable base (e.g., triethylamine)

  • Organic solvent (e.g., ethanol, benzene)

Procedure Outline:

  • Preparation of the Nitrile Oxide: The nitrile oxide is typically generated in situ from the corresponding aldoxime, which is formed from the reaction of a substituted benzaldehyde with hydroxylamine.

  • Cycloaddition Reaction: The generated nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with an alkyne. This reaction is often carried out in the presence of a base in an organic solvent.[5]

  • Work-up and Purification: Following the reaction, the mixture is typically filtered to remove any salt byproducts. The solvent is then removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired isoxazole derivative.[5]

General Characterization of Isoxazole Derivatives

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and physical methods would be employed.

Standard Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the compound by identifying the chemical environment of the hydrogen and carbon atoms.[1][5][6]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[1][5][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as O-H (hydroxyl) and C=N (isoxazole ring) stretching vibrations.[1][5][7]

  • Melting Point Determination: The melting point is a key physical property that can indicate the purity of a crystalline solid.[1]

  • Elemental Analysis: This method determines the elemental composition (C, H, N) of the compound, which can be compared to the calculated values from the molecular formula to confirm its identity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an isoxazole derivative like this compound.

G General Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Reaction 1,3-Dipolar Cycloaddition Reactants->Reaction Base, Solvent Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure Compound Purification->Pure_Product NMR NMR (1H, 13C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Pure_Product->MP Purity Purity (HPLC) Pure_Product->Purity Final_Confirmation Structure and Purity Confirmed NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation MP->Final_Confirmation Purity->Final_Confirmation

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(5-Isoxazolyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of the heterocyclic compound 2-(5-Isoxazolyl)-4-methylphenol. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds, namely 4-methylphenol (p-cresol) and various isoxazole derivatives, to project its physicochemical properties. Furthermore, this guide details standardized experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting comprehensive stability assessments under various stress conditions as mandated by international guidelines. This information is intended to support researchers and drug development professionals in formulation, analytical method development, and stability-indicating studies.

Introduction

This compound is a substituted phenol derivative containing an isoxazole ring. Its structural features suggest potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its successful application and development. This guide aims to consolidate the available information and provide a framework for its experimental characterization.

Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, some fundamental properties have been reported.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Melting Point 175-177 °C[1]
Appearance Tan powder[2]

Solubility Profile

Predicted Solubility

The presence of a polar isoxazole ring and a hydroxyl group suggests some degree of solubility in polar solvents.[1] Conversely, the methyl-substituted benzene ring introduces lipophilic character, which would contribute to solubility in organic solvents.

General solubility trends for related compounds suggest:

  • Polar Solvents (e.g., Water, Ethanol, Methanol): Isoxazole itself is more soluble in polar solvents due to hydrogen bonding capabilities.[1] The phenolic hydroxyl group of this compound can also participate in hydrogen bonding, suggesting at least moderate solubility in polar protic solvents.

  • Non-polar Organic Solvents (e.g., Hexane, Toluene): The aromatic ring and methyl group likely confer solubility in non-polar organic solvents.[1]

  • Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents are generally good at dissolving a wide range of organic compounds, and it is expected that this compound would be soluble in them.

Solubility of Structural Analogs

To provide a more quantitative prediction, the solubility of its core structures, 4-methylphenol and isoxazole, are presented below.

Table 1: Solubility Data of 4-Methylphenol (p-Cresol)

SolventSolubilityTemperature (°C)
Water23.1 g/L20
EthanolSolubleNot Specified
EtherSolubleNot Specified
ChloroformSolubleNot Specified

Data sourced from[2][3][4][5]

Table 2: General Solubility of Isoxazole Derivatives

Solvent TypeGeneral SolubilityRationale
WaterLimited to moderateDependent on other substituents; the isoxazole ring is polar.[6]
Polar Organic SolventsGenerally solubleThe polar nature of the isoxazole ring facilitates interaction.[1]
Non-polar Organic SolventsVaries; often solubleDependent on the overall lipophilicity of the molecule.[6]
Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7][8]

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

G cluster_0 Shake-Flask Solubility Determination A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter to separate solid B->C D Quantify concentration of dissolved compound (e.g., HPLC) C->D

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

A chemical safety data sheet indicates that this compound is "Stable under recommended storage conditions".[2] Recommended storage is in a cool, dry, and well-ventilated place. Incompatible materials are listed as strong oxidizing agents.[2] To comprehensively understand its stability, forced degradation studies under various stress conditions are necessary.

Predicted Stability
  • pH Stability: Phenolic compounds can be susceptible to degradation at high pH.[10] The stability of the isoxazole ring can also be pH-dependent. Therefore, the stability of this compound is expected to vary across the pH spectrum.

  • Thermal Stability: The reported melting point of 175-177 °C suggests good thermal stability at ambient temperatures. However, elevated temperatures may induce degradation.

  • Photostability: Many aromatic compounds are susceptible to photodegradation. It is crucial to evaluate the stability of this compound under light exposure.

Stability of Structural Analogs

4-Methylphenol is known to be sensitive to air and light, and it is hygroscopic.[3] This suggests that this compound may also exhibit similar sensitivities. Isoxazole-containing drugs have shown varying stability profiles, with some being susceptible to hydrolytic and oxidative degradation.[11][12]

Experimental Protocol for Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[13][14][15]

Methodology:

The compound is subjected to a series of stress conditions, and the extent of degradation is monitored over time using a stability-indicating analytical method, such as HPLC.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).

  • Neutral Hydrolysis: Water at elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: The solid compound is exposed to elevated temperatures (e.g., 80 °C).

  • Photodegradation: The compound is exposed to a combination of UV and visible light as per ICH Q1B guidelines.

G cluster_1 Forced Degradation Study Workflow start This compound acid Acid Hydrolysis (e.g., 0.1M HCl) start->acid base Base Hydrolysis (e.g., 0.1M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Overview of Forced Degradation Stress Conditions.

Analytical Methodology for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique for both solubility and stability studies.

HPLC Method Development for Phenolic and Isoxazole Compounds

A reversed-phase HPLC method with UV detection is generally suitable for the analysis of phenolic and isoxazole-containing compounds.[16][17][18][19]

Typical HPLC Parameters:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength corresponding to the maximum absorbance of this compound.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

While direct experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability can be extrapolated from its structural analogs. This technical guide provides a robust framework for the experimental determination of these critical physicochemical properties. The detailed protocols for solubility testing and forced degradation studies, along with guidance on analytical method development, will aid researchers in the successful characterization and application of this compound. It is strongly recommended that the experimental protocols outlined herein are performed to establish a definitive solubility and stability profile for this compound.

References

Potential Mechanism of Action of 2-(5-Isoxazolyl)-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential mechanisms of action of 2-(5-Isoxazolyl)-4-methylphenol based on the biological activities of structurally related isoxazole and phenolic compounds. Direct experimental data on the specific mechanism of action of this compound is not currently available in the public domain.

Executive Summary

This compound is a heterocyclic compound featuring a phenol ring substituted with a methyl group and an isoxazole ring. While specific studies on its mechanism of action are limited, the structural motifs present in this molecule suggest potential therapeutic activities, primarily in the realms of anti-inflammatory and antimicrobial action. This guide consolidates information from related compounds to propose likely biological targets and signaling pathways for this compound. The isoxazole ring is a key pharmacophore in several approved drugs, and phenolic compounds are well-known for their diverse biological effects. Therefore, it is hypothesized that this compound may act as an inhibitor of enzymes involved in inflammation and microbial growth.

Chemical and Physical Properties

PropertyValueReference
CAS Number 164171-56-6[1]
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol [1]
Appearance Tan powder
Melting Point 175-177 °C
Purity ≥98%

Potential Mechanisms of Action

Based on the analysis of structurally similar compounds, two primary mechanisms of action are proposed for this compound: anti-inflammatory and antimicrobial.

Anti-inflammatory Activity

The isoxazole moiety is a core component of the selective COX-2 inhibitor, Valdecoxib, suggesting that this compound may also exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Potential Signaling Pathway for Anti-inflammatory Action:

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound This compound Compound->COX_Enzymes

Caption: Proposed anti-inflammatory mechanism of this compound via COX inhibition.

A study on a series of 2-(isoxazol-5-yl)phenyl-4-methylbenzene sulfonate derivatives showed significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[4] This further supports the potential of the 2-(isoxazol-5-yl)phenol scaffold in modulating inflammatory responses.

Antimicrobial Activity

Both the isoxazole and phenol moieties are known to contribute to antimicrobial activity. Isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[5][6] Phenolic compounds, in general, exhibit broad-spectrum antimicrobial effects.

3.2.1. Antibacterial Activity

The presence of an isoxazole ring, often in combination with a phenyl group, has been associated with antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[5] The mechanism could involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

3.2.2. Antifungal Activity

Several studies have highlighted the antifungal potential of isoxazole-containing compounds.[6][7] The proposed mechanism for phenolic compounds often involves the disruption of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. The specific target for the isoxazole moiety could be enzymes crucial for fungal survival.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound is not available. The following table summarizes data for structurally related isoxazole derivatives to provide a comparative context for its potential efficacy.

Compound ClassBiological ActivityAssayKey FindingsReference
2-(Isoxazol-5-yl)phenyl-4-methylbenzene sulfonatesAnti-inflammatoryCarrageenan-induced rat paw edemaSignificant reduction in paw edema at 50 mg/kg[4]
Novel Isoxazole DerivativesAntimicrobialCup-plate methodSignificant antibacterial activity against S. aureus and antifungal activity against C. albicans and A. niger[6]
Benzofuran-isoxazole hybridsAntimicrobialIn vitro antibacterial and antifungal assaysHigh activity against various bacterial and fungal strains[7]

Experimental Protocols for Evaluating Potential Activities

The following are generalized experimental protocols that could be adapted to evaluate the anti-inflammatory and antimicrobial activities of this compound, based on methodologies described for similar compounds.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[5]
  • Animal Model: Wistar rats are commonly used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound (this compound) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

    • After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow for Anti-inflammatory Assay:

anti_inflammatory_workflow A Animal Acclimatization (Wistar Rats) B Baseline Paw Volume Measurement A->B C Compound Administration (Test, Control, Standard) B->C D Carrageenan Injection (Induction of Edema) C->D E Paw Volume Measurement (Hourly for 4 hours) D->E F Data Analysis (% Inhibition of Edema) E->F

Caption: Workflow for carrageenan-induced paw edema assay.

Antimicrobial Activity: Broth Microdilution Method
  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.

  • Procedure:

    • A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the microorganism.

    • Positive control (microorganism with broth), negative control (broth only), and drug control (standard antibiotic/antifungal) wells are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Logical Relationship for Antimicrobial Activity:

antimicrobial_logic Compound This compound Target Potential Microbial Targets (Cell Wall, Enzymes, etc.) Compound->Target Inhibition Inhibition of Growth Target->Inhibition

Caption: Logical flow of the proposed antimicrobial action.

Conclusion and Future Directions

While direct evidence is lacking, the chemical structure of this compound strongly suggests potential as an anti-inflammatory and antimicrobial agent. The isoxazole ring is a proven pharmacophore for COX inhibition, and the phenolic group is a well-established antimicrobial scaffold.

Future research should focus on:

  • In vitro enzyme assays: To directly assess the inhibitory activity of this compound against COX-1 and COX-2.

  • Comprehensive antimicrobial screening: To determine the MIC values against a broad panel of bacterial and fungal pathogens.

  • In vivo efficacy studies: To validate the anti-inflammatory and antimicrobial activities in relevant animal models.

  • Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways modulated by this compound.

Such studies are imperative to validate the therapeutic potential of this compound and to guide its further development as a potential drug candidate.

References

Potential Pharmaceutical Applications of 2-(5-Isoxazolyl)-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Isoxazolyl)-4-methylphenol is a heterocyclic compound featuring a phenol ring substituted with a methyl group and an isoxazole ring. This unique structural arrangement confers upon it significant potential as a scaffold in medicinal chemistry. While specific biological data for this exact molecule is limited in publicly accessible literature, its structural motifs are present in numerous compounds with established pharmacological activities. This technical guide consolidates the potential pharmaceutical applications of this compound based on the known bioactivities of structurally related isoxazole and phenol derivatives. The primary areas of interest include anti-inflammatory, antimicrobial, and antifungal applications. This document provides a theoretical framework for its utility, detailed experimental protocols for its evaluation, and visual representations of potential signaling pathways it may modulate.

Introduction

The isoxazole nucleus is a prominent scaffold in a variety of biologically active compounds, including several commercially available drugs.[1] Similarly, phenolic compounds are well-known for their diverse pharmacological properties, including antioxidant and antimicrobial effects.[2][3] The combination of these two moieties in this compound suggests a high potential for this molecule as a lead compound or a key intermediate in drug discovery and development.[4][5] Its applications are theorized to be in therapeutic areas requiring modulation of inflammatory pathways and inhibition of microbial growth.[6][7]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
CAS Number 164171-56-6
Appearance Tan powder[8]
Melting Point 175-177 °C
Purity ≥ 98%

Potential Pharmaceutical Applications and Quantitative Data

While specific quantitative bioactivity data for this compound is not extensively reported, the following sections outline its potential applications based on data from structurally analogous compounds.

Anti-inflammatory Activity

The isoxazole ring is a key feature in several selective COX-2 inhibitors.[1] The anti-inflammatory potential of this compound is therefore hypothesized to stem from the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).

Table 2: Postulated Anti-inflammatory Activity Profile

Target EnzymePredicted ActivityRationale based on Analogs
Cyclooxygenase-1 (COX-1) Potential for inhibitionIsoxazole derivatives have shown COX-1 inhibitory activity.[1]
Cyclooxygenase-2 (COX-2) Potential for selective inhibitionThe isoxazole moiety is present in known selective COX-2 inhibitors.[1]
5-Lipoxygenase (5-LOX) Potential for inhibitionIsoxazole derivatives have been reported as 5-LOX inhibitors.
Antimicrobial and Antifungal Activity

Phenolic compounds and some isoxazole derivatives are known to possess antimicrobial and antifungal properties.[2][7] The proposed mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.[2]

Table 3: Postulated Antimicrobial and Antifungal Activity Profile

ActivityPredicted EfficacyRationale based on Analogs
Antibacterial Potential activity against Gram-positive and Gram-negative bacteriaPhenolic compounds exhibit broad-spectrum antibacterial activity.[2]
Antifungal Potential activity against pathogenic fungiIsoxazole and phenol derivatives have demonstrated antifungal properties.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to validate the potential pharmaceutical applications of this compound.

Synthesis of this compound

A plausible synthetic route involves the Claisen-Schmidt condensation of a substituted acetophenone with an appropriate aldehyde to form a chalcone, followed by cyclization with hydroxylamine hydrochloride.

Protocol:

  • Chalcone Formation:

    • Dissolve equimolar quantities of 2-hydroxy-5-methylacetophenone and an appropriate aldehyde (e.g., N,N-dimethylformamide dimethyl acetal) in ethanol.

    • Slowly add a catalytic amount of a base (e.g., sodium hydroxide solution) and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone intermediate.

    • Filter, wash with water, and dry the crude product. Recrystallize from a suitable solvent like ethanol.

  • Isoxazole Ring Formation:

    • Reflux the synthesized chalcone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in ethanol for 6-8 hours.

    • After cooling, concentrate the solvent under reduced pressure and pour the residue into ice water.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain pure this compound.

In Vitro Anti-inflammatory Assays

This assay determines the ability of the compound to inhibit the peroxidase activity of COX enzymes.

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, and hematin.

  • Add the test compound (dissolved in DMSO) at various concentrations.

  • Add either purified COX-1 or COX-2 enzyme to the respective wells.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Measure the rate of oxygen consumption using an oxygen electrode or a colorimetric method to determine enzyme activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

This assay measures the inhibition of 5-LOX, which is involved in leukotriene synthesis.

Protocol:

  • Prepare a reaction buffer (e.g., Tris-HCl) containing the 5-LOX enzyme.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the substrate, linoleic acid or arachidonic acid.

  • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antimicrobial and Antifungal Susceptibility Testing

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS) Nucleus->Gene Initiates Compound This compound (Hypothesized) Compound->IKK Inhibits (Potential) IkB_NFkB->NFkB_active IκB Degradation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. Its inhibition can also lead to reduced production of inflammatory mediators.

MAPK_Pathway Stimulus Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK p38 MAPK MAPKK->MAPK Phosphorylates AP1 AP-1 (Transcription Factor) MAPK->AP1 Activates Gene Pro-inflammatory Gene Expression AP1->Gene Compound This compound (Hypothesized) Compound->MAPKK Inhibits (Potential)

Caption: Potential modulation of the MAPK signaling cascade.

Experimental Workflow Visualization

A generalized workflow for the preliminary evaluation of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization AntiInflammatory Anti-inflammatory Assays (COX-1/2, 5-LOX) Characterization->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC) Characterization->Antimicrobial Signaling Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) AntiInflammatory->Signaling Antimicrobial->Signaling

Caption: Overall experimental workflow for evaluation.

Conclusion

This compound represents a molecule of significant interest for pharmaceutical research due to its hybrid structure combining the pharmacologically relevant isoxazole and phenol moieties. Although direct biological data is sparse, the known activities of related compounds strongly suggest its potential as an anti-inflammatory, antibacterial, and antifungal agent. The experimental protocols and potential mechanisms of action outlined in this guide provide a robust framework for the systematic investigation of this promising compound. Further research is warranted to elucidate its precise biological activities and therapeutic potential.

References

The Pivotal Role of 2-(5-Isoxazolyl)-4-methylphenol in Agrochemical Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

This in-depth technical guide explores the synthesis, properties, and application of the versatile intermediate, 2-(5-Isoxazolyl)-4-methylphenol, in the development of modern agrochemicals. Combining a stable isoxazole heterocycle with a functionalized phenol moiety, this compound presents a valuable scaffold for the creation of novel herbicides, fungicides, and other crop protection agents.

Introduction: The Significance of the Isoxazole Moiety in Agrochemicals

The isoxazole ring is a privileged structure in medicinal and agrochemical research, renowned for conferring a range of biological activities.[1] Its incorporation into a molecule can enhance binding to target enzymes, improve metabolic stability, and optimize physicochemical properties for better uptake and translocation in plants. This compound serves as a key building block, providing a reactive phenol group for further derivatization while retaining the core isoxazole structure. This allows for the systematic modification of the molecule to fine-tune its biological efficacy and crop safety profile. This compound is recognized for its utility as an intermediate in the synthesis of agrochemicals, offering effective pest control solutions.[2][3]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and formulation. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 164171-56-6[4]
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [4]
Appearance Off-white crystalline powder[2]
Melting Point 175-177 °C[4]
Purity ≥ 98% (HPLC)[2]
SMILES Cc1ccc(O)c(c1)-c2ccno2[4]
InChI 1S/C10H9NO2/c1-7-2-3-9(12)8(6-7)10-4-5-11-13-10/h2-6,12H,1H3[4]

Synthesis of this compound: A Plausible Synthetic Pathway

While specific proprietary syntheses may vary, a chemically sound and widely applicable method for the preparation of this compound involves the reaction of a β-diketone precursor with hydroxylamine. This approach is analogous to established isoxazole synthesis methodologies. The following workflow outlines a plausible route starting from the readily available 4-methylphenol (p-cresol).

G cluster_0 Step 1: Formylation of 4-Methylphenol cluster_1 Step 2: Claisen-Schmidt Condensation cluster_2 Step 3: Isoxazole Ring Formation p_cresol 4-Methylphenol reimer_tiemann Reimer-Tiemann Reaction (CHCl₃, NaOH) p_cresol->reimer_tiemann formyl_phenol 2-Hydroxy-5-methylbenzaldehyde reimer_tiemann->formyl_phenol claisen_schmidt Base-catalyzed condensation formyl_phenol->claisen_schmidt acetone Acetone acetone->claisen_schmidt chalcone_precursor 4-(2-Hydroxy-5-methylphenyl)but-3-en-2-one claisen_schmidt->chalcone_precursor cyclization Cyclization/Dehydration chalcone_precursor->cyclization hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->cyclization target_compound This compound cyclization->target_compound

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: Synthesis of an Isoxazole Herbicide Intermediate

The following experimental protocol is adapted from a patent for the synthesis of a structurally related isoxazole herbicide intermediate and provides a practical guide for the key cyclization step.[1] This protocol illustrates the general conditions that would be applicable for the synthesis of this compound from its corresponding chalcone precursor.

Materials:

  • Chalcone precursor (e.g., 4-(2-Hydroxy-5-methylphenyl)but-3-en-2-one)

  • Hydroxylamine hydrochloride

  • Triethylamine or Pyridine (Base)

  • Toluene or Dichloroethane (Solvent)

  • Hydrochloric acid (for workup)

  • Water

Procedure:

  • Reaction Setup: In a 250 ml four-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the chalcone precursor (0.1 mol), toluene (60 g), and hydroxylamine hydrochloride (0.11 mol).

  • Reaction Execution: Stir the mixture and heat to 60 °C.

  • Base Addition: Add triethylamine (0.12 mol) dropwise over a period of 30 minutes, maintaining the temperature between 65-70 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 65-70 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, add 30 ml of water to the reaction mixture. Adjust the pH of the system to approximately 5 by the dropwise addition of 30% hydrochloric acid.

  • Isolation: Separate the organic phase. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final product, this compound.

Quantitative Data:

Application in Agrochemical Synthesis: A Gateway to Novel Herbicides

This compound is a valuable intermediate for the synthesis of a variety of agrochemicals, particularly herbicides. The phenolic hydroxyl group provides a convenient handle for introducing diverse functionalities through ether or ester linkages, allowing for the fine-tuning of the final product's herbicidal activity, selectivity, and environmental profile.

Exemplary Synthetic Application: Synthesis of a Hypothetical Isoxazole-based Herbicide

The following workflow illustrates how this compound can be derivatized to form a hypothetical herbicidal compound. This pathway is based on common synthetic transformations used in the agrochemical industry.

G cluster_0 Starting Intermediate cluster_1 Step 1: Etherification cluster_2 Step 2: Further Functionalization (Example) intermediate This compound etherification Williamson Ether Synthesis (Base, Solvent) intermediate->etherification reagent1 Alkylating Agent (e.g., R-X) reagent1->etherification product1 Ether Derivative etherification->product1 functionalization Coupling Reaction product1->functionalization reagent2 Functionalizing Reagent reagent2->functionalization final_product Hypothetical Herbicide functionalization->final_product

Caption: Derivatization of this compound to a hypothetical herbicide.

Structurally Related Commercial Agrochemicals

The significance of the hydroxyphenyl-isoxazole scaffold is underscored by the existence of commercial herbicides with related structures. For instance, Topramezone , a post-emergence herbicide for corn, features a [3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)phenyl] moiety.[5] Although not directly synthesized from this compound, its structure highlights the herbicidal potential of this class of compounds. The development of such molecules indicates a strong industry interest in the isoxazole core for creating effective weed management solutions.

Conclusion

This compound stands out as a highly promising intermediate for the synthesis of next-generation agrochemicals. Its straightforward, plausible synthesis and the reactive handle provided by the phenolic hydroxyl group make it an attractive starting point for the development of novel herbicides and fungicides. The proven success of structurally related compounds in the commercial market further validates the potential of this molecular scaffold. For researchers and scientists in the agrochemical industry, this compound represents a key building block for the discovery and development of innovative and effective crop protection solutions.

References

Unveiling the Antimicrobial Potential of 2-(5-Isoxazolyl)-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the antifungal and antibacterial properties of the heterocyclic compound, 2-(5-Isoxazolyl)-4-methylphenol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel antimicrobial agents. While direct experimental data on this compound is limited in publicly available literature, this guide synthesizes information on structurally related isoxazole and phenol derivatives to provide a foundational understanding of its potential efficacy and mechanisms of action.

Introduction

This compound is a molecule of significant interest, combining the structural features of a phenol and an isoxazole ring.[1] Both of these chemical moieties are independently recognized for their diverse biological activities, including antimicrobial properties.[2][3] Isoxazole derivatives are a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, making them a critical area of study in the search for new therapeutic agents.[2][4] Phenolic compounds are also well-documented for their antimicrobial effects.[3] The unique combination of these two pharmacophores in this compound suggests a strong potential for synergistic or novel antimicrobial activities. This compound is noted as a valuable intermediate in the synthesis of bioactive molecules with antifungal and antibacterial properties.[1]

Antimicrobial Activity of Structurally Related Compounds

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
N3, N5-di(substituted)isoxazole-3,5-diamine derivatives (178d, 178e, 178f)Escherichia coli MTCC 443117, 110, 95[5]
N3, N5-di(substituted)isoxazole-3,5-diamine derivatives (178d, 178e)Staphylococcus aureus MTCC 96100, 95[5]
4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol)Methicillin-resistant Staphylococcus aureus (MRSA)32[6]
CarvacrolMethicillin-resistant Staphylococcus aureus (MRSA)512[6]
4-isopropyl-3-methylphenolMethicillin-resistant Staphylococcus aureus (MRSA)512[6]

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Isoxazole derivatives (TPI-14)Candida albicansNot specified (active)
Isoxazole derivatives (TPI-14)Aspergillus nigerNot specified (active)

Experimental Protocols for Antimicrobial Screening

The following are detailed methodologies for key experiments to evaluate the antimicrobial properties of compounds like this compound, based on established protocols for isoxazole derivatives.[7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[7]

Materials:

  • Test compound (e.g., this compound) stock solution (typically in DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[7]

  • Microbial cultures adjusted to 0.5 McFarland standard

  • Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[7]

  • Negative control (medium only)

  • Solvent control (medium with the same concentration of the solvent used to dissolve the test compound)

Procedure:

  • Add 100 µL of sterile broth to each well of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells in the same row. Discard the final 100 µL from the last well.[7]

  • Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

  • Add 100 µL of the diluted inoculum to each well.

  • Include positive, negative, and solvent controls on the same plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.[7]

  • Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).[7]

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for screening the antimicrobial activity of a compound library.

Antimicrobial_Screening_Workflow cluster_screening Antimicrobial Screening Process start Start: Compound Library primary_screening Primary Screening (e.g., Disk Diffusion) start->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination Active Compounds mbc_mfc_determination MBC/MFC Determination mic_determination->mbc_mfc_determination Inhibitory Compounds data_analysis Data Analysis & Hit Identification mbc_mfc_determination->data_analysis end_point End: Lead Compound(s) data_analysis->end_point

Caption: General workflow for antimicrobial screening of chemical compounds.

Proposed General Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, a plausible hypothesis based on its structural components involves the disruption of microbial cell membranes and inhibition of essential enzymes. Phenolic compounds are known to cause membrane damage, leading to leakage of intracellular components and ultimately cell death. The isoxazole ring may contribute to this activity or target other cellular processes.

Proposed_Mechanism_of_Action cluster_compound This compound cluster_cell Microbial Cell compound Antimicrobial Compound membrane Cell Membrane Disruption compound->membrane Targets enzyme Enzyme Inhibition compound->enzyme Targets cell_death Cell Death membrane->cell_death enzyme->cell_death

Caption: Proposed general mechanism of action for phenolic antimicrobial agents.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. Although direct experimental evidence for its efficacy is currently lacking in the public domain, the known antimicrobial activities of its constituent isoxazole and phenol moieties strongly suggest its potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this and other related compounds. Further research is warranted to fully characterize the antimicrobial spectrum, potency, and mechanism of action of this compound, which could lead to the development of new and effective treatments for infectious diseases.

References

A Research Primer on the Anti-inflammatory Potential of 2-(5-Isoxazolyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory properties of the specific compound, 2-(5-Isoxazolyl)-4-methylphenol, is not extensively available in the public domain. Commercial sources describe it as a key intermediate in the synthesis of pharmaceuticals targeting inflammatory and pain-related conditions.[1][2] This guide, therefore, presents a proposed research framework for investigating its potential anti-inflammatory activity, drawing upon established methodologies and findings for structurally related isoxazole and phenolic compounds.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring linked to a 4-methylphenol moiety. The isoxazole nucleus is a common scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[3] Similarly, phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The combination of these two pharmacophores in this compound suggests its potential as a subject for anti-inflammatory drug discovery.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 164171-56-6

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.18 g/mol

Proposed Research Framework for Investigating Anti-inflammatory Activity

A systematic evaluation of the anti-inflammatory potential of this compound would typically involve a multi-tiered approach, beginning with in vitro assays to establish its biological activity and mechanism of action, followed by in vivo studies to assess its efficacy and safety in a physiological context.

In Vitro Studies: Elucidating Molecular Mechanisms

The initial phase of research should focus on cell-based assays to determine if this compound can modulate key inflammatory pathways.

A foundational set of experiments would include:

  • Cytotoxicity Assays: To determine the non-toxic concentration range of the compound in relevant cell lines (e.g., RAW 264.7 macrophages, THP-1 monocytes). The MTT or LDH assay are standard methods.

  • Nitric Oxide (NO) Production Assay: To measure the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages using the Griess reagent.

  • Pro-inflammatory Cytokine Quantification: To assess the compound's ability to suppress the production of cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated immune cells using ELISA or multiplex assays.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: To evaluate the direct inhibitory effect on COX-1, COX-2, and 5-LOX enzymes, which are critical in the inflammatory cascade.

Based on the initial findings, further investigation into the underlying molecular mechanisms is warranted. Key signaling pathways to explore include:

  • NF-κB Signaling Pathway: This is a central regulator of inflammation.[4] Western blotting can be used to assess the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

  • MAPK Signaling Pathway: The activation of p38, JNK, and ERK MAPKs plays a crucial role in the inflammatory response. Their phosphorylation status can be determined by Western blotting.

  • JAK-STAT Signaling Pathway: This pathway is important for cytokine signaling. The phosphorylation of JAK and STAT proteins can be analyzed to understand the compound's effect on this pathway.

Table 1: Hypothetical In Vitro Quantitative Data for this compound

AssayCell LineStimulantEndpointIC₅₀ (µM)
CytotoxicityRAW 264.7-Cell Viability>100
NO ProductionRAW 264.7LPS (1 µg/mL)Nitrite LevelsData to be determined
TNF-α ProductionTHP-1LPS (1 µg/mL)TNF-α LevelsData to be determined
IL-6 ProductionTHP-1LPS (1 µg/mL)IL-6 LevelsData to be determined
COX-2 InhibitionEnzyme AssayArachidonic AcidPGE₂ LevelsData to be determined
5-LOX InhibitionEnzyme AssayArachidonic AcidLTB₄ LevelsData to be determined
In Vivo Studies: Efficacy in Animal Models of Inflammation

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a whole-organism context.

  • Carrageenan-Induced Paw Edema: A classic model to assess acute inflammation. The compound's ability to reduce paw swelling is measured over several hours.

  • Xylene-Induced Ear Edema: This model is used to evaluate topical anti-inflammatory activity.

  • Acetic Acid-Induced Writhing Test: This model assesses the compound's analgesic properties, which are often linked to anti-inflammatory effects.

  • Adjuvant-Induced Arthritis: A model for chronic inflammation and autoimmune disease, resembling rheumatoid arthritis.

  • Inflammatory Bowel Disease (IBD) Models: For instance, using dextran sulfate sodium (DSS) to induce colitis.

Table 2: Hypothetical In Vivo Quantitative Data for this compound in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-Data to be determined0%
Indomethacin10Data to be determinedData to be determined
Compound X25Data to be determinedData to be determined
Compound X50Data to be determinedData to be determined
Compound X100Data to be determinedData to be determined

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are example protocols based on standard practices.

In Vitro Protocol: Nitric Oxide Production Assay
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

In Vivo Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Use male Wistar rats (180-200 g).

  • Grouping: Divide the animals into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (various doses of this compound).

  • Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Visualization of Potential Mechanisms

The following diagrams illustrate the potential signaling pathways that this compound might modulate, based on the known mechanisms of other anti-inflammatory isoxazole and phenolic compounds.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Compound This compound Compound->IKK inhibits? Compound->NFkB inhibits?

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

G CellMembrane Cell Membrane ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX2 inhibits?

Caption: Hypothetical Inhibition of the COX-2 Pathway.

G Start Start: Synthesize/Acquire Compound InVitro In Vitro Screening (Cytotoxicity, NO, Cytokines, COX/LOX) Start->InVitro IsActive Active? InVitro->IsActive Mechanism Mechanism of Action Studies (NF-κB, MAPK, JAK-STAT) IsActive->Mechanism Yes Stop Stop/Re-evaluate IsActive->Stop No InVivo In Vivo Efficacy Models (Paw Edema, Arthritis) Mechanism->InVivo IsEffective Effective & Safe? InVivo->IsEffective Lead Lead Optimization IsEffective->Lead Yes IsEffective->Stop No

Caption: Proposed Experimental Workflow for Anti-inflammatory Drug Discovery.

Conclusion and Future Directions

While this compound is commercially positioned as a promising starting material for the synthesis of anti-inflammatory drugs, a thorough investigation into its intrinsic biological activities is warranted. The proposed research framework provides a roadmap for elucidating its potential as an anti-inflammatory agent. Future studies should focus on executing these in vitro and in vivo experiments to generate the necessary data to support its further development. Structure-activity relationship (SAR) studies on derivatives of this compound could also lead to the discovery of more potent and selective anti-inflammatory drug candidates.

References

Initial literature review of "2-(5-Isoxazolyl)-4-methylphenol"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for "2-(5-Isoxazolyl)-4-methylphenol" (CAS No. 164171-56-6) did not yield specific peer-reviewed publications detailing its synthesis, quantitative biological activity, or mechanism of action. The information presented herein is a curated guide based on the established chemical properties of this molecule and data from structurally analogous compounds. This document aims to provide a foundational understanding and a practical framework for researchers initiating studies on this compound.

Core Compound Properties

Based on information from chemical suppliers and databases, the fundamental properties of this compound are summarized below.[1] This data is crucial for the design of experimental protocols, including solvent selection, dosage calculations, and analytical method development.

PropertyValueSource
CAS Number 164171-56-6[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.19 g/mol [1]
Appearance Off-white crystalline powder[1]
Melting Point 171-177 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Room Temperature[1]

Potential Biological Activities and Applications

  • Pharmaceutical Development: It is cited as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory and pain-related conditions. The isoxazole ring is a core component of several anti-inflammatory drugs.[2][3][4]

  • Agrochemicals: The compound is used in the formulation of agrochemicals for pest control, suggesting potential insecticidal or fungicidal properties.[1]

  • Antimicrobial Activity: The presence of both the isoxazole and phenol groups suggests potential antifungal and antibacterial properties.[3] Phenolic compounds are known for their broad-spectrum antimicrobial activities.[5][6][7]

Postulated Synthesis Pathway

A plausible synthetic route for this compound can be extrapolated from general methods for the synthesis of 2-(5-isoxazolyl)-phenols. A likely approach involves the reaction of a substituted phenol with a precursor to form the isoxazole ring. A general synthetic patent for related structures has been identified.[8]

Synthesis_Pathway cluster_start Starting Materials 4-Methylphenol 4-Methylphenol Reaction Cyclization Reaction 4-Methylphenol->Reaction Precursor Isoxazole Ring Precursor Precursor->Reaction Product This compound Reaction->Product

A potential synthetic pathway for this compound.

Experimental Protocols for Biological Evaluation

The following are detailed, generalized protocols for assessing the potential anti-inflammatory and antimicrobial activities of this compound, based on methodologies used for structurally related compounds.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely accepted model is used to evaluate the acute anti-inflammatory activity of a compound.

Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with the test compound, compared to a control group, indicates anti-inflammatory effects.

Experimental Workflow:

Anti_Inflammatory_Workflow Acclimatization Acclimatize Rats (e.g., 1 week) Grouping Group Animals (n=6 per group) - Control (Vehicle) - Standard (e.g., Indomethacin) - Test Compound Acclimatization->Grouping Fasting Fast Animals Overnight Grouping->Fasting Dosing Administer Vehicle, Standard, or Test Compound (Oral Gavage) Fasting->Dosing Induction Inject 0.1 mL of 1% Carrageenan into Sub-plantar Region of Right Hind Paw (30 min post-dosing) Dosing->Induction Measurement Measure Paw Volume at 0, 1, 2, 3, 4 hours post-carrageenan (Plethysmometer) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Workflow for carrageenan-induced paw edema assay.

Data Presentation:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-Value0
Standard (Indomethacin)10ValueValue
Test Compound25ValueValue
Test Compound50ValueValue
Test Compound100ValueValue
In Vitro Antimicrobial Activity: Agar Well Diffusion Method

This method is a standard preliminary test to assess the antimicrobial activity of a compound.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a specific microorganism. If the compound is active, it inhibits the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.

Experimental Workflow:

Antimicrobial_Workflow Media_Prep Prepare and Sterilize Agar Medium (e.g., Mueller-Hinton Agar) Inoculation Inoculate Molten Agar with Standardized Microbial Suspension Media_Prep->Inoculation Pouring Pour Inoculated Agar into Petri Dishes and Allow to Solidify Inoculation->Pouring Well_Creation Create Wells (e.g., 6 mm diameter) in the Solidified Agar Pouring->Well_Creation Loading Add Test Compound, Positive Control (e.g., Ampicillin), and Negative Control (Solvent) to Wells Well_Creation->Loading Incubation Incubate Plates at Optimal Temperature and Time for the Microorganism Loading->Incubation Measurement Measure the Diameter of the Zone of Inhibition (mm) Incubation->Measurement

Workflow for the agar well diffusion antimicrobial assay.

Data Presentation (Example for Bacteria):

MicroorganismTest Compound (Concentration)Zone of Inhibition (mm)Standard (e.g., Ampicillin, 10 µg/mL)
Staphylococcus aureus (Gram-positive)Value µg/mLValueValue
Escherichia coli (Gram-negative)Value µg/mLValueValue
Pseudomonas aeruginosa (Gram-negative)Value µg/mLValueValue
Bacillus subtilis (Gram-positive)Value µg/mLValueValue

Postulated Mechanism of Action: Anti-inflammatory Signaling

Given the prevalence of isoxazole and phenol motifs in anti-inflammatory agents, a plausible mechanism of action for this compound involves the modulation of key inflammatory signaling pathways, such as the NF-κB and MAPK pathways. These pathways are central to the production of pro-inflammatory mediators.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates MAPK MAPK MyD88->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates MAPK->NFκB Activates Compound This compound Compound->IKK Inhibits Compound->MAPK Inhibits Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFκB_nuc->Gene_Expression Induces

Postulated anti-inflammatory signaling pathway modulation.

Future Directions

To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry).

  • Quantitative Biological Assays: Determination of IC₅₀ values for specific inflammatory enzymes (e.g., COX-1, COX-2) and Minimum Inhibitory Concentrations (MICs) against a broad panel of bacterial and fungal strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound using techniques such as Western blotting, qPCR, and reporter gene assays.

  • In Vivo Efficacy and Toxicity: Evaluation of the compound's efficacy in various animal models of disease and comprehensive toxicological profiling to assess its safety.

This initial literature review provides a roadmap for researchers interested in investigating "this compound." While direct data is currently lacking, the information compiled from related structures offers a solid foundation for initiating comprehensive studies into its potential biological activities.

References

The Discovery and Ascendancy of Isoxazole-Phenols: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the history, synthesis, and therapeutic applications of isoxazole-phenol compounds. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth experimental protocols, quantitative biological data, and visualization of key signaling pathways.

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2][3][4][5] First synthesized in 1903 by Claisen, the journey of isoxazole chemistry has been marked by the development of diverse synthetic methodologies and the discovery of a wide array of biological activities.[6] The incorporation of a phenolic moiety into the isoxazole framework has proven to be a particularly fruitful strategy, leading to the development of potent and selective therapeutic agents. This guide provides a detailed exploration of the discovery, synthesis, and biological significance of isoxazole-phenol compounds, with a focus on their applications in oncology, inflammation, and infectious diseases.

Historical Milestones

The history of isoxazole-phenol compounds is intrinsically linked to the broader evolution of isoxazole chemistry and the strategic incorporation of the phenol group to enhance biological activity and modulate pharmacokinetic properties.

  • 1903: The foundational synthesis of the isoxazole ring was first reported by Claisen, laying the groundwork for the exploration of this heterocyclic system.

  • Mid-20th Century: The therapeutic potential of isoxazoles was realized with the development of isoxazolyl penicillins like oxacillin and cloxacillin, demonstrating their utility as antibacterial agents.

  • Late 20th Century: The discovery of the selective COX-2 inhibitor celecoxib, which features a pyrazole ring, spurred the development of other diarylheterocyclic anti-inflammatory agents, including the isoxazole-based valdecoxib.[7] This highlighted the potential of the isoxazole scaffold in designing selective enzyme inhibitors.

  • Early 21st Century: The isoxazole-resorcinol scaffold emerged as a potent inhibitor of Heat shock protein 90 (Hsp90), a key target in cancer therapy. This discovery opened a new avenue for the application of isoxazole-phenols in oncology.[8]

  • Present Day: Research continues to expand the therapeutic landscape of isoxazole-phenols, with investigations into their roles as neuroprotective agents, antivirals, and antifungals, driven by advanced synthetic techniques and a deeper understanding of their mechanisms of action.[1][2]

Synthetic Methodologies

The synthesis of isoxazole-phenol compounds can be broadly approached through two main strategies: the formation of the isoxazole ring from precursors already containing a protected or unprotected phenol, or the introduction of the hydroxyl group onto a pre-formed isoxazole ring. A cornerstone of many synthetic routes is the 1,3-dipolar cycloaddition reaction.

Experimental Protocol: Synthesis of a 3-(4-Hydroxyphenyl)-5-Aryl Isoxazole via 1,3-Dipolar Cycloaddition

This protocol details a common method for synthesizing a 3,4-disubstituted isoxazole, which can be adapted for various substituted phenols and alkynes.

Step 1: Synthesis of 4-Hydroxybenzaldehyde Oxime

  • Reactants: 4-hydroxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), sodium acetate (1.5 eq).

  • Procedure: Dissolve 4-hydroxybenzaldehyde in a 1:1 mixture of ethanol and water. Add hydroxylamine hydrochloride and sodium acetate to the solution. Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC). Upon completion, extract the product with ethyl acetate. Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the aldoxime.[9]

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

  • Reactants: 4-Hydroxybenzaldehyde oxime (1.0 eq), terminal alkyne (e.g., phenylacetylene, 1.1 eq), N-Chlorosuccinimide (NCS) (1.1 eq), and a base (e.g., triethylamine, 1.2 eq).

  • Procedure: Dissolve the 4-hydroxybenzaldehyde oxime and the terminal alkyne in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the mixture to 0°C in an ice bath. Slowly add a solution of NCS in the same solvent to the reaction mixture. Then, add the base dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired 3-(4-hydroxyphenyl)-5-phenylisoxazole.

Quantitative Biological Data

The therapeutic potential of isoxazole-phenol compounds is underscored by their potent biological activities. The following tables summarize key quantitative data for representative compounds across different therapeutic areas.

Table 1: Anti-inflammatory and Anticancer Activity of Isoxazole-Phenol Derivatives
Compound IDTargetAssayIC50Cell LineReference
A13COX-1 / COX-2In vitro inhibition64 nM / 13 nM-[10]
IXZ3COX-2In vitro inhibition0.95 µM-[11][12]
ODZ2COX-2In vitro inhibition0.48 µM-[11]
Compound 5Hsp90Cytotoxicity (MTT)14 µMMCF-7, HeLa[13]
VER52296Hsp90Cytotoxicity< 20 µM-[14]
Diaryl-isoxazoleHsp90Binding Assay< 70 nMHCT116[8]
Table 2: Antimicrobial Activity of Isoxazole-Phenol Derivatives
Compound IDOrganismMIC (µg/mL)Reference
Isoxazole DerivativeCandida albicans6 - 60[15]
Isoxazole DerivativeBacillus subtilis10 - 80[15]
Isoxazole DerivativeEscherichia coli30 - 80[15]
TPI-2S. aureus / E. coli6.25 / 6.25[16]
TPI-5S. aureus / E. coli6.25 / 6.25[16]
TPI-14S. aureus / E. coli6.25 / 6.25[16]

Key Signaling Pathways and Mechanisms of Action

The biological effects of isoxazole-phenol compounds are mediated through their interaction with specific molecular targets. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways affected by these compounds.

Cyclooxygenase (COX) Inhibition

Many isoxazole-phenol derivatives exhibit potent anti-inflammatory activity by inhibiting the COX enzymes, particularly the inducible COX-2 isoform. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Isoxazole_Phenol Isoxazole-Phenol Compound Isoxazole_Phenol->COX_Enzymes

COX Inhibition by Isoxazole-Phenols
Heat Shock Protein 90 (Hsp90) Inhibition

Isoxazole-phenols, particularly those with a resorcinol moiety, are potent inhibitors of Hsp90. Hsp90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of these client proteins and subsequent apoptosis of cancer cells.

Hsp90_Inhibition_Pathway cluster_Hsp90 Hsp90 Chaperone Cycle Hsp90_inactive Hsp90 (inactive) Hsp90_active Hsp90 (active) Hsp90_inactive->Hsp90_active ATPase activity Hsp90_active->Hsp90_inactive ADP ADP + Pi Hsp90_active->ADP Client_Protein_folded Folded Client Protein Hsp90_active->Client_Protein_folded ATP ATP ATP->Hsp90_inactive Client_Protein_unfolded Unfolded Client Protein (e.g., Akt, Raf-1) Client_Protein_unfolded->Hsp90_active Proteasome Proteasomal Degradation Client_Protein_unfolded->Proteasome Client_Protein_folded->Proteasome Apoptosis Apoptosis Proteasome->Apoptosis Isoxazole_Phenol Isoxazole-Phenol Compound Isoxazole_Phenol->Hsp90_inactive Inhibition

Hsp90 Inhibition by Isoxazole-Phenols
Neuroprotection via AMPA/NMDA Receptor Modulation

Emerging evidence suggests that isoxazole-containing compounds can modulate the activity of ionotropic glutamate receptors, such as AMPA and NMDA receptors.[17][18][19][20][21] Overactivation of these receptors leads to excitotoxicity, a key process in neurodegenerative diseases. Isoxazole-phenols may offer neuroprotection by acting as antagonists or allosteric modulators of these receptors, thereby reducing excessive calcium influx and subsequent neuronal damage.

Neuroprotection_Pathway Glutamate Excess Glutamate AMPA_NMDA AMPA/NMDA Receptors Glutamate->AMPA_NMDA Ca_influx Excessive Ca2+ Influx AMPA_NMDA->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Isoxazole_Phenol Isoxazole-Phenol Compound Isoxazole_Phenol->AMPA_NMDA Modulation

Neuroprotective Mechanism of Isoxazole-Phenols

Experimental Protocols for Biological Evaluation

In Vitro COX Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of isoxazole-phenol compounds against COX-1 and COX-2.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), heme, reaction buffer (e.g., Tris-HCl), colorimetric or fluorometric probe, test compounds, and a known COX inhibitor (e.g., celecoxib) as a positive control.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.

    • Add the test compound dilutions or the control to the wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a specific time (e.g., 2 minutes) at 37°C.

    • Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength for the probe used.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[22][23]

Hsp90 Inhibition Assay (ELISA-based)

This protocol outlines a method to quantify the inhibition of Hsp90.

  • Materials: Human Hsp90 ELISA kit (containing pre-coated plates, detection antibody, HRP-conjugate, standards, and buffers), test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds and Hsp90 standards.

    • Add the standards and test compounds to the appropriate wells of the pre-coated microtiter plate.

    • Incubate for the recommended time (e.g., 90 minutes at 37°C).

    • Wash the plate to remove unbound substances.

    • Add the biotin-labeled detection antibody and incubate (e.g., 60 minutes at 37°C).

    • Wash the plate and add HRP-streptavidin conjugate, then incubate (e.g., 30 minutes at 37°C).

    • Wash the plate and add the TMB substrate solution.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve using the absorbance values of the standards. Determine the concentration of Hsp90 in the presence of the test compounds by interpolating their absorbance values from the standard curve. Calculate the percentage of inhibition and the IC50 value.[24][25]

Conclusion and Future Directions

Isoxazole-phenol compounds represent a versatile and potent class of molecules with significant therapeutic potential across a range of diseases. Their rich history, coupled with modern synthetic and screening methodologies, has established them as a cornerstone in many drug discovery programs. The ability to fine-tune their biological activity through targeted structural modifications ensures that isoxazole-phenols will remain a focus of research for years to come. Future efforts will likely concentrate on optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel therapeutic targets, and developing multi-targeted agents for complex diseases. The continued exploration of the chemical space around the isoxazole-phenol scaffold holds immense promise for the development of next-generation therapeutics.

References

Methodological & Application

Synthesis protocol for "2-(5-Isoxazolyl)-4-methylphenol"

Author: BenchChem Technical Support Team. Date: December 2025

An established three-step synthetic route has been developed for the preparation of 2-(5-Isoxazolyl)-4-methylphenol. This protocol provides a detailed methodology for researchers, scientists, and professionals in drug development. The synthesis begins with the Fries rearrangement of p-cresyl acetate to form the key intermediate, 2'-Hydroxy-5'-methylacetophenone. This is followed by a condensation reaction to create a β-enaminone, which then undergoes cyclocondensation with hydroxylamine to yield the final product. The compound is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals, particularly for developing molecules with antifungal, antibacterial, and anti-inflammatory properties[1][2].

Chemical Reaction Scheme

G cluster_0 Step 1: Fries Rearrangement cluster_1 Step 2: Enaminone Formation cluster_2 Step 3: Isoxazole Ring Formation A p-Cresyl Acetate B 2'-Hydroxy-5'-methylacetophenone (Intermediate I) A->B  AlCl₃, 140-150 °C C 2'-Hydroxy-5'-methylacetophenone (Intermediate I) D (E)-3-(dimethylamino)-1-(2-hydroxy -5-methylphenyl)prop-2-en-1-one (Intermediate II) C->D  DMF-DMA, Toluene, Reflux E (E)-3-(dimethylamino)-1-(2-hydroxy -5-methylphenyl)prop-2-en-1-one (Intermediate II) F This compound (Final Product) E->F  NH₂OH·HCl, Acetic Acid, Reflux

Caption: Overall three-step reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is divided into three main synthetic steps, followed by characterization.

Materials and Equipment
  • Reagents: p-Cresyl acetate, Aluminum chloride (AlCl₃), N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Hydroxylamine hydrochloride (NH₂OH·HCl), Toluene, Glacial acetic acid, Ethyl acetate, Hexane, Anhydrous sodium sulfate (Na₂SO₄), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethanol.

  • Equipment: Round-bottom flasks, reflux condenser, heating mantle with oil bath, magnetic stirrer, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates, Buchner funnel, melting point apparatus, NMR spectrometer, Mass spectrometer.

Step 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone (Intermediate I)

This step involves the Fries rearrangement of p-cresyl acetate to yield 2'-Hydroxy-5'-methylacetophenone[3].

  • Combine p-cresyl acetate and anhydrous aluminum chloride in a round-bottom flask.

  • Heat the reaction mixture in an oil bath to 140-150 °C for 5-6 hours with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate/hexane mobile phase.

  • Upon completion, cool the mixture to room temperature and then carefully quench by pouring it over crushed ice.

  • Acidify with dilute HCl and extract the product into ethyl acetate (2x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from aqueous ethanol to yield 2'-Hydroxy-5'-methylacetophenone as a yellow crystalline powder[3].

Step 2: Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one (Intermediate II)

This step converts the ketone intermediate into a β-enaminone, which is a precursor for the isoxazole ring[4][5].

  • Dissolve 2'-Hydroxy-5'-methylacetophenone (Intermediate I) in toluene in a round-bottom flask.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure. The resulting crude enaminone is often used in the next step without further purification.

Step 3: Synthesis of this compound (Final Product)

This final step is a cyclocondensation reaction to form the isoxazole ring[5][6][7].

  • Dissolve the crude (E)-3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one (Intermediate II) in glacial acetic acid.

  • Add hydroxylamine hydrochloride to the solution.

  • Heat the mixture to reflux for 4-6 hours.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry it.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data Summary

Step Reagent MW ( g/mol ) Equivalents Typical Scale (10 mmol) Notes
1 p-Cresyl Acetate150.171.01.50 gStarting Material
Aluminum Chloride133.341.21.60 gLewis Acid Catalyst
2 2'-Hydroxy-5'-methylacetophenone150.171.01.50 gIntermediate I
DMF-DMA119.161.51.79 g (1.99 mL)Forms Enaminone
3 Intermediate II (crude)205.241.0~2.05 gIntermediate II
Hydroxylamine HCl69.491.20.83 gRing Formation
Product This compound 175.18 --Expected Yield: 60-80% over 3 steps

Characterization of Final Product

  • Appearance: Off-white crystalline powder[2].

  • Molecular Formula: C₁₀H₉NO₂.

  • Molecular Weight: 175.18 g/mol .

  • Melting Point: 175-177 °C.

  • CAS Number: 164171-56-6.

  • Spectroscopic Analysis: The final structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct regioisomer has been formed.

Experimental Workflow Visualization

G A Step 1: Synthesize Intermediate I (Fries Rearrangement) B Reaction Work-up & Purification (Quenching, Extraction, Recrystallization) A->B C Step 2: Synthesize Intermediate II (Enaminone Formation) B->C D Solvent Removal C->D E Step 3: Synthesize Final Product (Cyclocondensation) D->E F Final Work-up & Purification (Precipitation, Filtration, Recrystallization) E->F G Characterization (MP, NMR, MS) F->G

Caption: High-level workflow for the synthesis and characterization of this compound.

Safety Precautions

  • Handle aluminum chloride with care as it reacts violently with water and is corrosive. All manipulations should be performed in a fume hood.

  • Organic solvents like toluene and ethyl acetate are flammable. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, throughout the procedure.

  • Glacial acetic acid and hydrochloric acid are corrosive. Handle them in a well-ventilated fume hood.

References

Application Notes: Synthesis of 2-(5-Isoxazolyl)-4-methylphenol via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(5-Isoxazolyl)-4-methylphenol is a valuable heterocyclic compound featuring a methylphenol core linked to an isoxazole ring.[1] This structure serves as a key intermediate and building block in the development of various bioactive molecules.[1] It is widely utilized in pharmaceutical research, particularly for synthesizing compounds targeting inflammatory and pain-related conditions, as well as in the agrochemical industry for creating effective pest control solutions.[1][2][3] The isoxazole moiety is a common pharmacophore in medicinal chemistry, valued for its ability to engage in hydrogen bonding and π-π stacking interactions.[4]

The most efficient and widely adopted method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction.[5][6] This reaction involves the [3+2] cycloaddition of a nitrile oxide (as the 1,3-dipole) with an alkyne (as the dipolarophile) to regioselectively form a five-membered isoxazole ring.[6] These reactions are noted for their high efficiency, mild conditions, and tolerance of various functional groups.[7] This document provides a detailed protocol for the synthesis of this compound using this approach.

Principle of the Reaction

The synthesis is achieved through the reaction of a terminal alkyne, 2-ethynyl-4-methylphenol, with formonitrile oxide (HCNO). Formonitrile oxide is a highly reactive and unstable 1,3-dipole, which is generated in situ from a stable precursor, such as a hydroximinoyl chloride, by elimination of HCl using a non-nucleophilic base like triethylamine (TEA).[8] The subsequent cycloaddition with the alkyne proceeds in a concerted, pericyclic fashion to yield the desired 3,5-disubstituted isoxazole with high regioselectivity.[5]

G cluster_conditions Reaction Conditions r1 2-Ethynyl-4-methylphenol (Dipolarophile) p1 This compound (Final Product) r1->p1 + r2 Formonitrile Oxide (HCNO) (1,3-Dipole, generated in situ) r2->p1 c1 Base (e.g., Triethylamine) Solvent (e.g., THF) Room Temperature

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section details a representative protocol for the synthesis of this compound. The procedure involves the in situ generation of formonitrile oxide from a suitable precursor and its subsequent reaction with the alkyne.

Materials and Equipment

  • Reactants: 2-ethynyl-4-methylphenol, Formohydroximoyl chloride (or other formonitrile oxide precursor), Triethylamine (TEA)

  • Solvents: Anhydrous Tetrahydrofuran (THF), Ethyl acetate, Hexane, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Silica gel for column chromatography

  • Equipment: Round-bottom flask, Magnetic stirrer, Dropping funnel, Nitrogen inlet, Condenser, Rotary evaporator, Glassware for extraction and chromatography, TLC plates

Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 2-ethynyl-4-methylphenol (1.0 eq.). Dissolve the alkyne in anhydrous THF (approx. 0.2 M concentration).

  • Precursor Addition: Add the formonitrile oxide precursor, formohydroximoyl chloride (1.2 eq.), to the solution. Cool the flask to 0 °C using an ice bath.

  • In situ Nitrile Oxide Generation and Cycloaddition: While stirring vigorously, add a solution of triethylamine (1.5 eq.) in anhydrous THF dropwise to the reaction mixture over 30 minutes using a dropping funnel. The formation of triethylamine hydrochloride is often observed as a white precipitate.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.

G start Start: Prepare Reactants setup 1. Dissolve Alkyne in Anhydrous THF start->setup add_precursor 2. Add Nitrile Oxide Precursor (Cool to 0 °C) setup->add_precursor add_base 3. Add Triethylamine Dropwise (Generate Nitrile Oxide in situ) add_precursor->add_base react 4. Stir at Room Temperature (12-16h, Monitor by TLC) add_base->react workup 5. Quench with Water & Extract with Ethyl Acetate react->workup purify 6. Wash, Dry, and Concentrate Crude Product workup->purify chromatography 7. Purify by Column Chromatography purify->chromatography characterize 8. Characterize Pure Product (NMR, IR, MS, MP) chromatography->characterize end_node End: this compound characterize->end_node

Caption: Experimental workflow for the synthesis and purification of the target compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 164171-56-6[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [9]
Appearance Off-white crystalline powder[1]
Melting Point 171-177 °C[1]

Table 2: Representative Reaction Parameters

ParameterRecommended Value
Molar Ratio (Alkyne:Precursor:Base) 1 : 1.2 : 1.5
Solvent Anhydrous THF
Concentration ~0.2 M
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 16 hours
Typical Yield 65 - 85%

Table 3: Expected Spectroscopic Data for Product Confirmation

TechniqueExpected Characteristic Signals
¹H NMR δ ~2.3 ppm (s, 3H, -CH₃); δ ~5.0-6.0 ppm (br s, 1H, -OH); δ ~6.7-7.5 ppm (m, 4H, Ar-H and Isoxazole C4-H); δ ~8.4 ppm (d, 1H, Isoxazole C3-H)
¹³C NMR δ ~20 ppm (-CH₃); δ ~105-160 ppm (Aromatic, Phenolic, and Isoxazole carbons)
IR (cm⁻¹) ~3100-3400 (O-H stretch, broad); ~3100 (C-H stretch, aromatic/isoxazole); ~1600, 1500 (C=C and C=N stretch); ~1100-1250 (C-O stretch)
Mass Spec (HRMS) Calculated m/z for C₁₀H₉NO₂ [M+H]⁺: 176.0706; Found: ~176.070x

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Hydroximoyl chlorides can be lachrymatory and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the procedure.

The 1,3-dipolar cycloaddition reaction is a powerful and reliable strategy for the synthesis of this compound. The described protocol offers a clear pathway to obtain this important chemical intermediate under mild conditions with good expected yields. The versatility of this reaction allows for the potential synthesis of a wide array of substituted isoxazole derivatives by modifying the alkyne and nitrile oxide precursors, making it a cornerstone technique for researchers in medicinal chemistry and materials science.[1][3]

References

Application Notes and Protocols for the Purification of 2-(5-Isoxazolyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(5-Isoxazolyl)-4-methylphenol is a versatile organic compound featuring a methylphenol group attached to an isoxazole ring.[1] This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals, with potential applications in the development of anti-inflammatory drugs, as well as antifungal and antibacterial agents.[1] Given its use in sensitive applications, achieving a high degree of purity is critical. These application notes provide detailed protocols for the purification of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing appropriate purification strategies.

PropertyValueReference
CAS Number 164171-56-6[1][2]
Molecular Formula C₁₀H₉NO₂[1][2]
Molecular Weight 175.19 g/mol [1]
Appearance Off-white crystalline powder[1]
Melting Point 171-177 °C[1][2]
Purity (Typical) ≥ 98% (HPLC)[1]
Storage Room Temperature[1]

Purification Techniques

Several standard organic chemistry techniques can be employed for the purification of this compound. The choice of method depends on the initial purity of the crude product, the scale of the purification, and the desired final purity.

  • Crystallization: This is a powerful technique for purifying solid compounds. For phenolic compounds, preferential crystallization can be particularly effective in separating structurally similar impurities.[3] Melt crystallization is another potential method for purifying alkylated phenols.[4]

  • Column Chromatography: A widely used technique for separating components of a mixture based on their differential adsorption to a stationary phase. It is suitable for purifying a wide range of organic compounds, including isoxazole derivatives.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique used for both analytical and preparative purposes. Supercritical fluid chromatography, a related technique, has been successfully used for the enantioseparation of isoxazole derivatives.[7]

  • Extraction: Liquid-liquid extraction is often used as an initial purification step to remove impurities with significantly different solubilities in immiscible solvents.

  • Suction Filtration: Often employed as a simple and rapid method for collecting a solid product from a solution, particularly after synthesis in aqueous media where the product precipitates.[8][9]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System

This protocol is suitable for the final purification step to obtain a high-purity crystalline product. The choice of solvents is critical and may require some empirical optimization. An ethanol/water system is often effective for phenolic compounds.[3]

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum source

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a heating mantle to facilitate dissolution.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Clarification: If the solution remains turbid, add a small amount of hot ethanol dropwise until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is effective for purifying larger quantities of the crude product or for separating it from closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, draining the excess hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica gel onto the top of the column.

  • Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient might start from 100% hexane and gradually move to a 90:10 or 80:20 hexane:ethyl acetate mixture.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC with a UV lamp for visualization.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary

The following table summarizes the key parameters for the described purification techniques.

TechniqueStationary Phase / Solvent SystemKey ParametersExpected Purity
Recrystallization Ethanol / WaterSlow cooling, optimal solvent ratio> 99%
Flash Column Chromatography Silica Gel / Hexane:Ethyl AcetateSolvent gradient, fraction size95 - 99%
Preparative HPLC C18 Silica / Acetonitrile:WaterFlow rate, gradient, injection volume> 99.5%

Visualizations

G Crude Crude Product Extraction Initial Work-up (e.g., Extraction) Crude->Extraction Primary Primary Purification (Column Chromatography) Extraction->Primary Fractions Impure Fractions Primary->Fractions Recycle/Re-purify Pure_Fractions Pure Fractions Primary->Pure_Fractions Fractions->Primary Evaporation Solvent Evaporation Pure_Fractions->Evaporation Recrystallization Final Polishing (Recrystallization) Evaporation->Recrystallization Purified High-Purity Product Recrystallization->Purified

Caption: General purification workflow for this compound.

G Start Dissolve Crude Product in Minimal Hot Ethanol AddWater Add Hot Water Dropwise until Turbid Start->AddWater Clarify Add Hot Ethanol to Clarify (if needed) AddWater->Clarify Cool Slow Cooling to Room Temperature, then Ice Bath Clarify->Cool Filter Vacuum Filtration to Collect Crystals Cool->Filter Wash Wash Crystals with Cold Ethanol/Water Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Detailed workflow for the recrystallization protocol.

References

Application Notes and Protocols for the Crystallization of 2-(5-Isoxazolyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the crystallization of 2-(5-Isoxazolyl)-4-methylphenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The protocols outlined below are designed to guide researchers in obtaining high-purity crystalline material suitable for further applications.

Compound Properties

A summary of the physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of effective crystallization strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₉NO₂[1][3][4]
Molecular Weight175.19 g/mol [1]
AppearanceOff-white crystalline powder[1]
Melting Point171-177 °C[1][3]
Purity (HPLC)≥ 98%[1][3]
Storage ConditionsRoom temperature, dry, sealed[5]

Crystallization Methods

The selection of an appropriate crystallization method and solvent system is critical for obtaining high-quality crystals. Based on the general principles for the crystallization of isoxazole derivatives, several methods can be employed for this compound.[6][7]

Recrystallization from a Single Solvent

This is the most straightforward crystallization technique, relying on the differential solubility of the compound in a hot versus a cold solvent.

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: Based on the polar nature of the phenol and isoxazole groups, polar protic solvents are a good starting point. Ethanol is often a successful solvent for recrystallizing isoxazole derivatives.[7]

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol. The solution should be heated gently to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. The cooling process can be further slowed by placing the flask in an insulated container.

  • Further Cooling: Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The final product should be an off-white crystalline powder.[1]

Recrystallization from a Two-Solvent System

This method is useful when a single solvent does not provide a sufficient difference in solubility between hot and cold conditions. A "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble are used.

Common Two-Solvent Systems for Isoxazoles: [6]

  • Ethanol/Water

  • Hexane/Ethyl Acetate

  • Dichloromethane/Hexane

Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes persistently cloudy. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6 and 7 from Protocol 1, using an appropriate mixture of ethanol and water for washing if necessary.

Antisolvent Crystallization

In this technique, a solution of the compound is prepared, and an antisolvent is added to induce precipitation. This method is particularly useful for compounds that are highly soluble in a given solvent at room temperature.

Protocol 3: Antisolvent Crystallization

  • Solution Preparation: Dissolve the this compound in a suitable solvent at room temperature. A good starting solvent could be a polar aprotic solvent like acetone or ethyl acetate.

  • Antisolvent Addition: Slowly add a non-polar antisolvent, such as hexane or pentane, to the stirred solution.[6] The addition should be continued until a precipitate is formed.

  • Digestion: The resulting suspension may be stirred for a period (a process known as "digestion") to allow for the crystal size and morphology to improve.

  • Isolation and Drying: Collect the crystals by filtration, wash with the antisolvent, and dry under vacuum.

Evaporative Crystallization

This method involves the slow evaporation of a solvent from a solution of the compound, leading to an increase in concentration and subsequent crystallization.

Protocol 4: Evaporative Crystallization

  • Solution Preparation: Prepare a solution of this compound in a volatile solvent in which it is soluble at room temperature (e.g., dichloromethane or ethyl acetate).

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a fume hood. The slow evaporation of the solvent will lead to the formation of crystals over time.

  • Isolation: Once a suitable amount of crystals has formed, they can be isolated by decanting the remaining solvent and drying the crystals.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide for Crystallization

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Solution is not saturated.- Compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add a seed crystal.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Try a different solvent or a two-solvent system.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a high degree.- Lower the temperature of dissolution.- Use a larger volume of solvent.- Re-heat the oil with more solvent and try to cool more slowly.- Consider trituration with a solvent in which the compound is sparingly soluble.[6]
Low recovery - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Reduce the amount of solvent used for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Use a minimal amount of ice-cold solvent for washing.- Pre-warm the filtration apparatus for hot filtration.

Experimental Workflows

The following diagrams illustrate the logical flow of the described crystallization methods.

Single_Solvent_Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Single Solvent Recrystallization.

Two_Solvent_Recrystallization start Start with Crude Compound dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_anti_solvent Add Hot 'Poor' Solvent (Anti-Solvent) to Cloud Point dissolve->add_anti_solvent re_dissolve Add 'Good' Solvent to Re-dissolve add_anti_solvent->re_dissolve cool Cool Slowly re_dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Solvent Mixture filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Two-Solvent Recrystallization.

Antisolvent_Crystallization start Start with Crude Compound dissolve Dissolve in 'Good' Solvent at RT start->dissolve add_anti_solvent Slowly Add 'Poor' Solvent (Anti-Solvent) dissolve->add_anti_solvent precipitate Precipitate Forms add_anti_solvent->precipitate digest Digest Suspension (Optional) precipitate->digest filter Vacuum Filtration digest->filter wash Wash with Anti-Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Antisolvent Crystallization.

References

Application Note: HPLC Purity Analysis of 2-(5-Isoxazolyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document outlines a comprehensive High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of potential degradation products of 2-(5-Isoxazolyl)-4-methylphenol. This compound, an isoxazole derivative, has applications in pharmaceutical and agrochemical research.[1][2] A robust and reliable analytical method is crucial for quality control, stability studies, and ensuring the integrity of research findings. The described reverse-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main compound from its potential degradation products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for method development and sample preparation.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol
Appearance Off-white crystalline powder[1]
Melting Point 171-177 °C[1]
CAS Number 164171-56-6

Experimental Protocols

HPLC Instrumentation and Conditions

The following HPLC system and parameters are recommended for the analysis.

ParameterRecommended Setting
HPLC System A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm (or as determined by UV scan)
Injection Volume 10 µL
Run Time 30 minutes

Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030
Preparation of Solutions

a. Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is recommended as the diluent for standard and sample preparations.

b. Standard Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix thoroughly.

c. Sample Solution Preparation (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before commencing sample analysis, the performance of the chromatographic system must be verified. Inject the standard solution five times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[3][4][5] These studies expose the drug substance to stress conditions to generate potential degradation products.

a. Acid Hydrolysis:

  • To 1 mL of the sample stock solution (1 mg/mL), add 1 mL of 0.1 M HCl.

  • Keep the solution at 60 °C for 24 hours.

  • Neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 0.1 mg/mL with the diluent.

b. Base Hydrolysis:

  • To 1 mL of the sample stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60 °C for 24 hours.

  • Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with the diluent.

c. Oxidative Degradation:

  • To 1 mL of the sample stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to a final concentration of 0.1 mg/mL with the diluent.

d. Thermal Degradation:

  • Expose the solid sample to 105 °C for 48 hours.

  • Prepare a sample solution at a concentration of 0.1 mg/mL.

e. Photolytic Degradation:

  • Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

  • Prepare a sample solution at a concentration of 0.1 mg/mL.

Analyze all stressed samples using the described HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak of this compound.

Data Presentation

The results of the purity analysis and forced degradation studies should be summarized in clear and concise tables for easy comparison.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
Mean
%RSD

Table 2: Purity Analysis Results

Sample IDRetention Time (min)Peak Area% Purity
Standard
Sample 1
Sample 2

Table 3: Forced Degradation Study Summary

Stress Condition% DegradationNumber of DegradantsResolution of Main Peak
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.1 mg/mL) System_Suitability System Suitability Check (5 injections of Standard) Standard_Prep->System_Suitability Sample_Prep Sample Preparation (0.1 mg/mL) Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis System_Suitability->Sample_Analysis Passes Criteria Integration Peak Integration Sample_Analysis->Integration Calculation Purity Calculation Integration->Calculation Reporting Final Report Calculation->Reporting

Caption: Workflow for the HPLC purity analysis of this compound.

Forced Degradation Pathway Logic

Forced_Degradation cluster_stress Stress Conditions API This compound (API) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Stability_Method Stability-Indicating HPLC Method API->Stability_Method Quantification Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products Degradation_Products->Stability_Method Separation

Caption: Logical flow of forced degradation studies for method validation.

References

Application Note: Structural Characterization of 2-(5-Isoxazolyl)-4-methylphenol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(5-Isoxazolyl)-4-methylphenol is a heterocyclic compound featuring a phenol ring substituted with a methyl group and an isoxazole ring. The structural elucidation of such novel compounds is a critical step in drug discovery and development, ensuring purity, confirming identity, and providing insights into chemical properties. NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure in solution, while mass spectrometry provides accurate molecular weight information and valuable fragmentation data that aids in structural confirmation. This application note outlines the expected spectroscopic characteristics of the title compound and provides standardized protocols for its analysis.

Predicted Spectroscopic Data

Based on the analysis of spectral data for 4-methylphenol and various 3,5-disubstituted isoxazoles, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3'~ 7.10d~ 8.0
H-5'~ 7.05dd~ 8.0, 2.0
H-6'~ 7.20d~ 2.0
H-3~ 6.80d~ 1.8
H-4~ 8.30d~ 1.8
-OH~ 5.50br s-
-CH₃~ 2.30s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Atom NumberPredicted Chemical Shift (δ, ppm)
C-1'~ 153.0
C-2'~ 122.0
C-3'~ 131.0
C-4'~ 130.0
C-5'~ 116.0
C-6'~ 129.0
C-3~ 100.0
C-4~ 150.0
C-5~ 170.0
-CH₃~ 20.5

Mass Spectrometry:

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.18 g/mol [1][2]

  • Predicted [M+H]⁺: 176.0706

Proposed Mass Spectral Fragmentation

The fragmentation of this compound in ESI-MS/MS is expected to proceed through several key pathways initiated by the cleavage of the isoxazole ring, which is a common fragmentation pattern for such heterocyclic systems.

Table 3: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ = 176.0706

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
176.0706148.0753COCleavage of isoxazole ring
176.0706133.0522CH₃CNRing cleavage and rearrangement
176.0706107.0491C₃H₂NOLoss of isoxazole moiety
148.0753120.0801COFurther fragmentation

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
  • Transfer the solution to a 5 mm NMR tube.
  • Ensure the sample is fully dissolved; if not, gentle warming or sonication may be applied.

2. NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer.
  • ¹H NMR:
  • Pulse Program: Standard single-pulse experiment.
  • Spectral Width: -2 to 12 ppm.
  • Number of Scans: 16.
  • Relaxation Delay: 1.0 s.
  • ¹³C NMR:
  • Pulse Program: Proton-decoupled single-pulse experiment.
  • Spectral Width: 0 to 220 ppm.
  • Number of Scans: 1024.
  • Relaxation Delay: 2.0 s.
  • 2D NMR (for full assignment):
  • COSY, HSQC, and HMBC experiments should be performed using standard instrument parameters to confirm proton-proton and proton-carbon correlations.

Mass Spectrometry

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2. ESI-MS Analysis:

  • Instrument: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
  • Ionization Mode: Positive.
  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
  • MS Scan Range: m/z 50-500.
  • Capillary Voltage: 3.5-4.5 kV.
  • Source Temperature: 100-150 °C.

3. ESI-MS/MS Analysis:

  • Select the [M+H]⁺ ion (predicted at m/z 176.0706) as the precursor ion.
  • Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.
  • Acquire the product ion spectrum to observe the fragmentation pattern.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Sample Sample NMR_Sample NMR Sample (5-10 mg in 0.6 mL CDCl3) Sample->NMR_Sample MS_Sample MS Sample (1-10 ug/mL in MeOH/ACN) Sample->MS_Sample NMR NMR Spectrometer (400 MHz) NMR_Sample->NMR MS ESI-MS/MS MS_Sample->MS 1D_NMR 1H & 13C NMR NMR->1D_NMR 2D_NMR COSY, HSQC, HMBC NMR->2D_NMR MS1 Full Scan MS MS->MS1 Structure Structural Elucidation 1D_NMR->Structure 2D_NMR->Structure MS2 MS/MS Fragmentation MS1->MS2 MS2->Structure

Caption: Experimental workflow for NMR and MS characterization.

Caption: Chemical structure and atom numbering scheme.

fragmentation_pathway M_H [M+H]+ m/z = 176.0706 Frag1 [M+H-CO]+ m/z = 148.0753 M_H->Frag1 -CO Frag2 [M+H-CH3CN]+ m/z = 133.0522 M_H->Frag2 -CH3CN Frag3 [M+H-C3H2NO]+ m/z = 107.0491 M_H->Frag3 -C3H2NO Frag4 [M+H-CO-CO]+ m/z = 120.0801 Frag1->Frag4 -CO

Caption: Proposed ESI-MS/MS fragmentation pathway.

Conclusion

This application note provides a comprehensive, albeit predictive, guide for the NMR and mass spectrometry characterization of this compound. The tabulated predicted spectral data, detailed experimental protocols, and visual workflows offer a robust framework for researchers to analyze this compound and its analogs. The provided information is intended to facilitate the efficient and accurate structural elucidation of novel isoxazole derivatives, which are of significant interest in the field of medicinal chemistry and drug development. Experimental verification of the predicted data is highly recommended.

References

Application Notes and Protocols: 2-(5-Isoxazolyl)-4-methylphenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of "2-(5-Isoxazolyl)-4-methylphenol," a key intermediate in the development of novel pharmaceutical and agrochemical agents. This document outlines its chemical properties, key synthetic transformations, and detailed experimental protocols for the synthesis of derivatives with potential biological activity.

Chemical and Physical Properties

"this compound" is an off-white crystalline powder that serves as a versatile scaffold in organic synthesis. Its structure, featuring a reactive phenol group and a biologically relevant isoxazole moiety, makes it an attractive starting material for creating diverse molecular architectures.

PropertyValueReference
CAS Number 164171-56-6[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.19 g/mol [1]
Melting Point 171-177 °C[1]
Appearance Off-white crystalline powder[1]
Purity ≥ 98% (HPLC)[1]

Synthetic Applications

"this compound" is a valuable building block for the synthesis of compounds with a range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. The phenolic hydroxyl group can be readily functionalized through etherification and esterification reactions, while the electron-rich aromatic ring is amenable to electrophilic substitution.

Key Synthetic Transformations

The primary points of reactivity on "this compound" are the phenolic hydroxyl group and the aromatic ring. These sites allow for a variety of chemical modifications to generate a library of derivatives.

G This compound This compound Ether Derivatives Ether Derivatives This compound->Ether Derivatives Etherification Ester Derivatives Ester Derivatives This compound->Ester Derivatives Esterification Ring-Substituted Derivatives Ring-Substituted Derivatives This compound->Ring-Substituted Derivatives Electrophilic Substitution

Caption: Key synthetic transformations of this compound.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving "this compound."

Synthesis of 2-(5-Isoxazolyl)-4-methylphenyl 4-methylbenzenesulfonate (Esterification)

This protocol describes the synthesis of a sulfonate ester derivative, which is a common strategy in medicinal chemistry to modify the properties of a phenolic compound. This reaction is an adaptation of a known procedure for a similar substrate.

Reaction Scheme:

G cluster_0 Reaction Start This compound + p-Toluenesulfonyl chloride Reagents Pyridine, DCM Product 2-(5-Isoxazolyl)-4-methylphenyl 4-methylbenzenesulfonate Reagents->Product

Caption: Esterification of this compound.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of this compound in anhydrous DCM, add pyridine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)¹H NMR (δ ppm)
2-(5-Isoxazolyl)-4-methylphenyl 4-methylbenzenesulfonateC₁₇H₁₅NO₄S329.37~85158-1602.41 (s, 3H), 6.71 (d, 1H), 6.89 (d, 1H), 6.91 (t, 1H), 7.04 (t, 1H), 7.25 (d, 1H), 7.36 (d, 2H), 7.61 (d, 1H), 7.87 (d, 2H)

Note: ¹H NMR data is based on a similar compound and may vary slightly.

Synthesis of 2-(5-Isoxazolyl)-4-methyl-6-nitrophenol (Electrophilic Aromatic Substitution)

This protocol details the nitration of the phenolic ring, a common electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group, directing substitution to the ortho and para positions. As the para position is blocked by the methyl group, nitration is expected to occur at the ortho position.

Reaction Scheme:

G cluster_0 Reaction Start This compound Reagents Dilute HNO₃, Acetic Acid Product 2-(5-Isoxazolyl)-4-methyl-6-nitrophenol Reagents->Product

Caption: Nitration of this compound.

Materials:

  • This compound (1.0 eq)

  • Dilute Nitric Acid (1.1 eq)

  • Glacial Acetic Acid

Procedure:

  • Dissolve this compound in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add dilute nitric acid dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol.

Expected Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Appearance
2-(5-Isoxazolyl)-4-methyl-6-nitrophenolC₁₀H₈N₂O₄220.18~70Yellow solid

Potential Biological Activity and Signaling Pathways

Derivatives of "this compound" are being investigated for their potential as anti-inflammatory agents. One of the key targets for non-steroidal anti-inflammatory drugs (NSAIDs) is the cyclooxygenase (COX) enzyme. It is hypothesized that compounds derived from this scaffold may act as COX inhibitors.

G cluster_0 Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole_Derivative This compound Derivative Isoxazole_Derivative->COX_Enzymes Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action.

The development of selective COX-2 inhibitors is a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The versatile chemistry of "this compound" allows for the synthesis of a wide range of derivatives that can be screened for their inhibitory activity and selectivity against COX enzymes.

Conclusion

"this compound" is a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive phenol and a biologically active isoxazole ring provides a powerful platform for the development of novel compounds with significant potential in the pharmaceutical and agrochemical industries. The protocols and data presented here serve as a guide for researchers to explore the full potential of this important synthetic intermediate.

References

Application Notes and Protocols for the Evaluation of 2-(5-Isoxazolyl)-4-methylphenol as a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of "2-(5-Isoxazolyl)-4-methylphenol" in the development of new antifungal agents. Due to the limited availability of specific data for this compound, this document outlines a generalized approach based on the known antifungal properties of structurally related isoxazole and phenolic compounds. The provided protocols and data are intended to serve as a foundational guide for researchers to design and execute studies to evaluate the antifungal efficacy of "this compound".

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. "this compound" is a heterocyclic compound that incorporates both an isoxazole ring and a phenolic moiety. Both of these chemical features are present in various compounds known to exhibit antimicrobial properties, making this molecule a promising candidate for investigation as a novel antifungal agent.[1][2][3]

Potential Mechanisms of Action

The exact mechanism of action for "this compound" is yet to be elucidated. However, based on the known antifungal activities of phenolic compounds, several potential mechanisms can be hypothesized:

  • Disruption of Fungal Cell Membranes: Phenolic compounds can intercalate into the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[4][5][6]

  • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, the compound may interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[5][6]

  • Enzyme Inhibition: Phenolic compounds are known to inhibit various fungal enzymes essential for growth and virulence.[5]

  • Induction of Oxidative Stress: The compound might induce the production of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and apoptosis.[6]

Below is a hypothetical signaling pathway illustrating the potential antifungal mechanisms of a phenolic compound.

cluster_0 Fungal Cell Compound Compound Membrane Cell Membrane Compound->Membrane Disruption Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibition Enzymes Essential Enzymes Compound->Enzymes Inhibition ROS ROS Production Compound->ROS Induction Damage Cellular Damage Membrane->Damage Ergosterol->Damage Enzymes->Damage ROS->Damage Death Cell Death Damage->Death

Caption: Hypothetical Antifungal Signaling Pathway.

Quantitative Data on Related Compounds

Table 1: Antifungal Activity of Isoxazole Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Isoxazole-based chalconesCandida albicans2 - 64[1]
Dihydropyrazole derivativesCandida albicans2 - 128[1]
Thiazole-substituted isoxazolesCandida albicans1 - >125[7]
PUB9 (isoxazole derivative)Candida albicans>1000x lower than others[3]
PUB10 (isoxazole derivative)Candida albicans-[3]

Table 2: Antifungal Activity of Phenolic Compounds

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Grape seed extractCandida albicans6.25[4]
EugenolCandida albicans-[6]
CurcuminCandida albicans-[6]
BaicaleinCandida krusei-[6]

Experimental Protocols

The following are detailed protocols for the initial screening and characterization of the antifungal activity of "this compound".

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][9][10]

Materials:

  • "this compound"

  • Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of "this compound" in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline, adjusting the concentration to 1-5 x 10^5 cells/mL using a hemocytometer or by measuring the optical density at a specific wavelength.

  • Inoculation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include positive control wells (fungal inoculum in medium without the compound) and negative control wells (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the absorbance at a specific wavelength using a microplate reader.

The following diagram illustrates the general workflow for antifungal susceptibility screening.

Start Start Prep_Compound Prepare Compound Stock and Serial Dilutions Start->Prep_Compound Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Compound->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Antifungal Susceptibility Screening Workflow.

Conclusion

"this compound" represents a promising starting point for the development of novel antifungal agents due to its structural features. The lack of specific biological data necessitates a systematic evaluation of its antifungal properties. The protocols and comparative data provided in these application notes offer a robust framework for researchers to initiate this investigation. Further studies should focus on determining the MIC against a broad panel of pathogenic fungi, elucidating the mechanism of action, and evaluating the in vivo efficacy and toxicity of this compound and its derivatives.

References

Application Notes and Protocols for Testing the Biological Activity of 2-(5-Isoxazolyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"2-(5-Isoxazolyl)-4-methylphenol" is a heterocyclic compound featuring both an isoxazole ring and a phenolic moiety. Isoxazole derivatives are a significant class of heterocyclic compounds known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] The isoxazole ring can act as a key pharmacophore, contributing to the biological activity of various drugs.[4] Similarly, phenolic compounds are well-known for their potent antioxidant and anti-inflammatory properties, primarily attributed to their ability to scavenge free radicals and modulate cellular signaling pathways.[5][6][7][8] The combination of these two functional groups in "this compound" suggests its potential as a versatile bioactive molecule.

This document provides a comprehensive experimental design to investigate the potential biological activities of "this compound". The protocols outlined below cover a range of in vitro and in vivo assays to assess its antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

Compound Information

Compound Name This compound
CAS Number 164171-56-6[9]
Molecular Formula C₁₀H₉NO₂[9]
Molecular Weight 175.19 g/mol [9]
Structure
Appearance Off-white crystalline powder[9]
Purity ≥ 98% (HPLC)[9]

Experimental Design Workflow

The following diagram illustrates a suggested workflow for the comprehensive biological evaluation of "this compound".

experimental_workflow cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Antioxidant Antioxidant Enzyme_Inhibition Enzyme Inhibition Assays Antioxidant->Enzyme_Inhibition e.g., COX, LOX Antimicrobial Antimicrobial Anticancer Anticancer Signaling_Pathways Signaling Pathway Analysis Anticancer->Signaling_Pathways e.g., Apoptosis pathway Anti_inflammatory Anti_inflammatory Anti_inflammatory->Signaling_Pathways e.g., NF-κB, MAPK Gene_Expression Gene Expression Analysis Signaling_Pathways->Gene_Expression Efficacy Efficacy Models Signaling_Pathways->Efficacy Toxicity Acute Toxicity Studies Efficacy->Toxicity Compound This compound Compound->Antioxidant DPPH, ABTS, FRAP Compound->Antimicrobial MIC, MBC Compound->Anticancer MTT, Apoptosis Compound->Anti_inflammatory NO, Cytokine Inhibition apoptosis_pathway Compound This compound ROS ↑ ROS Compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase-3 Caspase-3 Caspase9->Caspase-3 Caspase3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Compound This compound Compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes

References

Application Notes and Protocols for 2-(5-Isoxazolyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Isoxazolyl)-4-methylphenol, a heterocyclic compound incorporating both isoxazole and phenol moieties, presents a promising scaffold for biological investigation. While literature suggests its potential utility in pharmaceutical and agrochemical applications due to anticipated antimicrobial properties, specific in vitro assay data for this compound is not currently available in published literature.[1][2] This document provides a series of detailed, proposed in vitro assay protocols to facilitate the initial biological characterization of this molecule. The protocols are based on established methodologies for analogous isoxazole and phenol derivatives and are intended to serve as a foundational guide for researchers.

Compound Profile

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 5-(2-Hydroxy-5-methylphenyl)isoxazole
CAS Number 164171-56-6
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Off-white crystalline powderN/A
Purity ≥ 98% (HPLC)[1]
Melting Point 175-177 °C

Proposed In Vitro Biological Assays

Based on the structural motifs of this compound, the following in vitro assays are proposed to elucidate its potential biological activities.

Antimicrobial Activity

The isoxazole ring is a common feature in many antimicrobial agents.[3] Therefore, assessing the antibacterial and antifungal activity of this compound is a logical first step.

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation: Prepare a fresh culture of the test microorganism (e.g., Staphylococcus aureus for antibacterial testing, Candida albicans for antifungal testing) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of test concentrations.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This assay determines the lowest concentration of the compound that kills the microorganism.

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take an aliquot from each well that shows no visible growth.

  • Plating: Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Data Analysis: The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.

Cytotoxicity Assay

Phenolic compounds can exhibit cytotoxicity.[4] It is crucial to assess the effect of this compound on mammalian cell viability.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared from a DMSO stock) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against compound concentration.

Enzyme Inhibition Assay

Phenolic compounds are known to inhibit various enzymes.[5] Given the potential anti-inflammatory applications of related compounds, assessing the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) would be relevant.[6][7]

This assay measures the ability of the compound to inhibit the peroxidase activity of COX enzymes.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and purified COX-1 and COX-2 enzymes. Prepare a solution of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Measure the absorbance of the oxidized TMPD at 590 nm at multiple time points using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Experimental Workflow Diagrams

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Microorganism Culture C Serial Dilution in 96-well plate A->C B Compound Stock (in DMSO) B->C D Inoculation C->D E Incubation D->E F Visual Inspection for Growth E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Seeding in 96-well plate C Compound Treatment A->C B Compound Dilutions B->C D Incubation C->D E MTT Addition D->E F Formazan Solubilization E->F G Absorbance Reading F->G H Calculate IC50 G->H

Caption: Workflow for MTT-based Cytotoxicity Assay.

Hypothetical Signaling Pathway

Given the potential for anti-inflammatory activity, this compound could potentially modulate inflammatory signaling pathways. A hypothetical target could be the NF-κB pathway, which is a key regulator of inflammation.

Caption: Hypothetical Modulation of the NF-κB Signaling Pathway.

Conclusion

The provided protocols offer a starting point for the in vitro evaluation of this compound. Based on its structural features, this compound warrants investigation for its antimicrobial, cytotoxic, and enzyme inhibitory activities. The results from these initial assays will be instrumental in guiding further preclinical development and understanding the therapeutic potential of this molecule. It is imperative to note that these are proposed protocols, and optimization may be necessary based on the experimental findings.

References

Scale-up Synthesis of 2-(5-Isoxazolyl)-4-methylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable synthetic protocols for the chemical compound 2-(5-Isoxazolyl)-4-methylphenol. This isoxazole derivative is a valuable intermediate in the development of novel therapeutic agents and agrochemicals, exhibiting potential anti-inflammatory, antifungal, and antibacterial properties.[1] The synthesis protocol focuses on a robust and scalable method starting from a chalcone precursor. Safety considerations and recommendations for scale-up are also addressed.

Introduction

This compound is a heterocyclic compound featuring a phenol ring substituted with a methyl group and an isoxazole ring.[1][2] This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with both isoxazole and phenolic compounds.[3] Isoxazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] Similarly, phenolic compounds are recognized for their antioxidant and antimicrobial effects. The combination of these two pharmacophores in this compound makes it a promising scaffold for the development of new bioactive molecules.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
CAS Number 164171-56-6[2]
Appearance Off-white crystalline powder[1]
Melting Point 175-177 °C[2]
Purity ≥ 98% (HPLC)[1]

Scale-up Synthesis Protocol

The recommended synthetic route for the scale-up production of this compound involves a two-step process: (1) Claisen-Schmidt condensation to form the chalcone intermediate, followed by (2) cyclization with hydroxylamine to yield the final isoxazole product.[4][5][6]

Step 1: Synthesis of (E)-1-(2-hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of 2-hydroxy-5-methylacetophenone (1 equivalent) in a suitable solvent such as toluene or DMF, add Bredereck's reagent (1.1 equivalents).

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Step 2: Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

  • Dissolve the chalcone intermediate (1 equivalent) in a solvent such as ethanol or acetic acid.[6][7]

  • Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the solution.[7]

  • Add a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents), portion-wise to the reaction mixture.[5][7]

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).[5][6]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Scale-up Considerations and Data
ParameterLaboratory Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Solvent Volume 10-20 mL per gram of starting material5-10 L per kg of starting material
Reaction Time (Step 1) 2-4 hours4-6 hours
Reaction Time (Step 2) 4-12 hours8-16 hours
Typical Yield (Overall) 60-80%55-75%
Purification Method Recrystallization / Column ChromatographyRecrystallization

Safety and Handling

Chalcone Intermediate:

  • May cause skin and eye irritation.[8]

  • Avoid inhalation of dust.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

This compound:

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate PPE.

Hydroxylamine Hydrochloride:

  • Corrosive and can cause severe skin and eye damage.

  • Harmful if swallowed or inhaled.

  • Handle with extreme care in a fume hood.

Application Notes

This compound serves as a key building block in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1]

  • Anti-inflammatory Agents: The phenolic hydroxyl group and the isoxazole ring are known to contribute to anti-inflammatory activity. Phenolic compounds can modulate various inflammatory signaling pathways, including the NF-κB and MAPK pathways, which are crucial in the inflammatory response.[1][9][10][11][12]

  • Antifungal and Antibacterial Agents: Both isoxazole and phenolic moieties have been shown to exhibit antimicrobial properties.[3][13][14][15] The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[16][17][18][19]

Visualizations

Synthetic Workflow

Synthesis_Workflow Start 2-hydroxy-5-methyl- acetophenone Step1 Step 1: Claisen-Schmidt Condensation Start->Step1 Reagent1 Bredereck's Reagent Reagent1->Step1 Intermediate Chalcone Intermediate Step1->Intermediate Toluene/DMF, Reflux Step2 Step 2: Cyclization Intermediate->Step2 Reagent2 Hydroxylamine Hydrochloride Reagent2->Step2 Product 2-(5-Isoxazolyl)-4- methylphenol Step2->Product Ethanol/Base, Reflux

Caption: Synthetic workflow for this compound.

Potential Anti-inflammatory Signaling Pathway

Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) Nucleus->Gene Induces Molecule This compound Molecule->IKK Inhibits Molecule->NFkB Inhibits Translocation

Caption: Potential inhibition of the NF-κB inflammatory pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(5-Isoxazolyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-Isoxazolyl)-4-methylphenol. The method is suitable for the determination of this compound in various sample matrices, including pharmaceutical formulations and research samples. The protocol outlines sample preparation, chromatographic conditions, and validation parameters, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile isoxazole derivative with potential applications in pharmaceutical and agrochemical industries.[1][2] Its unique structure, combining a methylphenol core with an isoxazole ring, makes it a valuable intermediate in the synthesis of bioactive molecules.[1] Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. This application note presents a detailed HPLC method developed for this purpose, leveraging established principles for the analysis of phenolic compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the analyte is presented in Table 1. This information is essential for understanding its behavior during sample preparation and chromatographic separation.

PropertyValueReference
Chemical FormulaC₁₀H₉NO₂[1][3]
Molecular Weight175.18 g/mol
Melting Point175-177 °C
AppearanceOff-white crystalline powder[1]
Purity (by HPLC)≥ 98%[1]
CAS Number164171-56-6

Experimental Protocols

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Solvents: HPLC-grade acetonitrile, methanol, and water.[4]

  • Reagents: Formic acid (LC-MS grade)

  • Filters: 0.45 µm syringe filters

Instrumentation

An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is recommended. A standard C18 reversed-phase column is suitable for the separation.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For simple matrices like pharmaceutical formulations, a direct dilution approach may be sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[5][6][7]

General Protocol for Dilution:

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Dilute the solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Gradient 0-2 min: 30% ACN; 2-15 min: 30-70% ACN; 15-17 min: 70% ACN; 17-18 min: 70-30% ACN; 18-25 min: 30% ACN
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (based on typical UV absorbance for phenolic compounds)
Injection Volume 10 µL

Data Presentation

The quantitative data obtained from the analysis of calibration standards should be summarized in a table to demonstrate the linearity of the method.

Concentration (µg/mL)Peak Area (mAU*s)
0.1[Example Value]
0.5[Example Value]
1.0[Example Value]
5.0[Example Value]
10.0[Example Value]
25.0[Example Value]
50.0[Example Value]

A calibration curve should be generated by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (R²), which should ideally be > 0.999.

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

ParameterAcceptance Criteria
Linearity R² > 0.999
Accuracy 98-102% recovery
Precision (RSD) < 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte
Robustness Insensitive to small, deliberate changes in method parameters

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution Standard->Stock Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Working Working Standards Stock->Working Injection HPLC Injection Working->Injection Filtration Filtration Extraction->Filtration Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall workflow for the HPLC analysis of this compound.

HPLC_System_Configuration MobilePhase Mobile Phase Reservoir Acetonitrile & Water (0.1% FA) Pump HPLC Pump Gradient Delivery MobilePhase->Pump Injector Autosampler 10 µL Injection Pump->Injector Column C18 Column 4.6x150mm, 5µm 30 °C Injector->Column Detector UV-Vis Detector 220 nm Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Schematic of the HPLC system configuration.

Conclusion

The described RP-HPLC method provides a reliable and sensitive approach for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. This application note serves as a valuable resource for researchers and professionals involved in the development and quality control of products containing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Isoxazolyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route starts from commercially available p-cresol. The key steps involve:

  • Acetylation of p-cresol to form p-cresyl acetate.

  • Fries Rearrangement of p-cresyl acetate to yield 2'-Hydroxy-5'-methylacetophenone.

  • Condensation of 2'-Hydroxy-5'-methylacetophenone with a one-carbon electrophile (e.g., ethyl formate in a Claisen condensation or dimethylformamide dimethyl acetal (DMF-DMA)) to generate a 1,3-dicarbonyl equivalent (a β-ketoaldehyde or an enaminone).

  • Cyclization of the 1,3-dicarbonyl intermediate with hydroxylamine hydrochloride to form the final isoxazole ring.

Q2: What are the most common byproducts I should expect in this synthesis?

A2: Byproducts can arise at various stages of the synthesis. The most prevalent are:

  • Regioisomers of the final product, such as 2-(3-Isoxazolyl)-4-methylphenol.

  • Isomers from the Fries rearrangement , like 4'-Hydroxy-3'-methylacetophenone.

  • Incompletely reacted intermediates , including unreacted 2'-Hydroxy-5'-methylacetophenone or the intermediate oxime before full cyclization.

  • Side-products from the starting materials , such as those arising from undesired reactions of p-cresol.

Q3: How can I differentiate between the desired this compound and its main regioisomeric byproduct, 2-(3-Isoxazolyl)-4-methylphenol?

A3: Spectroscopic methods are key for distinguishing these isomers.

  • NMR Spectroscopy: The chemical shifts of the protons on the isoxazole ring will be different. The proton at the C3 position of the 5-isoxazolyl isomer and the proton at the C5 position of the 3-isoxazolyl isomer will have distinct chemical shifts and coupling patterns with the adjacent proton. 2D NMR techniques like HMBC and NOESY can help establish the connectivity and spatial relationships between the phenol and isoxazole rings.

  • Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete Fries rearrangement.- Inefficient Claisen condensation or enaminone formation.- Suboptimal conditions for the final cyclization step.- Optimize the temperature and catalyst for the Fries rearrangement.- Use a stronger base or a more reactive electrophile for the condensation step.- Adjust the pH and temperature for the hydroxylamine cyclization. Ensure complete dehydration to form the aromatic isoxazole ring.
Presence of a significant amount of an isomeric byproduct with the same mass - Lack of regioselectivity in the reaction of the unsymmetrical 1,3-dicarbonyl intermediate with hydroxylamine.- Modify the reaction conditions for the cyclization. The use of specific solvents or pH control can influence regioselectivity.[1]- Consider using a β-enamino diketone intermediate, which can offer better regiochemical control.[1]
Contamination with starting 2'-Hydroxy-5'-methylacetophenone - Incomplete condensation reaction to form the 1,3-dicarbonyl intermediate.- Increase the reaction time or temperature for the condensation step.- Use a larger excess of the one-carbon electrophile (e.g., ethyl formate).
Formation of an ortho-isomer of the acetophenone intermediate (4'-Hydroxy-3'-methylacetophenone) - Non-selective Fries rearrangement.- Optimize the catalyst (e.g., AlCl₃) and reaction temperature to favor the formation of the desired para-isomer. Lower temperatures often favor para-substitution.
Presence of multiple unidentified impurities - Decomposition of starting materials or intermediates.- Side reactions of p-cresol.[2]- Ensure the purity of all starting materials and reagents.- Conduct the reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- Use appropriate purification techniques, such as column chromatography or recrystallization, at each step.

Summary of Common Byproducts

Byproduct NameChemical StructureFormation StageNotes on Identification and Removal
2-(3-Isoxazolyl)-4-methylphenol(Structure of the regioisomer)Final CyclizationSame molecular weight as the product. Differentiable by NMR. Separation can be challenging and may require careful column chromatography.
4'-Hydroxy-3'-methylacetophenone(Structure of the isomeric acetophenone)Fries RearrangementDifferent polarity from the desired 2'-hydroxy isomer, allowing for separation by column chromatography.
2'-Hydroxy-5'-methylacetophenone(Structure of the starting ketone)Incomplete CondensationCan be separated from the final product by chromatography due to different polarities.
Monoxime Intermediate(Structure of the uncyclized oxime)Incomplete CyclizationMore polar than the final isoxazole. Can be driven to the final product by heating or treatment with a dehydrating agent.
5-Hydroxyisoxazoline Intermediate(Structure of the partially cyclized intermediate)Incomplete Cyclization/ DehydrationAn intermediate that may be isolated under mild conditions. Dehydration to the isoxazole can be promoted by acid or heat.[3]

Experimental Protocols & Visualizations

General Synthetic Pathway

Synthesis_Pathway p_cresol p-Cresol p_cresyl_acetate p-Cresyl Acetate p_cresol->p_cresyl_acetate Acetylation acetophenone 2'-Hydroxy-5'- methylacetophenone p_cresyl_acetate->acetophenone Fries Rearrangement diketone 1,3-Dicarbonyl Intermediate acetophenone->diketone Condensation product 2-(5-Isoxazolyl)-4- methylphenol diketone->product Cyclization with Hydroxylamine

Caption: General synthetic route to this compound.

Troubleshooting Workflow for Byproduct Identification

Troubleshooting_Workflow decision decision outcome outcome issue issue start Analyze Crude Product (TLC, LC-MS, NMR) check_mw Impurity with same MW as product? start->check_mw check_start_ketone Impurity matches starting acetophenone? check_mw->check_start_ketone No regioisomer Likely Regioisomer: 2-(3-Isoxazolyl)-4-methylphenol check_mw->regioisomer Yes check_isomeric_ketone Other unexpected isomers present? check_start_ketone->check_isomeric_ketone No unreacted_ketone Incomplete Condensation: Unreacted Acetophenone check_start_ketone->unreacted_ketone Yes fries_byproduct Fries Rearrangement Byproduct: 4'-Hydroxy-3'-methylacetophenone check_isomeric_ketone->fries_byproduct Yes other_byproduct Other Byproducts: (e.g., incomplete cyclization) check_isomeric_ketone->other_byproduct No

Caption: Decision tree for identifying common byproducts.

References

Technical Support Center: Optimizing Reaction Yield of 2-(5-Isoxazolyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(5-Isoxazolyl)-4-methylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound with high yield and regioselectivity?

A1: A highly effective and regioselective two-step synthesis is recommended. The first step involves the formation of an enaminone intermediate, (E)-3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one, from 1-(2-hydroxy-5-methylphenyl)ethanone and N,N-dimethylformamide dimethyl acetal (DMF-DMA). The second step is the cyclization of this enaminone with hydroxylamine hydrochloride to yield the target isoxazole.[1] This method generally provides higher yields and avoids the formation of isomeric byproducts often encountered in the traditional chalcone-based synthesis.

Q2: I am observing a low yield in the final cyclization step. What are the potential causes?

A2: Low yields in the cyclization of the enaminone intermediate can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by optimizing the reaction time and temperature. The pH of the reaction medium is also critical; maintaining an appropriate pH ensures the availability of the free hydroxylamine base for the reaction. Additionally, the purity of the enaminone intermediate and hydroxylamine hydrochloride is crucial, as impurities can interfere with the reaction.

Q3: What are common byproducts in this synthesis, and how can I minimize their formation?

A3: In the enaminone-based synthesis, side reactions are generally less prevalent than in the chalcone route. However, incomplete reaction can leave unreacted enaminone. In chalcone-based syntheses, common byproducts include isoxazolines (from incomplete dehydration) and chalcone oximes.[2] To minimize these, ensure anhydrous reaction conditions and consider using a dehydrating agent if isoxazoline formation is significant.

Q4: What are the best practices for purifying the final product, this compound?

A4: Purification of phenolic isoxazoles can be achieved through a combination of techniques. Column chromatography on silica gel is an effective method for removing polar impurities.[3] A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended. Subsequent recrystallization from a suitable solvent system, such as ethanol/water or toluene, can provide a highly pure product.

Troubleshooting Guides

Low Reaction Yield
Observation Potential Cause Recommended Solution
Low conversion of starting material (1-(2-hydroxy-5-methylphenyl)ethanone) Insufficient reaction time or temperature for enaminone formation.Increase the reaction time or temperature when reacting with DMF-DMA. Monitor the reaction progress by TLC.
Low purity of DMF-DMA.Use freshly opened or distilled DMF-DMA.
Low yield of this compound in the cyclization step Incomplete reaction.Increase the reaction time or try a higher temperature (e.g., reflux).
Incorrect pH of the reaction mixture.Add a mild base (e.g., sodium acetate) to neutralize the HCl from hydroxylamine hydrochloride, facilitating the reaction.
Presence of moisture.Ensure all glassware is oven-dried and use anhydrous solvents.
Significant amount of unidentified byproducts Side reactions due to incorrect stoichiometry or temperature.Re-evaluate the molar ratios of your reactants. Ensure precise temperature control.
Degradation of starting materials or product.Consider running the reaction at a lower temperature for a longer duration.

Experimental Protocols

Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one (Enaminone Intermediate)
  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(2-hydroxy-5-methylphenyl)ethanone (1 equivalent) in anhydrous toluene.

  • Reagent Addition : Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) to the solution.

  • Reaction : Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like hexane-acetone.

Synthesis of this compound
  • Reactant Preparation : Dissolve the crude enaminone intermediate (1 equivalent) in ethanol in a round-bottom flask.

  • Reagent Addition : Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) to the solution.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the enaminone is consumed.

  • Work-up and Purification : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) followed by recrystallization.

Data Presentation

Optimization of Cyclization Reaction Conditions

The following table summarizes the impact of different bases and solvents on the yield of the cyclization step, based on analogous isoxazole syntheses. This data can be used as a starting point for optimizing the synthesis of this compound.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1Sodium AcetateEthanolReflux5~85
2Potassium CarbonateDMF1004~80
3TriethylamineDichloromethaneReflux8~70
4Sodium HydroxideEthanol/WaterReflux6~75
5No BaseAcetic AcidReflux12~60

Mandatory Visualizations

SynthesisWorkflow start Start: 1-(2-hydroxy-5-methylphenyl)ethanone enaminone Step 1: Reaction with DMF-DMA in Toluene (Reflux) start->enaminone intermediate Intermediate: (E)-3-(dimethylamino)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one enaminone->intermediate cyclization Step 2: Cyclization with Hydroxylamine HCl & NaOAc in Ethanol (Reflux) intermediate->cyclization crude_product Crude Product cyclization->crude_product purification Purification: Column Chromatography & Recrystallization crude_product->purification final_product Final Product: This compound purification->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingYield start Low Yield Observed check_step1 Check TLC of Step 1 (Enaminone formation) start->check_step1 incomplete1 Incomplete Reaction? check_step1->incomplete1 optimize1 Optimize Step 1: - Increase time/temp - Check DMF-DMA purity incomplete1->optimize1 Yes check_step2 Check TLC of Step 2 (Cyclization) incomplete1->check_step2 No end Improved Yield optimize1->end incomplete2 Incomplete Reaction? check_step2->incomplete2 optimize2 Optimize Step 2: - Increase time/temp - Check pH (add base) - Ensure anhydrous conditions incomplete2->optimize2 Yes byproducts Significant Byproducts? incomplete2->byproducts No optimize2->end optimize_stoich Check Stoichiometry & Temperature Control byproducts->optimize_stoich Yes byproducts->end No optimize_stoich->end

Caption: Troubleshooting workflow for low reaction yield.

References

Troubleshooting poor regioselectivity in isoxazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor regioselectivity during isoxazole ring formation.

Section 1: Troubleshooting 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, typically reacting a nitrile oxide with an alkyne.[1] However, controlling the regiochemistry to obtain the desired isomer can be a significant challenge.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is giving poor regioselectivity. How can I favor the formation of the 3,5-disubstituted isoxazole?

A1: The reaction of a nitrile oxide with a terminal alkyne generally favors the 3,5-disubstituted regioisomer due to a dominant interaction between the alkyne's Highest Occupied Molecular Orbital (HOMO) and the nitrile oxide's Lowest Unoccupied Molecular Orbital (LUMO).[2] However, several factors can be optimized to enhance this selectivity:

  • Catalysis: Copper(I) catalysts (e.g., CuI or in situ generated from CuSO₄) are well-established for promoting high regioselectivity for 3,5-disubstituted isoxazoles.[2][3] Ruthenium catalysts have also been shown to be effective.[4]

  • Solvent Choice: Employing less polar solvents can sometimes increase the yield of the desired 3,5-isomer.[2]

  • Temperature: Lowering the reaction temperature may improve selectivity.[2]

  • Slow Generation of Nitrile Oxide: The in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can maintain a low concentration of the dipole, which can improve selectivity by minimizing side reactions like dimerization.[2][5]

Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[2] Here are some strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can lead to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[2]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines) has demonstrated high regiospecificity for 3,4-disubstituted isoxazoles.[2]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid such as BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[2][6]

Q3: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve the yield?

A3: Low yields in isoxazole synthesis can arise from several factors:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and dimerize to form furoxans.[4] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne.[2]

  • Steric Hindrance: Large, bulky substituents on either the nitrile oxide or the alkyne can decrease the reaction rate.[2]

  • Suboptimal Reaction Conditions: The choice of base for generating the nitrile oxide from a hydroximoyl halide and the reaction temperature are critical and may require optimization.[2]

Troubleshooting Workflow for 1,3-Dipolar Cycloaddition

start Poor Regioselectivity or Low Yield in 1,3-Dipolar Cycloaddition check_isomer Desired Isomer? start->check_isomer isomer_35 3,5-Disubstituted check_isomer->isomer_35 3,5 isomer_34 3,4-Disubstituted check_isomer->isomer_34 3,4 optimize_35 Optimize for 3,5-Isomer isomer_35->optimize_35 strategy_34 Strategies for 3,4-Isomer isomer_34->strategy_34 check_yield Low Yield? optimize_35->check_yield strategy_34->check_yield troubleshoot_yield Troubleshoot Low Yield check_yield->troubleshoot_yield Yes end Improved Selectivity and Yield check_yield->end No troubleshoot_yield->end

Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [2]

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).

  • For in situ nitrile oxide generation, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography to afford the 3,5-disubstituted isoxazole.

Section 2: Troubleshooting Cyclocondensation of β-Dicarbonyl Compounds with Hydroxylamine

The cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine is a classical method for isoxazole synthesis. However, it frequently leads to a mixture of regioisomers, especially with unsymmetrical dicarbonyls.[6]

Frequently Asked Questions (FAQs)

Q4: My reaction of an unsymmetrical β-dicarbonyl compound with hydroxylamine is producing a mixture of two regioisomers. How can I selectively synthesize the desired isomer?

A4: Controlling the regioselectivity in the condensation of unsymmetrical β-dicarbonyls with hydroxylamine is a common challenge.[4] Recent advancements have shown that using β-enamino diketones as substrates and carefully controlling the reaction conditions can provide excellent regiochemical control.[6]

  • Solvent Effects: The choice of solvent can significantly influence which carbonyl group is more reactive. For instance, in the reaction of certain β-enamino diketones with hydroxylamine hydrochloride, ethanol (EtOH) can favor one regioisomer, while a mixture of water and ethanol (H₂O/EtOH) may favor the other, albeit with lower selectivity.[6]

  • Use of Additives:

    • Pyridine: The addition of pyridine as a base can direct the reaction towards a specific regioisomer.[6]

    • Lewis Acids: A Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) can act as a carbonyl activator and, in combination with a suitable solvent like acetonitrile (MeCN), can highly favor the formation of 3,4-disubstituted isoxazoles.[6]

  • Substrate Structure: The structure of the β-enamino diketone itself plays a crucial role in determining the regiochemical outcome.[6]

Data on Regioselective Isoxazole Synthesis from a β-Enamino Diketone

The following tables summarize the optimization of reaction conditions for the regioselective synthesis of isoxazoles from a model β-enamino diketone.[6]

Table 1: Effect of Solvent and Base on Regioselectivity

EntryBaseSolventRegioisomeric Ratio (2a:3a)Isolated Yield (%)
1NaOAcEtOH10:9085
2NaOAcMeCNMixture of products-
3NaOAcH₂O/EtOH30:7080
4PyridineEtOH95:588

Table 2: Effect of Lewis Acid (BF₃·OEt₂) on Regioselectivity for 3,4-Disubstituted Isoxazole 4a

EntryBF₃·OEt₂ (equiv.)SolventRegioisomeric Ratio (4a favored)Isolated Yield (%)
10.5MeCN60:4070
21.0MeCN80:2075
31.5MeCN85:1578
42.0MeCN90:1079
52.0EtOH70:3065
62.0CH₂Cl₂75:2568

Data adapted from Silva et al., RSC Adv., 2018, 8, 7929-7937.[6]

Logical Relationship of Factors Affecting Regioselectivity in Cyclocondensation

cluster_0 Reaction Conditions Solvent Solvent (e.g., EtOH, MeCN) Outcome Regiochemical Outcome (Desired Isoxazole Isomer) Solvent->Outcome Base Base (e.g., Pyridine) Base->Outcome LewisAcid Lewis Acid (e.g., BF3·OEt2) LewisAcid->Outcome Substrate β-Enamino Diketone Structure Substrate->Outcome

Caption: Key factors controlling regioselectivity in cyclocondensation reactions.

Experimental Protocols

Protocol 2: Synthesis of 3,4-Disubstituted Isoxazoles using BF₃·OEt₂ [6]

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress (e.g., by TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Purify the final 3,4-disubstituted isoxazole by column chromatography.

References

Technical Support Center: "2-(5-Isoxazolyl)-4-methylphenol" Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting experimental degradation studies for "2-(5-Isoxazolyl)-4-methylphenol."

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why are degradation studies important?

A1: "this compound" is a chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Degradation studies, also known as forced degradation or stress testing, are crucial to identify potential degradation products, understand the molecule's intrinsic stability, and develop stable formulations.[3] These studies are a regulatory requirement for drug development.[4]

Q2: What are the typical stress conditions for forced degradation studies of "this compound"?

A2: Based on ICH guidelines, typical stress conditions include acid and base hydrolysis, oxidation, heat, and light to assess the stability of the molecule under various environmental influences.[4][5]

Q3: What is the target degradation percentage I should aim for in my experiments?

A3: The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API).[4][5] Degradation below 5% may not be sufficient to identify and quantify degradation products, while degradation above 20% can lead to the formation of secondary, irrelevant degradation products.[5]

Q4: What are the likely degradation pathways for "this compound"?

A4: While specific data for this molecule is limited, isoxazole rings can be susceptible to cleavage under acidic conditions. The phenol group may be prone to oxidation. Experimental data is necessary to confirm the actual degradation pathways.

Q5: What analytical technique is most suitable for analyzing the degradation of "this compound"?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[6][7] This method should be able to separate the parent compound from all potential degradation products.[7] A reversed-phase C18 column with a gradient elution using a mobile phase of acidified water and an organic solvent like methanol or acetonitrile is a good starting point for method development.[8][9][10]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No significant degradation observed (<5%) Stress conditions are too mild.- Increase the concentration of acid/base/oxidizing agent.- Increase the temperature.- Extend the duration of the experiment.
Excessive degradation observed (>20%) Stress conditions are too harsh.- Decrease the concentration of acid/base/oxidizing agent.- Lower the temperature.- Shorten the duration of the experiment.
Poor resolution between the parent peak and degradation products in HPLC The analytical method is not optimized.- Adjust the mobile phase composition and gradient.- Change the column type or dimensions.- Modify the pH of the mobile phase.- Adjust the column temperature.
Irreproducible results Inconsistent experimental parameters.- Ensure accurate preparation of all solutions.- Precisely control temperature and time.- Verify the performance of the analytical instrumentation.
Formation of secondary degradation products Over-stressing of the molecule.- Use milder stress conditions to target 5-20% degradation.

Experimental Protocols

The following are generalized protocols for forced degradation studies. The concentration of the stressor, temperature, and time should be optimized to achieve the target degradation of 5-20%.

1. Acid Hydrolysis

  • Objective: To evaluate degradation in acidic conditions.

  • Protocol:

    • Prepare a stock solution of "this compound" in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • Heat the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specific time points.

    • Neutralize the aliquots with an equivalent amount of base (e.g., NaOH).

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis

  • Objective: To assess degradation in alkaline conditions.

  • Protocol:

    • Prepare a stock solution of "this compound."

    • Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Maintain the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specific time points.

    • Neutralize the aliquots with an equivalent amount of acid (e.g., HCl).

    • Dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation

  • Objective: To determine susceptibility to oxidation.

  • Protocol:

    • Prepare a stock solution of "this compound."

    • Add an equal volume of a hydrogen peroxide (H₂O₂) solution (e.g., 3%).

    • Store the solution at room temperature.

    • Withdraw aliquots at specific time points.

    • Dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation

  • Objective: To evaluate the effect of heat.

  • Protocol:

    • Place the solid compound in a stability chamber at an elevated temperature (e.g., 70°C).

    • Withdraw samples at specific time points.

    • Dissolve the sample in a suitable solvent.

    • Dilute with the mobile phase for HPLC analysis.

5. Photolytic Degradation

  • Objective: To assess the impact of light exposure.

  • Protocol:

    • Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3][5]

    • A control sample should be shielded from light (e.g., wrapped in aluminum foil).

    • At the end of the exposure period, prepare the samples for HPLC analysis.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results for "this compound"

Stress ConditionParametersDuration% DegradationNumber of Degradants
Acid Hydrolysis1 M HCl at 60°C24 hours15.2%2
Base Hydrolysis0.1 M NaOH at 60°C48 hours8.5%1
Oxidation3% H₂O₂ at RT72 hours18.7%3
Thermal70°C7 days5.1%1
PhotolyticICH Q1B7 days12.3%2

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Prepare Stock Solution of this compound Acid Acid Hydrolysis (HCl, heat) API->Acid Base Base Hydrolysis (NaOH, heat) API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light) API->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Interpretation (% Degradation, Purity) HPLC->Data

Caption: Workflow for Forced Degradation Studies.

G Start Problem Encountered NoDeg No/Low Degradation (<5%) Start->NoDeg HighDeg High Degradation (>20%) Start->HighDeg PoorRes Poor HPLC Resolution Start->PoorRes IncreaseStress Increase Stress: - Higher [Reagent] - Higher Temp - Longer Time NoDeg->IncreaseStress Yes DecreaseStress Decrease Stress: - Lower [Reagent] - Lower Temp - Shorter Time HighDeg->DecreaseStress Yes OptimizeHPLC Optimize HPLC Method: - Adjust Mobile Phase - Change Column - Modify pH/Temp PoorRes->OptimizeHPLC Yes End Problem Resolved IncreaseStress->End DecreaseStress->End OptimizeHPLC->End

Caption: Troubleshooting Logic for Degradation Experiments.

G cluster_acid Acidic Hydrolysis cluster_oxidation Oxidation Parent This compound Acid_DP1 Degradation Product 1 (Isoxazole Ring Cleavage) Parent->Acid_DP1 H+ / H2O Ox_DP1 Degradation Product 2 (Phenol Oxidation) Parent->Ox_DP1 [O] Ox_DP2 Degradation Product 3 (Side-chain Oxidation) Parent->Ox_DP2 [O]

Caption: Hypothetical Degradation Pathways.

References

Technical Support Center: Improving the Solubility of "2-(5-Isoxazolyl)-4-methylphenol" for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for enhancing the solubility of "2-(5-Isoxazolyl)-4-methylphenol" in bioassay conditions.

Frequently Asked Questions (FAQs)

Q1: What inherent properties of "this compound" contribute to its low aqueous solubility?

A1: The limited solubility of "this compound" in aqueous media stems from its molecular structure. It contains a hydrophobic methylphenol group and an isoxazole ring, which reduce its affinity for water. Furthermore, its off-white crystalline powder form and high melting point (175-177 °C) suggest strong intermolecular forces in the solid state, which require significant energy to overcome for dissolution.[1]

Q2: What is the recommended first step for solubilizing "this compound" for an experiment?

A2: The standard initial approach is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of organic molecules. A stock concentration of 10-100 mM in 100% DMSO is a typical starting point.[2] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[2]

Q3: My compound dissolves in DMSO, but a precipitate forms immediately when I add it to my aqueous cell culture medium. What is happening and how can I resolve this?

A3: This common issue is known as "crashing out" or "solvent shock."[3] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly diluted into an aqueous environment where its solubility is much lower.[2][3]

To prevent this, consider the following solutions:

  • Reduce Final Concentration: The final concentration in your medium might be exceeding the compound's aqueous solubility limit. Try lowering the working concentration.[2]

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly to a large volume of media, perform a one- or two-step serial dilution in pre-warmed (37°C) media.[2]

  • Modify the Addition Process: Add the stock solution dropwise into the vortex of the gently stirring media. This gradual introduction can prevent localized high concentrations that lead to precipitation.[2]

  • Use Pre-Warmed Media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to your experimental temperature (e.g., 37°C).[2][4]

  • Limit Solvent Percentage: Keep the final concentration of the organic solvent in the medium as low as possible, typically below 0.5%, to minimize both toxicity and solubility issues. Always include a solvent control in your experiments.

Q4: The media containing my compound is clear at first, but I see a cloudy or crystalline precipitate after several hours or days of incubation. What could be the cause?

A4: Delayed precipitation can be caused by several factors:

  • Temperature Fluctuations: Changes in temperature, even minor ones, can affect compound solubility over time.[3][5]

  • Interaction with Media Components: The compound may slowly interact with salts, amino acids, or proteins (especially in serum-containing media) to form less soluble complexes.[2][3]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[2]

  • Media Evaporation: In long-term experiments, evaporation can increase the concentration of all components, including your compound, potentially pushing it past its solubility limit.[4][5] Ensure proper incubator humidification to minimize this effect.[4]

Q5: How can I determine the maximum soluble concentration of "this compound" in my specific assay medium?

A5: You can determine the kinetic solubility by performing a simple test. Prepare a series of dilutions of your compound from a concentrated stock into your final assay medium. Visually inspect for any signs of precipitation immediately and after a relevant incubation period (e.g., 2, 12, or 24 hours) under experimental conditions. The highest concentration that remains clear is considered the maximum soluble concentration for your specific setup.[2]

Troubleshooting Guide

Issue ObservedPotential CauseRecommended Solution
Immediate Precipitation Final concentration exceeds aqueous solubility.Decrease the final working concentration.[2]
Rapid dilution ("solvent shock").Perform serial dilutions in pre-warmed media; add stock solution slowly while vortexing.[2]
Low temperature of the medium.Always use media pre-warmed to 37°C.[2][4]
Delayed Precipitation (Post-Incubation) Interaction with media components (salts, proteins).Try a different basal media formulation or reduce serum concentration if possible.[2]
pH of the medium has changed.Monitor the pH of your culture; consider more frequent media changes.[2]
Evaporation from culture plates.Ensure proper incubator humidification; use low-evaporation lids.[4]
Inconsistent Results/Low Potency Compound is not fully in solution.Confirm complete dissolution in the stock solution; consider filtration of the final working solution through a 0.22 µm syringe filter (test for compound loss due to filter binding).
Solvent toxicity is affecting cells.Reduce the final solvent concentration to <0.1% and always include a vehicle control group.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Calculate Mass: Determine the mass of "this compound" (Molecular Weight: 175.18 g/mol )[1] needed for your desired volume of 100 mM stock solution. For 1 mL, you would need 17.52 mg.

  • Weigh Compound: Accurately weigh the compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If crystals persist, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][5]

Protocol 2: Solvent Toxicity Control Assay
  • Plate Cells: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare dilutions of your chosen solvent (e.g., DMSO) in your complete cell culture medium to match the final concentrations that will be used in your experiment (e.g., 0.5%, 0.25%, 0.1%, 0.05%).

  • Treat Cells: Replace the existing medium with the medium containing the different solvent concentrations. Also include a "medium-only" control group.

  • Incubate: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Measure cell viability using a standard method such as MTT, resazurin, or a live/dead staining assay.

  • Analyze Data: Compare the viability of the solvent-treated cells to the "medium-only" control. The highest solvent concentration that does not significantly reduce cell viability is considered safe for your experiment.

Visualizations

Workflow and Logic Diagrams

cluster_0 Troubleshooting Precipitation start Precipitation Observed q1 When does it occur? start->q1 immediate Immediately upon dilution q1->immediate delayed After incubation q1->delayed sol_shock Potential Cause: Solvent Shock / Crashing Out immediate->sol_shock sol_conc Potential Cause: Concentration Too High immediate->sol_conc media_interact Potential Cause: Interaction with media components (salts, protein) delayed->media_interact media_instability Potential Cause: Media instability (pH change, evaporation) delayed->media_instability fix_shock Solution: - Use serial dilution - Add stock slowly to vortex - Use pre-warmed media sol_shock->fix_shock fix_conc Solution: - Lower final concentration sol_conc->fix_conc fix_interact Solution: - Try different media - Reduce serum % media_interact->fix_interact fix_instability Solution: - Ensure incubator humidity - Change media more frequently media_instability->fix_instability

Caption: A troubleshooting decision tree for addressing compound precipitation issues.

cluster_1 Stock Solution Preparation Workflow weigh 1. Weigh Compound add_solvent 2. Add 100% DMSO weigh->add_solvent dissolve 3. Vortex / Sonicate (Ensure fully dissolved) add_solvent->dissolve store 4. Aliquot and Store at -20°C / -80°C dissolve->store intermediate_dilution 5. Create Intermediate Dilution in Pre-warmed Media (Optional) store->intermediate_dilution final_dilution 6. Prepare Final Working Solution in Pre-warmed Media intermediate_dilution->final_dilution assay 7. Add to Bioassay final_dilution->assay

Caption: Step-by-step workflow for preparing and diluting the stock solution.

cluster_2 Factors Influencing Compound Solubility solubility Bioassay Solubility compound Compound Properties solubility->compound solvent Solvent System solubility->solvent media Aqueous Medium solubility->media hydrophobicity Hydrophobicity compound->hydrophobicity crystal Crystal Lattice Energy (High M.P.) compound->crystal choice Solvent Choice (e.g., DMSO) solvent->choice percent Final % in Media solvent->percent ph pH media->ph temp Temperature media->temp components Components (Salts, Serum) media->components

Caption: Key factors that collectively influence the final solubility of the compound.

References

Purity issues and purification challenges with "2-(5-Isoxazolyl)-4-methylphenol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(5-Isoxazolyl)-4-methylphenol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing purity issues and purification challenges encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its primary applications?

A1: this compound is a chemical compound featuring an isoxazole ring attached to a 4-methylphenol group.[1] It serves as a versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and pain-related conditions.[1] It is also utilized in the development of agrochemicals.[1]

Q2: What are the common synthetic routes for preparing isoxazole derivatives like this one?

A2: The most common method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. Another prevalent method is the reaction of a 1,3-dicarbonyl compound with hydroxylamine.

Q3: What are the most common purity issues encountered during the synthesis of "this compound"?

A3: Common impurities can arise from side reactions during the synthesis. These may include:

  • Regioisomers: The cycloaddition reaction can sometimes yield a mixture of isomers which can be difficult to separate due to similar physical properties.

  • Furoxans: These are common byproducts resulting from the dimerization of the nitrile oxide intermediate, especially if it is generated in situ and its concentration is not carefully controlled.

  • Unreacted starting materials: Incomplete reactions can lead to the presence of starting materials in the crude product.

  • Solvent-related impurities: Residual solvents from the reaction or purification steps can be present in the final product.

Q4: What are the recommended storage conditions for "this compound" to maintain its purity?

A4: It is recommended to store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of "this compound".

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps
Instability of Nitrile Oxide Intermediate Generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne. Slow addition of the nitrile oxide precursor to the reaction mixture can help maintain a low concentration and minimize dimerization.
Suboptimal Reaction Temperature Optimize the reaction temperature. Too low a temperature may lead to a sluggish reaction, while a high temperature can promote side reactions and decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of the alkyne may be beneficial to ensure complete consumption of the nitrile oxide.
Poor Quality of Reagents Ensure all starting materials and solvents are of high purity and are anhydrous where necessary.
Problem 2: Presence of Significant Impurities in the Crude Product
Impurity Type Identification Method Purification Strategy
Regioisomers HPLC, NMR SpectroscopyColumn chromatography on silica gel is the most common method. The choice of eluent system is critical and may require optimization. Gradient elution can be effective.
Furoxans HPLC, Mass SpectrometryFuroxans are generally more polar than the desired isoxazole product and can often be separated by column chromatography.
Unreacted Starting Materials TLC, HPLC, NMR SpectroscopyPurification can be achieved through column chromatography or recrystallization. A well-chosen recrystallization solvent should have high solubility for the desired product at elevated temperatures and low solubility at room temperature, while the impurities should remain in the mother liquor.[3][4]
Residual Solvents Gas Chromatography (GC), NMR SpectroscopyDrying the final product under high vacuum at an appropriate temperature can remove residual solvents. The choice of temperature should be below the compound's melting point to avoid degradation.

Experimental Protocols

Protocol 1: General Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a general method for the synthesis of a 3,5-disubstituted isoxazole, which can be adapted for the synthesis of "this compound".

Materials:

  • A substituted aldoxime (1.0 eq)

  • An alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

  • Dissolve the aldoxime in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add NCS portion-wise to the solution, maintaining the temperature at 0 °C. Stir the mixture for 30-60 minutes. This step generates the hydroximoyl chloride intermediate.

  • To the same flask, add the alkyne.

  • Slowly add triethylamine to the reaction mixture. The triethylamine will generate the nitrile oxide in situ, which then undergoes cycloaddition with the alkyne.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Purification by Recrystallization

Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For "this compound", a polar protic solvent like ethanol or a mixture of ethanol and water could be a good starting point.

Procedure:

  • Place the crude "this compound" in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Purity Analysis of "this compound" by HPLC
Parameter Typical Value
Purity (by area %) ≥ 98%[1]
Major Impurity (if any) Varies depending on synthesis
Retention Time Dependent on HPLC method
Limit of Detection (LOD) Dependent on HPLC method
Limit of Quantification (LOQ) Dependent on HPLC method

Note: Specific values are highly dependent on the analytical method used. The values provided are for general guidance.

Mandatory Visualizations

Diagram 1: Potential Synthetic Pathway and Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions 4-Methylphenol 4-Methylphenol Intermediate_A Intermediate_A 4-Methylphenol->Intermediate_A Step 1 This compound This compound Intermediate_A->this compound Step 2: Cycloaddition Nitrile Oxide Nitrile Oxide Nitrile Oxide->this compound Furoxan Furoxan Nitrile Oxide->Furoxan Dimerization Cycloaddition Cycloaddition Regioisomer Regioisomer Cycloaddition->Regioisomer Alternative Addition G cluster_characterization Characterization Crude Product Crude Product Purification Purification Crude Product->Purification Recrystallization or Column Chromatography Purity Check Purity Check Purification->Purity Check TLC Pure Product Pure Product Purity Check->Pure Product Further Purification Further Purification Purity Check->Further Purification Characterization Characterization Pure Product->Characterization Further Purification->Purification HPLC HPLC Characterization->HPLC NMR NMR Characterization->NMR Mass Spec Mass Spec Characterization->Mass Spec G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor p38 MAPK p38 MAPK Receptor->p38 MAPK activates COX-2 COX-2 p38 MAPK->COX-2 activates Prostaglandins Prostaglandins COX-2->Prostaglandins produces This compound This compound This compound->p38 MAPK inhibits This compound->COX-2 inhibits Inflammation Inflammation Prostaglandins->Inflammation

References

Technical Support Center: Interference of "2-(5-Isoxazolyl)-4-methylphenol" in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are using "2-(5-Isoxazolyl)-4-methylphenol" in their experiments. While this compound has potential applications in pharmaceutical and agrochemical research, its chemical structure, which includes a phenol group, suggests a potential for interference in various biochemical assays. This guide provides information on Pan-Assay Interference Compounds (PAINS), troubleshooting strategies for unexpected results, and protocols for validating true hits.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its potential applications?

"this compound" is a chemical compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Research interest in this and similar molecules often revolves around their potential anti-inflammatory, antimicrobial, and central nervous system activities.[2]

Q2: Could "this compound" interfere with my biochemical assay?

While there is no specific literature identifying "this compound" as a Pan-Assay Interference Compound (PAIN), its chemical structure contains a phenol moiety. Phenolic compounds are a known class of PAINS.[3][4][5] PAINS are compounds that can produce false-positive results in high-throughput screening assays through non-specific mechanisms rather than by specifically interacting with the intended biological target.[6] Therefore, it is prudent to consider the possibility of assay interference when working with this compound.

Q3: What are Pan-Assay Interference Compounds (PAINS)?

PAINS are chemical compounds that tend to show activity against a wide range of biological targets, leading to misleading results in high-throughput screening (HTS).[3] They often act through non-specific mechanisms such as chemical reactivity, aggregation, or interference with the assay technology itself.[3][7] Recognizing and flagging potential PAINS early in the drug discovery process is crucial to avoid wasting resources on false leads.[8]

Q4: What are the common mechanisms of assay interference by PAINS?

PAINS can interfere with biochemical assays through several mechanisms, including:

  • Chemical Reactivity: Compounds can react covalently with proteins, often with cysteine residues, leading to non-specific inhibition.[7]

  • Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide, which can disrupt assay components.[3][7]

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes non-specifically.[9]

  • Interference with Assay Technology: This can include quenching of a fluorescent signal, inherent fluorescence of the compound, or inhibition of reporter enzymes (e.g., luciferase).

  • Chelation: Compounds may chelate metal ions that are essential for enzyme function.[3]

Troubleshooting Guide for Unexpected Results

If you observe unexpected activity with "this compound" in your assay, consider the following troubleshooting steps:

Issue: The compound shows potent activity in my primary screen.

Possible Cause Troubleshooting Step Rationale
Compound is a true positive. Proceed with hit validation assays.To confirm specific binding and mechanism of action.
Compound is a PAIN. Perform a series of counter-screens and biophysical assays.To identify non-specific activity and assay artifacts.
Compound is impure. Check the purity of the compound batch (e.g., by HPLC, NMR).Impurities may be responsible for the observed activity.

Issue: The activity of the compound is not reproducible.

Possible Cause Troubleshooting Step Rationale
Compound degradation. Assess compound stability in the assay buffer over time.Phenolic compounds can be susceptible to oxidation.
Aggregation at high concentrations. Test the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).Aggregation-based inhibition is often attenuated by detergents.
Experimental variability. Repeat the experiment with careful attention to controls and technique.To rule out random error.[10]

Data Presentation: Potential Interference Mechanisms of Phenolic Compounds

The following table summarizes potential non-specific mechanisms of action for compounds containing a phenol group, which are relevant when evaluating the activity of "this compound".

Interference Mechanism Description Potential Impact on Assays Suggested Confirmation Assay
Redox Cycling Phenols can be oxidized to quinones, which can then be reduced back to phenols, creating a futile redox cycle that generates reactive oxygen species (ROS).[3]Generation of H2O2 can interfere with redox-sensitive assays or directly damage proteins.H2O2 quantification assay (e.g., Amplex Red).
Covalent Modification The quinone intermediates formed from phenol oxidation are electrophilic and can react with nucleophilic residues on proteins, such as cysteine.[7]Irreversible, non-specific inhibition of enzymes.Mass spectrometry to detect covalent adduction to the target protein.
Hydrogen Bonding The hydroxyl group of the phenol can act as both a hydrogen bond donor and acceptor, potentially leading to non-specific interactions with various proteins.Promiscuous binding to multiple off-target proteins.Biophysical binding assays (e.g., SPR, ITC) with unrelated proteins.
Chelation of Metal Ions Phenolic compounds can chelate metal ions that may be required for enzyme activity.[3]Inhibition of metalloenzymes.Test for reversal of inhibition by adding excess metal ions.

Mandatory Visualization

experimental_workflow cluster_screening Primary Screening cluster_triage Hit Triage cluster_validation Experimental Validation cluster_outcome Outcome A High-Throughput Screen (HTS) Hit (e.g., this compound) B Computational Assessment (PAINS filter) A->B C Literature Review (Known interfering scaffolds) A->C D Orthogonal Assay (Different technology) B->D If passes C->D If no red flags E Counter Screen (e.g., against reporter enzyme alone) D->E I False Positive (Deprioritize) D->I No activity F Aggregation Assay (DLS or detergent) E->F E->I Interference detected G Biophysical Binding (SPR, ITC, MST) F->G F->I Aggregation observed H Confirmed Hit (Proceed to lead optimization) G->H Specific binding confirmed G->I No binding

Caption: Workflow for the validation of a screening hit to rule out assay interference.

troubleshooting_logic A Unexpected Activity Observed B Is the activity dose-dependent? A->B C Is the IC50 steep or shallow? B->C Yes J Likely an artifact or experimental error B->J No D Is activity attenuated by detergent? C->D Shallow slope G Potential True Hit C->G Steep slope (Proceed to validation) E Is the compound stable in buffer? D->E No F Potential Aggregator D->F Yes H Investigate non-specific binding or assay interference E->H Yes I Investigate compound degradation E->I No

Caption: Decision tree for troubleshooting unexpected activity in a biochemical assay.

Experimental Protocols

1. Orthogonal Assay

  • Objective: To confirm the activity of the compound using a different assay technology that is less susceptible to the potential mode of interference.

  • Methodology:

    • Select an orthogonal assay that measures the same biological endpoint but uses a different detection method. For example, if the primary assay is fluorescence-based, an orthogonal assay could be based on absorbance, luminescence, or a direct measure of product formation by mass spectrometry.

    • Perform a dose-response curve for "this compound" in the orthogonal assay.

    • Compare the potency (e.g., IC50) obtained from the orthogonal assay with that from the primary screen.

  • Interpretation: If the compound shows similar potency in both assays, it is more likely to be a true hit. A significant loss of potency in the orthogonal assay suggests that the compound was interfering with the primary assay technology.[11]

2. Aggregation Assay using Dynamic Light Scattering (DLS)

  • Objective: To determine if "this compound" forms aggregates at concentrations where activity is observed.

  • Methodology:

    • Prepare solutions of the compound in the assay buffer at various concentrations, including those at and above the observed IC50.

    • Analyze the solutions using a DLS instrument to measure the size distribution of particles in the solution.

    • Include a positive control for aggregation (e.g., a known aggregator) and a negative control (buffer only).

  • Interpretation: The presence of large particles (typically >200 nm in diameter) that increase with compound concentration is indicative of aggregation.

3. Counter-Screen for Thiol Reactivity

  • Objective: To assess if the compound's activity is due to non-specific reaction with sulfhydryl groups.

  • Methodology:

    • Run the primary assay in the presence of a high concentration of a thiol-containing agent, such as dithiothreitol (DTT; 1-5 mM).

    • Alternatively, pre-incubate the compound with a thiol-containing molecule like glutathione (GSH) before adding it to the assay.

    • Measure the activity of "this compound" and observe any shift in its IC50.

  • Interpretation: A significant rightward shift in the IC50 (i.e., loss of potency) in the presence of the thiol agent suggests that the compound may be acting as a non-specific thiol-reactive electrophile.[7]

4. Biophysical Binding Assays (e.g., Surface Plasmon Resonance - SPR)

  • Objective: To directly measure the binding of "this compound" to the target protein and determine binding kinetics.

  • Methodology:

    • Immobilize the purified target protein on an SPR sensor chip.

    • Flow different concentrations of the compound over the chip and measure the change in the refractive index, which is proportional to the mass bound to the surface.

    • Fit the data to a binding model to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

  • Interpretation: A specific and saturable binding event with a reasonable KD value provides strong evidence for a direct interaction between the compound and the target protein, supporting its status as a true hit.[8]

References

Stability issues of "2-(5-Isoxazolyl)-4-methylphenol" in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 2-(5-Isoxazolyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and standardized protocols for assessing the stability of this compound in various solvents and conditions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound in an aqueous buffer is turning yellow/brown over time. What is the likely cause?

A1: The discoloration is likely due to the oxidation of the phenol moiety. Phenolic compounds are susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to air (oxygen), and the presence of metal ions. The isoxazole ring itself is generally stable, but the phenol group is often the primary site of initial degradation.

Q2: I'm observing a loss of my compound in a basic solution (e.g., pH > 8). What degradation pathway should I suspect?

A2: The isoxazole ring is known to be labile under basic conditions.[1][2] Base-catalyzed hydrolysis can lead to the opening of the isoxazole ring, resulting in the formation of a β-ketonitrile or other degradation products.[2] This process is often accelerated by an increase in temperature.[2] A study on the related isoxazole-containing drug, Leflunomide, showed that the isoxazole ring opening was significantly faster at basic pH and higher temperatures.[1][2]

Q3: In which types of solvents is this compound expected to be most stable?

A3: Generally, aprotic and non-polar organic solvents are preferred for long-term storage to minimize both phenolic oxidation and hydrolysis of the isoxazole ring. Solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane are good starting points. For aqueous applications, it is crucial to use buffers at a neutral or slightly acidic pH (pH 4-7) and to minimize exposure to light and oxygen.[2]

Q4: Can I expect my compound to be sensitive to light?

A4: Yes, photostability should be a concern. Both the phenol and isoxazole functional groups can be susceptible to photodegradation. Under UV irradiation, isoxazoles can undergo rearrangement to form oxazoles.[1] It is recommended to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil.[3]

Q5: What is the best analytical technique to monitor the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or photodiode array (PDA) detection is the most common and robust technique.[4] This method allows for the separation and quantification of the parent compound from its potential degradants. The phenolic nature of the compound makes it readily detectable by UV.[5] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitate forms in aqueous solution Poor aqueous solubility; pH-dependent solubility.- Increase the proportion of an organic co-solvent (e.g., DMSO, ethanol).- Adjust the pH of the buffer; the phenolic group's charge changes with pH.- Perform a solubility study to determine the optimal solvent system.
Rapid loss of parent compound peak in HPLC Chemical degradation (hydrolysis, oxidation).- Immediately analyze a freshly prepared sample to confirm.- Check the pH of the solvent/mobile phase; basic conditions can cause rapid degradation.[2]- Prepare samples in aprotic solvents (e.g., acetonitrile) for analysis.- If oxidation is suspected, sparge solutions with nitrogen or argon.
Appearance of new peaks in chromatogram Formation of degradation products.- Perform a forced degradation study (see protocol below) to systematically identify degradation pathways.- Use LC-MS to obtain the mass of the new peaks to aid in structural identification.
Inconsistent results between experiments Instability of stock solution; variable experimental conditions.- Prepare fresh stock solutions for each experiment.- If storing stock solutions, store them in an aprotic solvent at -20°C or -80°C, protected from light.- Ensure consistent control over pH, temperature, and light exposure in all assays.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a systematic approach to investigate the intrinsic stability of the compound under various stress conditions, as recommended by ICH guidelines.

1. Materials:

  • This compound

  • HPLC-grade Methanol and Acetonitrile

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Calibrated HPLC system with UV/PDA detector

  • Photostability chamber, oven, pH meter

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

3. Stress Conditions (perform in parallel):

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH, dilute with mobile phase to ~50 µg/mL, and analyze by HPLC.[3]

    • If no degradation is seen, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 1, 4, and 8 hours (degradation is expected to be faster).

    • Neutralize with an equivalent amount of 0.1 M HCl, dilute, and analyze.[3]

    • If no degradation is seen, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at 4, 8, and 24 hours, dilute, and analyze.[3]

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Prepare a solution of the stressed solid at a known concentration and analyze by HPLC.[3]

  • Photostability:

    • Expose a solution of the compound (~50 µg/mL in a suitable solvent) and a sample of the solid compound to light in a photostability chamber (ICH Q1B conditions).

    • Keep a control sample in the dark.

    • Analyze both the exposed and control samples after the exposure period.[3]

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Calculate the percentage of the remaining parent compound and the percentage of each major degradant.

Data Presentation

Table 1: Example Data Summary from a Forced Degradation Study

Stress ConditionSolvent/ReagentDuration (hrs)Temperature% Parent Compound Remaining% Area of Major Degradant(s)
ControlMethanol24RT99.8%< 0.1%
Acid Hydrolysis0.1 M HCl2460°C98.5%1.2% (RRT 0.85)
Base Hydrolysis0.1 M NaOH860°C45.2%51.5% (RRT 0.72)
Oxidation3% H₂O₂24RT88.9%9.8% (RRT 1.15)
Thermal (Solid)N/A4880°C99.1%0.7% (RRT 0.91)
PhotostabilityMethanolAs per ICH Q1B25°C92.4%6.8% (RRT 1.30)
RRT = Relative Retention Time

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Aprotic Solvent Acid Acidic Hydrolysis (HCl, 60°C) Stock->Acid Base Basic Hydrolysis (NaOH, 60°C) Stock->Base Oxidation Oxidation (H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid, 80°C) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize HPLC HPLC-UV/PDA Analysis Thermal->HPLC Dissolve & Dilute Photo->Neutralize Neutralize->HPLC Data Calculate % Degradation Identify Degradants HPLC->Data

Caption: Workflow for a Forced Degradation Study.

G cluster_pathways Potential Degradation Pathways compound This compound ring_opening Isoxazole Ring Opening (β-Ketonitrile formation) compound->ring_opening Basic Conditions (OH⁻) High Temperature phenol_ox Phenol Oxidation (Quinone-type structures) compound->phenol_ox Oxygen (Air) Metal Ions, Light rearrangement Photochemical Rearrangement (Oxazole formation) compound->rearrangement UV Light (hν)

Caption: Potential Degradation Pathways.

References

Technical Support Center: Optimizing HPLC Parameters for 2-(5-Isoxazolyl)-4-methylphenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 2-(5-Isoxazolyl)-4-methylphenol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that are relevant for HPLC method development?

A1: Understanding the physicochemical properties of this compound is the first step in developing a robust HPLC method. As a molecule containing both a phenolic hydroxyl group and an isoxazole ring, it exhibits moderate polarity.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for HPLC
Molecular Formula C₁₀H₉NO₂[1][2]Indicates a relatively small molecule.
Molecular Weight 175.18 g/mol [1]Suitable for standard HPLC columns and pressures.
Structure A methylphenol group substituted with an isoxazole ring.[3]The phenolic group can interact with residual silanols on the stationary phase, potentially causing peak tailing. The isoxazole ring contributes to its overall polarity and UV absorbance.
Melting Point 175-177 °CSuggests good thermal stability under typical HPLC conditions.
Solubility Likely soluble in common organic solvents like methanol and acetonitrile.The sample and standards should be dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[4]

Q2: What are the recommended initial HPLC parameters for the analysis of this compound?

A2: For a compound with the characteristics of this compound, a reversed-phase HPLC method is a suitable starting point. The following parameters can be used for initial method development.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column is a good starting point for moderately polar compounds. The given dimensions provide a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.[5]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Start with a gradient from 30% to 70% Acetonitrile over 20 minutes.A gradient elution is recommended to ensure the timely elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection (UV) 254 nm or determine λmax experimentallyPhenolic and isoxazole moieties generally show UV absorbance. An initial wavelength of 254 nm is a good starting point, but determining the wavelength of maximum absorbance (λmax) will provide the best sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of this compound and provides systematic solutions.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Table 3: Troubleshooting Poor Peak Shape

Potential CauseRecommended Solution
Secondary Interactions The phenolic hydroxyl group can interact with active sites on the silica backbone of the stationary phase, leading to peak tailing.[6] Solution: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of the phenol. Consider using a column with end-capping or a base-deactivated stationary phase.
Column Overload Injecting too much sample can lead to peak fronting.[7] Solution: Reduce the sample concentration or the injection volume.
Sample Solvent Mismatch Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Prepare the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, inject a smaller volume.[8]
Column Contamination or Degradation Buildup of contaminants or degradation of the stationary phase can lead to poor peak shapes.[7] Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, consider replacing the column.
Issue 2: Poor Resolution

Table 4: Troubleshooting Poor Resolution

Potential CauseRecommended Solution
Inadequate Separation The analyte peak is co-eluting with impurities or other components. Solution: Optimize the mobile phase composition. Adjusting the gradient slope (making it shallower) can improve the separation of closely eluting peaks. Trying a different organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity.[7]
Low Column Efficiency The column may not be providing enough theoretical plates for the separation. Solution: Use a longer column or a column packed with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC). Ensure that the system's dead volume is minimized.[6]
Inappropriate Column Chemistry A C18 stationary phase may not provide the optimal selectivity. Solution: Consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with the analyte.
Issue 3: Retention Time Variability

Table 5: Troubleshooting Retention Time Variability

Potential CauseRecommended Solution
Inconsistent Mobile Phase Composition Small variations in the mobile phase preparation can lead to shifts in retention time.[8] Solution: Ensure accurate and consistent preparation of the mobile phase. Use a reliable in-line degasser or degas the mobile phase before use to prevent bubble formation.[7][9]
Fluctuating Column Temperature Changes in the column temperature will affect retention times. Solution: Use a column oven to maintain a constant and uniform temperature.
Pump Malfunction Inconsistent flow from the pump will cause retention time drift.[8] Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.[10] If the problem persists, the pump seals may need to be replaced.
Column Equilibration Insufficient equilibration time between runs can lead to drifting retention times, especially with gradient methods. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A typical equilibration time is 5-10 column volumes.
Issue 4: System Backpressure Problems

Table 6: Troubleshooting System Backpressure

Potential CauseRecommended Solution
High Backpressure A blockage in the system, often from particulate matter.[11] Solution: Check for blockages in the in-line filter, guard column, or the column inlet frit. Replace the filter or frit if necessary. Back-flush the column (disconnect from the detector first). Ensure all samples and mobile phases are filtered through a 0.45 µm or 0.22 µm filter.[7]
Low Backpressure A leak in the system.[11] Solution: Systematically check all fittings and connections for leaks, starting from the pump and moving towards the detector.
Fluctuating Backpressure Air bubbles in the pump or a faulty check valve.[7] Solution: Degas the mobile phase and purge the pump. If the problem continues, the pump's check valves may need cleaning or replacement.

Experimental Protocols & Visualizations

Protocol 1: Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with the initial mobile phase composition to achieve the desired concentration for analysis (e.g., 10 µg/mL).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[12]

Protocol 2: HPLC System Flushing
  • Disconnect the column from the system.

  • Flush all pump lines with a strong, miscible solvent like isopropanol for at least 30 minutes.

  • Gradually switch to the mobile phase and ensure a stable baseline before reconnecting the column.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue Identified pressure Pressure Anomaly? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No check_leaks Check for Leaks (Low Pressure) pressure->check_leaks Yes check_blockages Check for Blockages (High Pressure) pressure->check_blockages Yes check_pump Check Pump & Degasser (Fluctuating Pressure) pressure->check_pump Yes resolution Poor Resolution? peak_shape->resolution No optimize_mobile_phase Optimize Mobile Phase (pH, Organic %) peak_shape->optimize_mobile_phase Yes check_column_overload Reduce Sample Load peak_shape->check_column_overload Yes check_sample_solvent Match Sample Solvent to Mobile Phase peak_shape->check_sample_solvent Yes retention_time Retention Time Shift? resolution->retention_time No optimize_gradient Optimize Gradient Profile resolution->optimize_gradient Yes change_column Try Different Column (e.g., Phenyl-hexyl) resolution->change_column Yes end Problem Resolved retention_time->end No check_temp Check Column Temperature retention_time->check_temp Yes check_mobile_phase_prep Verify Mobile Phase Preparation retention_time->check_mobile_phase_prep Yes check_equilibration Ensure Proper Equilibration retention_time->check_equilibration Yes check_leaks->end check_blockages->end check_pump->end optimize_mobile_phase->end check_column_overload->end check_sample_solvent->end optimize_gradient->end change_column->end check_temp->end check_mobile_phase_prep->end check_equilibration->end

Caption: A flowchart for systematic HPLC troubleshooting.

HPLC_Parameter_Optimization cluster_output Desired Outcome column_type Stationary Phase (C18, Phenyl, etc.) good_resolution Good Resolution (Rs > 1.5) column_type->good_resolution column_dims Dimensions (L x ID, Particle Size) column_dims->good_resolution organic_modifier Organic Modifier (ACN, MeOH) organic_modifier->good_resolution ph pH / Additives (Formic Acid) good_peak_shape Symmetrical Peaks ph->good_peak_shape gradient Gradient Profile gradient->good_resolution flow_rate Flow Rate reproducible_rt Reproducible Retention Time flow_rate->reproducible_rt temperature Temperature temperature->reproducible_rt detection Detection Wavelength detection->good_peak_shape

Caption: Logical relationships in HPLC parameter optimization.

References

Troubleshooting guide for antifungal susceptibility testing of isoxazole compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing antifungal susceptibility testing (AST) with isoxazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My isoxazole compound precipitates out of solution when diluted in RPMI-1640 medium. How can I resolve this?

A1: Isoxazole compounds can exhibit hydrophobic properties, leading to poor aqueous solubility. Precipitation can lead to inaccurate and non-reproducible Minimum Inhibitory Concentration (MIC) values.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Ensure the final concentration of your solvent (typically DMSO) is kept to a minimum, ideally ≤1% v/v, as higher concentrations can be toxic to fungi and may not be sufficient to maintain solubility upon high dilution in aqueous media.

  • Use of Surfactants: The inclusion of a non-ionic surfactant can help maintain the solubility of hydrophobic compounds. Polysorbate 80 (Tween® 80) at a final concentration of 0.002% has been shown to prevent the loss of hydrophobic compounds in broth microdilution assays without inhibiting fungal growth.[1] Always run a solvent and surfactant control to ensure they do not affect fungal viability at the concentration used.

  • Gentle Warming and Mixing: Before adding the compound to the assay plate, ensure it is fully dissolved in the stock solvent. Gentle warming (e.g., to 37°C) and vortexing of the stock solution can aid dissolution.[2] When diluting into the medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.

Q2: I am observing inconsistent MIC values for my isoxazole compound across different experiments. What are the potential causes?

A2: Inconsistent MICs are a common challenge in antifungal susceptibility testing. Several factors can contribute to this variability.

Troubleshooting Steps:

  • Adherence to Standardized Protocols: Minor deviations from standardized protocols like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) can lead to significant variations. Ensure strict adherence to recommended inoculum densities, incubation times and temperatures, and medium composition.

  • Compound Adsorption to Plastics: Hydrophobic compounds, including some isoxazoles, can adsorb to the surface of standard polystyrene microtiter plates. This reduces the effective concentration of the compound in the medium, leading to falsely elevated MICs.[3][4][5][6]

    • Solution: Utilize low-protein-binding microtiter plates to minimize surface adsorption.[3][6]

  • Compound Stability: Assess the stability of your isoxazole compound in the stock solvent (e.g., DMSO) under your storage conditions. Repeated freeze-thaw cycles can lead to compound degradation.[7][8] It is advisable to store stock solutions in single-use aliquots at -80°C.[2]

  • Inoculum Preparation: The density of the fungal inoculum is a critical parameter. Inconsistent inoculum preparation will result in variable MICs. Use a spectrophotometer to standardize your inoculum to a 0.5 McFarland standard before dilution.

  • Endpoint Reading: Subjective visual reading of MIC endpoints can introduce variability. For azole-class compounds, trailing growth can make endpoint determination difficult.

    • CLSI Guideline: For azoles, the MIC is the lowest concentration that produces a prominent decrease in turbidity (≥50% growth reduction) compared to the growth control.

    • EUCAST Guideline: The endpoint is also a ≥50% reduction in growth, often read spectrophotometrically for greater objectivity.

Q3: My assay shows a "trailing effect" with gradually decreasing growth over a wide range of isoxazole concentrations. How should I interpret the MIC?

A3: The trailing effect, or paradoxical growth, is a known phenomenon with azole antifungals where reduced but persistent growth occurs at concentrations above the MIC.

Troubleshooting and Interpretation:

  • Strict Adherence to Endpoint Criteria: Read the MIC after the recommended incubation period (typically 24 hours for Candida spp.) as the concentration that causes a ≥50% reduction in growth compared to the control. Reading at later time points (e.g., 48 hours) can exacerbate the trailing effect.[9]

  • pH of the Medium: The trailing effect can be pH-dependent. Ensure your RPMI-1640 medium is properly buffered with MOPS to a pH of 7.0.

  • Spectrophotometric Reading: Using a microplate reader to measure optical density can provide a more objective determination of 50% growth inhibition compared to visual inspection.

Data Presentation

Quality Control (QC) Ranges for Broth Microdilution

Adherence to established quality control protocols is essential for ensuring the accuracy and reproducibility of AST results. Below are the acceptable MIC ranges for QC strains as defined by CLSI and EUCAST. Laboratories should consistently obtain MICs within these ranges for the QC strains to validate their test results.

Table 1: CLSI M60 Recommended 24-Hour MIC Ranges (µg/mL) for QC Strains [3][4][6][10]

Antifungal AgentCandida parapsilosis ATCC 22019Candida krusei ATCC 6258Aspergillus flavus ATCC 204304
Amphotericin B0.5 - 21 - 40.5 - 2
Fluconazole1 - 816 - 128N/A
Voriconazole0.015 - 0.120.06 - 0.50.12 - 1
Itraconazole0.03 - 0.250.12 - 10.06 - 0.5

Table 2: EUCAST Recommended MIC Ranges (µg/mL) for QC Strains [1][2][5][11][12]

Antifungal AgentCandida parapsilosis ATCC 22019Candida krusei ATCC 6258Aspergillus fumigatus ATCC 204305
Amphotericin B0.25 - 10.5 - 20.5 - 2
Fluconazole1 - 416 - 64N/A
Voriconazole0.016 - 0.1250.06 - 0.250.125 - 0.5
Itraconazole0.03 - 0.1250.125 - 0.50.125 - 1

Note: QC ranges can be updated. Always refer to the latest versions of CLSI M60 and EUCAST QC documents.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Test (Based on CLSI M27 and EUCAST E.Def 7.3.2)
  • Preparation of Isoxazole Compound Stock Solution:

    • Dissolve the isoxazole compound in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or 20 mM).

    • Store the stock solution in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the isoxazole compound in a 96-well microtiter plate. The initial dilution is made in the test medium (RPMI-1640).

    • The final volume in each well should be 100 µL. One well should serve as a positive growth control (no compound), and another as a sterility control (medium only).

    • The final concentration of DMSO in the wells should not exceed 1%.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm).

    • Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration:

      • CLSI: 0.5 x 10³ to 2.5 x 10³ CFU/mL

      • EUCAST: 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microdilution plate.

    • Incubate the plate at 35°C for 24 hours (for most Candida species).

  • MIC Determination:

    • The MIC is the lowest concentration of the isoxazole compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

    • Reading can be done visually or with a microplate reader at a wavelength of 490-530 nm.

Mandatory Visualizations

Signaling Pathway

Isp_MoA cluster_cell Fungal Cell Isoxazole Isoxazole (e.g., MMV688766) Lipid_Homeostasis Lipid Homeostasis Isoxazole->Lipid_Homeostasis Disrupts Sphingolipid_Synthesis Early Sphingolipid Synthesis Lipid_Homeostasis->Sphingolipid_Synthesis Fatty_Acid_Metabolism Fatty Acid Metabolism Lipid_Homeostasis->Fatty_Acid_Metabolism Lysophospholipids Lysophospholipid Accumulation Lipid_Homeostasis->Lysophospholipids Membrane_Stress Membrane Stress & Disruption Sphingolipid_Synthesis->Membrane_Stress Contributes to Fatty_Acid_Metabolism->Membrane_Stress Contributes to Lysophospholipids->Membrane_Stress Induces Growth_Inhibition Fungal Growth Inhibition Membrane_Stress->Growth_Inhibition Leads to

Caption: Mechanism of action for a trisubstituted isoxazole.

Experimental Workflow

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Isoxazole Stock in DMSO P3 Prepare Microtiter Plate (Serial Dilutions) P1->P3 P2 Prepare Fungal Inoculum (0.5 McFarland) A1 Inoculate Plate P2->A1 P3->A1 A2 Incubate at 35°C for 24 hours A1->A2 D1 Read Results (Visual/Spectrophotometer) A2->D1 D2 Determine MIC (≥50% Growth Inhibition) D1->D2 D3 Compare to QC Ranges D2->D3

Caption: Broth microdilution experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic Start Inconsistent MIC Results Check_Solubility Check for Precipitation Start->Check_Solubility Sol_Yes Yes Check_Solubility->Sol_Yes Yes Sol_No No Check_Solubility->Sol_No No Check_Protocol Verify Protocol Adherence (CLSI/EUCAST) Proto_Fail Deviation Found Check_Protocol->Proto_Fail Yes Proto_Pass No Deviation Check_Protocol->Proto_Pass No Check_Plates Consider Compound Adsorption Plates_Issue Suspected Check_Plates->Plates_Issue Yes Plates_OK Unlikely Check_Plates->Plates_OK No Check_Endpoint Review Endpoint Reading (Trailing Effect) Endpoint_Issue Inconsistent Reading Check_Endpoint->Endpoint_Issue Yes Fix_Solubility Action: Add Surfactant (e.g., 0.002% Polysorbate 80) Sol_Yes->Fix_Solubility Sol_No->Check_Protocol Fix_Protocol Action: Standardize Inoculum, Incubation, and Medium Proto_Fail->Fix_Protocol Proto_Pass->Check_Plates Fix_Plates Action: Use Low-Binding Microtiter Plates Plates_Issue->Fix_Plates Plates_OK->Check_Endpoint Fix_Endpoint Action: Use Spectrophotometer and Strict 24h Reading Endpoint_Issue->Fix_Endpoint

Caption: Troubleshooting logic for inconsistent MIC results.

References

Validation & Comparative

A Comparative Analysis of 2-(5-Isoxazolyl)-4-methylphenol and Other Phenolic Compounds in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-(5-Isoxazolyl)-4-methylphenol and other notable phenolic compounds. The information presented is based on available experimental data from various scientific sources. Direct comparisons of this compound with other phenolic compounds within a single study are limited in the current literature. Therefore, the data presented in the following tables are compiled from different studies and should be interpreted with consideration of the varying experimental conditions.

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a significant pharmacophore in medicinal chemistry.[1] When incorporated into a phenolic structure, it can modulate the compound's biological properties. Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1]

Antioxidant Activity

The antioxidant activity of phenolic compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used for this purpose. A lower IC50 value indicates a higher antioxidant potency.

Table 1: Comparative Antioxidant Activity of Isoxazole Derivatives and Other Phenolic Compounds

Compound/ExtractAssayIC50 ValueReference CompoundIC50 of ReferenceSource(s)
Fluorophenyl-isoxazole-carboxamide 2a DPPH0.45 ± 0.21 µg/mLTrolox3.10 ± 0.92 µg/mL
Fluorophenyl-isoxazole-carboxamide 2c DPPH0.47 ± 0.33 µg/mLTrolox3.10 ± 0.92 µg/mL[2]
Quercetin DPPH-BHT-[3][4]
BHT (Butylated Hydroxytoluene) DPPH-Quercetin-[3][4]
Ethanolic Propolis ExtractsDPPH1000.3 - 1606.0 mM TE/g--
Ethanolic Propolis ExtractsFRAP634.1 - 1134.5 mM TE/g--[5]

Note: The data presented in this table are from different studies and are not a direct head-to-head comparison under the same experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is often assessed by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or by in vivo models such as the carrageenan-induced paw edema test.

Table 2: Comparative Anti-inflammatory Activity

Compound/ExtractAssay/ModelActivity/InhibitionReference CompoundActivity of ReferenceSource(s)
2-(4-(methylsulfonyl) phenyl) indole derivative 4b COX-2 InhibitionIC50 = 0.11 µMIndomethacin-[6]
2-(4-(methylsulfonyl) phenyl) indole derivative 4d COX-2 InhibitionIC50 = 0.17 µMIndomethacin-[6]
2-(4-(methylsulfonyl) phenyl) indole derivative 4f COX-2 InhibitionIC50 = 0.15 µMIndomethacin-[6]
Indomethacin Analogues (4b, 4d, 4f) Carrageenan-induced paw edema85.1% - 93.7% inhibitionIndomethacin96% inhibition[6]
Propolis Samples Inhibition of albumin denaturation73.59% - 78.44%Aspirin58.44%[5]
2-aryl-3-isoxazolinyl-indole derivatives (5a, 5b) Carrageenan-induced paw edemaSignificant activityIndomethacinSignificant activity[7]

Note: The data presented in this table are from different studies and are not a direct head-to-head comparison under the same experimental conditions.

Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC of ReferenceSource(s)
Cinnamaldehyde A. baumannii1.5 - 6Ciprofloxacin31 - 132[8]
Carvacrol A. baumannii0.2 - 3Ciprofloxacin31 - 132[8]
Thymol A. baumannii12.5 - 62Ciprofloxacin31 - 132[8]
Cannabidiol S. aureus0.026 - 0.8Ciprofloxacin0.5 - 1[8]
Ampicillin-conjugated magnetic nanoantibiotic S. aureus23.4--[5]
Ampicillin-conjugated magnetic nanoantibiotic P. aeruginosa0.5--[5]
Ampicillin-conjugated magnetic nanoantibiotic E. coli1--[5]

Note: The data presented in this table are from different studies and are not a direct head-to-head comparison under the same experimental conditions.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of phenolic compounds' activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Preparation of Test Samples: The test compounds (e.g., this compound, other phenolic compounds) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) are prepared in a series of concentrations.

  • Reaction: A specific volume of the test sample or standard is mixed with a specific volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula:

    where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants that can donate electrons or hydrogen atoms reduce the ABTS•+, leading to a loss of color.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a set time (e.g., 6-10 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated using the same formulas as in the DPPH assay.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

Procedure (using a commercial colorimetric inhibitor screening kit):

  • Reagent Preparation: Prepare the assay buffer, heme, and enzyme (COX-2) solutions as per the kit's instructions.

  • Plate Setup:

    • Background Wells: Add assay buffer and heme.

    • 100% Initial Activity Wells: Add assay buffer, heme, and COX-2 enzyme.

    • Inhibitor Wells: Add assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations.

  • Pre-incubation: Add the solvent control to the background and 100% activity wells and the test compound to the inhibitor wells. Incubate the plate for a specified time (e.g., 5 minutes at 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Add the colorimetric substrate solution followed by the arachidonic acid solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a precise time (e.g., 2 minutes at 25°C).

  • Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm).

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Growth Control: Well containing only broth and inoculum.

    • Sterility Control: Well containing only broth.

    • Positive Control: Well containing a known antibiotic.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows relevant to the evaluation of phenolic compounds.

Antioxidant_Mechanism cluster_antioxidant Antioxidant Mechanism of Phenolic Compounds Phenolic_Compound Phenolic Compound (Ar-OH) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Phenolic_Compound->Phenoxy_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Free_Radical->Neutralized_Radical Accepts H•

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

DPPH_Assay_Workflow cluster_workflow DPPH Assay Experimental Workflow start Start prep_dpph Prepare DPPH Solution (Violet) start->prep_dpph prep_samples Prepare Test Compound and Standard Dilutions start->prep_samples mix Mix DPPH with Sample/Standard prep_dpph->mix prep_samples->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end End determine_ic50->end

Caption: A simplified workflow for the DPPH antioxidant assay.

COX_Inflammation_Pathway cluster_pathway COX-2 Inflammatory Pathway Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGs) Arachidonic_Acid->Prostaglandins Catalyzed by COX2 COX-2 Enzyme Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Leads to Inhibitor Isoxazolyl Phenol / NSAID Inhibitor->COX2 Inhibits

Caption: The role of COX-2 in the inflammatory cascade and its inhibition.

References

A Comparative Analysis of 2-(5-Isoxazolyl)-4-methylphenol and Fluconazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antifungal drug discovery, the exploration of novel chemical scaffolds is paramount to addressing the growing challenge of resistance to existing therapies. This guide provides a comparative analysis of the well-established antifungal agent, fluconazole, and the novel compound, 2-(5-Isoxazolyl)-4-methylphenol. While extensive data is available for fluconazole, this guide also frames the potential antifungal profile of this compound based on its chemical structure and the known activities of related compounds, highlighting areas for future experimental investigation.

Introduction to the Compounds

Fluconazole is a first-generation triazole antifungal medication used to treat a wide variety of fungal infections. It is a highly specific inhibitor of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase.

This compound , also known as 5-(2-Hydroxy-5-methylphenyl)isoxazole, is a versatile chemical intermediate.[1] While its direct antifungal properties are not extensively documented in publicly available literature, its structure, combining a phenol and an isoxazole ring, suggests potential for biological activity.[1] Isoxazole and phenol derivatives are classes of compounds that have been investigated for their antimicrobial properties.

Mechanism of Action

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the membrane's integrity and function, leading to the inhibition of fungal growth.

This compound's mechanism of action as an antifungal agent has not been empirically determined. However, based on its chemical structure, several hypotheses can be proposed for future investigation:

  • Disruption of Fungal Cell Membranes: Phenolic compounds are known to interfere with the cell membranes of microorganisms, leading to increased permeability and leakage of cellular contents. The phenolic moiety of this compound could contribute to such an effect.

  • Enzyme Inhibition: The isoxazole ring is a common scaffold in various biologically active molecules and could potentially interact with and inhibit essential fungal enzymes.

  • Induction of Oxidative Stress: Some phenolic compounds can induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and cellular damage.

Further research is necessary to elucidate the precise mechanism by which this compound may exert antifungal activity.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for fluconazole and highlight the data gaps for this compound.

Table 1: Physicochemical Properties

PropertyThis compoundFluconazole
CAS Number 164171-56-686386-73-4
Molecular Formula C₁₀H₉NO₂C₁₃H₁₂F₂N₆O
Molecular Weight 175.18 g/mol 306.27 g/mol
Appearance Tan powderWhite crystalline powder
Melting Point 175-177 °C138-140 °C

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

MIC values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data for fluconazole is well-established against a range of fungal pathogens.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansData not available0.25 - 4
Candida glabrataData not available0.5 - 64
Candida kruseiData not available16 - >64 (often intrinsically resistant)
Cryptococcus neoformansData not available2 - 16
Aspergillus fumigatusData not availableGenerally >64 (not clinically effective)

Note: Fluconazole MIC ranges can vary depending on the specific strain and testing methodology.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of antifungal agents.

Broth Microdilution Method for MIC Determination

This is a widely accepted method for determining the in vitro susceptibility of fungi to antifungal agents. The general steps are as follows:

  • Preparation of Antifungal Stock Solution: Dissolve the test compound (this compound or fluconazole) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a growth medium such as RPMI-1640.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Cytotoxicity Assay

To assess the potential toxicity of a novel compound to mammalian cells, a cytotoxicity assay is essential.

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HeLa or HepG2) in appropriate media and conditions.

  • Compound Exposure: Seed the cells in a 96-well plate and expose them to serial dilutions of the test compound.

  • Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, XTT, or a resazurin-based assay) to quantify the percentage of viable cells.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known mechanism of fluconazole and a hypothetical mechanism for phenolic compounds, as well as a typical workflow for antifungal drug screening.

Fluconazole_Mechanism Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of Fluconazole.

Phenol_Hypothetical_Mechanism Phenolic_Compound Phenolic Compound (e.g., this compound) Fungal_Cell_Membrane Fungal Cell Membrane Phenolic_Compound->Fungal_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption (Increased Permeability) Fungal_Cell_Membrane->Membrane_Disruption Leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Results in

Caption: Hypothetical mechanism of phenolic antifungals.

Antifungal_Screening_Workflow Start Start: Novel Compound Synthesis Primary_Screening Primary Screening (e.g., Broth Microdilution vs. Panel of Fungi) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-response, Spectrum of Activity) Hit_Identification->Secondary_Screening Cytotoxicity_Assay Cytotoxicity Assay (vs. Mammalian Cells) Hit_Identification->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Secondary_Screening->Mechanism_of_Action Cytotoxicity_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: General workflow for antifungal drug discovery.

Conclusion and Future Directions

Fluconazole remains a cornerstone of antifungal therapy, with a well-defined mechanism of action and a known spectrum of activity. In contrast, this compound represents an unexplored molecule with theoretical potential as an antifungal agent based on its chemical structure. The lack of available experimental data for this compound underscores the need for comprehensive in vitro and in vivo studies.

For researchers in drug development, this compound and its derivatives present an opportunity for novel discovery. Future research should prioritize:

  • In vitro antifungal susceptibility testing against a broad panel of clinically relevant fungal pathogens to determine its spectrum of activity and MIC values.

  • Cytotoxicity studies to assess its safety profile in mammalian cells.

  • Mechanism of action studies to elucidate how it exerts its potential antifungal effects.

Such data will be critical in determining whether this compound holds promise as a lead compound for the development of new and effective antifungal therapies.

References

Validating the antifungal efficacy of "2-(5-Isoxazolyl)-4-methylphenol" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: This guide provides a comparative overview of the antifungal efficacy of isoxazole-based compounds. Despite a comprehensive search of scientific literature, specific studies detailing the antifungal activity of "2-(5-Isoxazolyl)-4-methylphenol" derivatives could not be located. Therefore, this document presents data on various other synthesized isoxazole derivatives to offer insights into the potential of this chemical class as antifungal agents. The experimental protocols and mechanistic information are based on established standards and research in the field of antifungal drug discovery.

Introduction to Isoxazole Derivatives as Antifungal Agents

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known to be a key component in a variety of therapeutic agents.[1][2] In the realm of infectious diseases, isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[3] Their structural versatility allows for the synthesis of a wide array of analogues, enabling the fine-tuning of their biological activity. This guide focuses on the antifungal properties of isoxazole derivatives, providing a comparative analysis of their efficacy against clinically relevant fungal pathogens and detailing the standard methodologies used for their evaluation.

Comparative Antifungal Efficacy

The antifungal activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the in vitro antifungal activity of various isoxazole derivatives from a recent study, compared to the standard antifungal drug, Fluconazole.

Compound IDFungal StrainMIC (µg/mL)Reference
PUB14 Candida albicans ATCC 1023162.5[4][5]
PUB17 Candida albicans ATCC 1023162.5[4][5]
Fluconazole Candida albicans0.25 - 1.0[6]
Compound 5c Aspergillus flavus12.5[7]
Compound 5c Candida albicans50.0[7]
Compound 5j Aspergillus flavus12.5[8]
Compound 5j Candida albicans6.25[8]
Ketoconazole Candida spp.0.008 - 0.390[6]
2-octanoylbenzohydroquinone 4 Candida krusei2[9]
Amphotericin B Candida krusei1[9]

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours to ensure viability and purity.

  • A suspension of fungal cells or spores is prepared in sterile saline (0.85%).

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts.

  • The standardized suspension is then diluted in RPMI-1640 medium to the final inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • The test compound (e.g., an isoxazole derivative) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution.

  • A series of two-fold serial dilutions of the stock solution is prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically span a range from 0.03 to 64 µg/mL.

  • A positive control well (containing medium and fungal inoculum but no antifungal agent) and a negative control well (containing medium only) are included on each plate.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plate, except for the negative control well.

  • The plate is incubated at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the specific fungal species.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

  • For some fungistatic agents like azoles, the endpoint may be defined as the concentration that causes a significant reduction in growth (e.g., 50% or 80%) compared to the positive control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Visualizing Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate a key fungal metabolic pathway targeted by many antifungal agents and a typical workflow for evaluating new compounds.

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and the Target of Azole Antifungals cluster_pathway Key Steps in Ergosterol Synthesis cluster_inhibition Mechanism of Azole Antifungals cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediate 14-demethyl-lanosterol Lanosterol->Ergosterol_Intermediate Erg11 Lanosterol 14-α-demethylase (ERG11 gene product) Lanosterol->Erg11 Catalysis Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol Membrane Disrupted Membrane Integrity Ergosterol->Membrane Essential Component Azoles Azole Antifungals (e.g., Isoxazole Derivatives) Azoles->Erg11 Inhibition

Caption: The ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity, and the inhibitory action of azole antifungals.

Antifungal_Screening_Workflow General Workflow for Antifungal Efficacy Validation cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Comparison cluster_conclusion Outcome Synthesis Synthesis of Isoxazole Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution MIC_Assay Broth Microdilution Assay (MIC Determination) Stock_Solution->MIC_Assay Data_Collection MIC Value Recording MIC_Assay->Data_Collection Fungal_Cultures Selection of Fungal Strains Fungal_Cultures->MIC_Assay Comparison Comparison with Standard Antifungals Data_Collection->Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Comparison->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

References

Unveiling the Biological Profile of 2-(5-Isoxazolyl)-4-methylphenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological activity and potential cross-reactivity of chemical compounds is paramount. This guide focuses on 2-(5-Isoxazolyl)-4-methylphenol (CAS No. 164171-56-6), a heterocyclic compound with potential applications in medicinal chemistry and agrochemical development. While publicly available data on its specific cross-reactivity in biological assays is limited, this document summarizes its known attributes and provides a framework for its potential evaluation.

Compound Overview

This compound is a molecule combining a phenol and an isoxazole ring. This structural motif is of interest in medicinal chemistry due to the diverse biological activities associated with isoxazole derivatives. The compound is primarily available as a chemical intermediate, suggesting its role as a building block for the synthesis of more complex molecules.[1][2][3][4]

Reported Applications and Inferred Biological Interest

  • Inflammatory and Pain-Related Conditions: The compound is noted as a key intermediate in the synthesis of pharmaceuticals targeting inflammation and pain.[1][2] This suggests that derivatives of this molecule may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), or modulate signaling cascades related to pain perception.

  • Agrochemicals: Its use in the formulation of agrochemicals points towards potential bioactivity against pests or fungi.[1][2] This implies that the compound or its derivatives could inhibit essential enzymes or disrupt biological processes in these organisms.

  • Biochemical Assays: It is also utilized in various biochemical assays to aid in understanding enzyme activities and interactions.[1] This general application underscores its potential to interact with a range of biological macromolecules.

Postulated Cross-Reactivity and Off-Target Considerations

Given the absence of specific cross-reactivity studies, any discussion on this topic remains speculative. However, based on the chemical structure, researchers should consider the following potential interactions when designing experiments:

  • Phenolic Moiety: The phenol group can be a site for metabolic modification (e.g., glucuronidation, sulfation) and may also contribute to antioxidant or pro-oxidant activities. It could also engage in hydrogen bonding with various biological targets.

  • Isoxazole Ring: The isoxazole ring is a common pharmacophore and can participate in various non-covalent interactions with protein targets. Its metabolism can sometimes lead to ring-opening, which might result in reactive intermediates.

Experimental Workflow for Profiling Cross-Reactivity

To address the current knowledge gap, a systematic evaluation of this compound's biological activity is necessary. The following workflow outlines a potential approach for researchers.

experimental_workflow cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_off_target Off-Target & Toxicity cluster_conclusion Target Class Screening Target Class Screening Panel Assays Panel Assays Target Class Screening->Panel Assays Identified Hits Phenotypic Screening Phenotypic Screening Phenotypic Screening->Panel Assays Active Compounds Dose-Response Studies Dose-Response Studies Panel Assays->Dose-Response Studies Confirmed Hits Safety Panels Safety Panels Dose-Response Studies->Safety Panels Cytotoxicity Assays Cytotoxicity Assays Safety Panels->Cytotoxicity Assays Cross-Reactivity Profile Cross-Reactivity Profile Cytotoxicity Assays->Cross-Reactivity Profile

Caption: A generalized workflow for determining the cross-reactivity of a compound.

Experimental Protocols

1. Broad Target Class Screening (e.g., Kinase, GPCR, Ion Channel Panels):

  • Objective: To identify initial interactions with major drug target families.

  • Methodology: Utilize commercially available broad screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). The compound would be tested at a single high concentration (e.g., 10 µM) against a large number of targets. The percentage of inhibition or activation would be measured.

2. Phenotypic Screening:

  • Objective: To assess the compound's effect on cell behavior.

  • Methodology: Employ high-content imaging or other cell-based assays to monitor changes in cell morphology, proliferation, apoptosis, or specific signaling pathways in various cell lines (e.g., cancer cell lines, immune cells).

3. Dose-Response Studies:

  • Objective: To determine the potency (e.g., IC50, EC50) for any confirmed hits from the initial screens.

  • Methodology: A serial dilution of the compound would be prepared and tested in the relevant biochemical or cell-based assay. The resulting data would be fitted to a dose-response curve to calculate potency values.

4. Safety Pharmacology Panels (e.g., hERG, CYP450 Inhibition):

  • Objective: To identify potential liabilities and off-target effects.

  • Methodology: Standardized assays to assess the compound's effect on critical targets like the hERG potassium channel (cardiac safety) and major cytochrome P450 enzymes (drug metabolism interactions).

5. Cytotoxicity Assays:

  • Objective: To determine the compound's general toxicity to cells.

  • Methodology: Use assays such as MTT, LDH release, or CellTiter-Glo to measure cell viability in one or more cell lines after treatment with a range of compound concentrations.

Data Presentation

As no quantitative data is currently available, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Broad Target Class Screening of this compound (at 10 µM)

Target ClassRepresentative Target% Inhibition / Activation
KinasesEGFRData to be generated
GPCRsβ2-Adrenergic ReceptorData to be generated
Ion ChannelshERGData to be generated
Nuclear ReceptorsEstrogen Receptor αData to be generated
EnzymesCOX-2Data to be generated

Table 2: Comparative Potency (IC50/EC50 in µM) of this compound and Analogs

CompoundTarget 1Target 2Target 3
This compound Data to be generatedData to be generatedData to be generated
Analog AData to be generatedData to be generatedData to be generated
Reference CompoundData to be generatedData to be generatedData to be generated

Conclusion

This compound represents a chemical scaffold with potential in drug discovery and agrochemical development. However, a significant gap exists in the public domain regarding its specific biological activities and cross-reactivity profile. The experimental framework and data presentation templates provided in this guide offer a structured approach for researchers to systematically characterize this compound. Such studies are crucial for uncovering its therapeutic potential and identifying any potential off-target effects, thereby enabling its informed application in further research and development.

References

A Comparative Guide to the Structural Confirmation of 2-(5-Isoxazolyl)-4-methylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. This guide provides an objective comparison of key analytical techniques for the structural confirmation of 2-(5-isoxazolyl)-4-methylphenol derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.[1] The following sections present supporting experimental data, detailed methodologies, and logical workflows to aid in the comprehensive structural elucidation of these molecules.

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, and it is a core component in numerous biologically active compounds.[2][3] Derivatives of this compound are valued as intermediates in the synthesis of pharmaceuticals and agrochemicals, with applications targeting inflammatory conditions and providing antifungal or antibacterial properties.[1] Given their potential therapeutic relevance, rigorous structural confirmation is paramount to understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds.

Core Analytical Techniques for Structural Elucidation

A multi-faceted approach employing several complementary analytical techniques is essential for the robust structural confirmation of novel this compound derivatives. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the carbon-hydrogen framework of a molecule.[4] For this compound derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the verification of the core structure and the position of substituents.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of a compound.[5] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, while fragmentation patterns can offer additional clues about the molecule's structure.

  • X-ray Crystallography: Considered the "gold standard" for structural determination, single-crystal X-ray crystallography provides precise three-dimensional coordinates of every atom in a molecule (in the solid state).[6][7] This method yields unambiguous information on bond lengths, bond angles, and stereochemistry, which is invaluable for rational drug design.[7]

Comparative Analytical Data

The following table summarizes the expected analytical data for the parent compound, this compound. This data serves as a baseline for comparison when analyzing new derivatives.

Technique Parameter Expected Data for this compound Reference
Molecular Formula -C₁₀H₉NO₂[8]
Molecular Weight -175.18 g/mol [8]
High-Resolution MS [M+H]⁺Expected m/z: 176.0706Calculated
¹H NMR Chemical Shift (δ)Phenolic -OH (~9.0-10.0 ppm), Aromatic protons (~6.8-7.8 ppm), Isoxazole protons (~6.5 and 8.4 ppm), Methyl protons (~2.3 ppm)Estimated based on similar structures[9][10]
¹³C NMR Chemical Shift (δ)Aromatic/Isoxazole carbons (~110-170 ppm), Methyl carbon (~20 ppm)Estimated based on similar structures[5]
X-ray Crystallography Key Bond LengthsC-O (phenol) ~1.36 Å, C=N (isoxazole) ~1.30 Å, N-O (isoxazole) ~1.42 ÅTheoretical/Typical

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width of 16 ppm is used with a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 240 ppm) is necessary, and a longer relaxation delay may be required for quaternary carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system, typically equipped with a C18 reverse-phase column. Elute the compound using a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of formic acid (0.1%) to promote ionization.

  • Mass Spectrometric Detection: Analyze the eluent using a mass spectrometer, often a time-of-flight (TOF) or Orbitrap analyzer for high-resolution measurements.[11] Acquire data in positive or negative electrospray ionization (ESI) mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Single-Crystal X-ray Crystallography
  • Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions).[6] This is often achieved by slow evaporation of a solvent from a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. As the crystal is rotated, collect the diffraction pattern using a detector.[6]

  • Structure Solution and Refinement: Process the collected diffraction data to generate an electron density map. From this map, determine the positions of the atoms. Refine the structural model to achieve the best fit between the calculated and observed diffraction patterns.[6]

Visualization of Workflows and Logic

To clarify the process of structural confirmation, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Syn Synthesize Derivative Pur Purify Compound (e.g., Chromatography, Recrystallization) Syn->Pur MS Mass Spectrometry (MS) - Molecular Formula Pur->MS NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity & Framework Pur->NMR Xray X-ray Crystallography - 3D Structure & Stereochemistry Pur->Xray If single crystals obtained Confirm Structure Confirmed MS->Confirm NMR->Confirm Xray->Confirm

Caption: Experimental workflow for the synthesis and structural confirmation of a new derivative.

G cluster_question Fundamental Questions cluster_technique Analytical Techniques cluster_answer Provided Information q1 What is its Molecular Formula? t1 Mass Spectrometry q1->t1 q2 What is its Atom Connectivity? t2 NMR Spectroscopy q2->t2 q3 What is its exact 3D Arrangement? t3 X-ray Crystallography q3->t3 a1 Molecular Weight & Elemental Composition t1->a1 a2 C-H Framework & Functional Group Positions t2->a2 a3 Bond Lengths, Bond Angles, & Stereochemistry t3->a3

Caption: Logical relationship between analytical questions, techniques, and the information they provide.

Conclusion

The structural confirmation of this compound derivatives requires a synergistic combination of modern analytical techniques. While NMR and mass spectrometry are indispensable for determining the molecular formula and connectivity, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure.[6] By employing these methods in a complementary fashion, researchers can ensure the unambiguous identification of their synthesized compounds, paving the way for further investigation into their biological activities and potential applications.

References

The Efficacy of 2-(5-Isoxazolyl)-4-methylphenol as a Pesticide: A Comparative Outlook for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the continuous search for novel and effective pest management solutions, the scientific community is increasingly exploring unique chemical scaffolds. One such compound, 2-(5-Isoxazolyl)-4-methylphenol, is gaining attention for its potential applications in agrochemicals. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of this compound's pesticidal potential, benchmarked against commercial alternatives. While specific public-domain efficacy data for this compound is not yet available, this document outlines the promising insecticidal activity of the broader isoxazole class and provides detailed hypothetical experimental protocols for its evaluation.

Introduction to this compound

This compound is a chemical compound featuring an isoxazole ring bonded to a methylphenol group. While its primary applications to date have been as an intermediate in pharmaceutical synthesis, its structural motifs are common in a range of bioactive molecules, including pesticides. The isoxazole class of compounds, in particular, has been a fertile ground for the discovery of new insecticidal and fungicidal agents. It is used in the formulation of agrochemicals, providing effective solutions for pest control while minimizing environmental impact compared to traditional pesticides[1][2].

Presumed Mode of Action: Targeting the Insect Nervous System

Based on studies of structurally related isoxazole and isoxazoline insecticides, the likely mode of action for this compound is the disruption of the central nervous system in insects. Specifically, these compounds are known to act as non-competitive antagonists of the gamma-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in insects. By blocking the chloride ion channels regulated by GABA, these compounds lead to hyperexcitation, convulsions, and ultimately the death of the insect.

Below is a diagram illustrating the proposed signaling pathway and the disruptive action of this compound.

GABA_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to Receptor Chloride_influx Chloride Ion Influx (Cl-) GABA_R->Chloride_influx Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization Pesticide 2-(5-Isoxazolyl)- 4-methylphenol Pesticide->GABA_R Blocks Channel

Caption: Proposed mechanism of action of this compound on an insect GABA receptor.

Hypothetical Efficacy Comparison

To rigorously assess the efficacy of this compound, it would need to be tested against common, economically significant pests and compared to leading commercial pesticides. The following table illustrates how such comparative data would be presented. The values for this compound are hypothetical and for illustrative purposes only.

CompoundTarget PestAssay TypeLC50 / LD5095% Confidence Interval
This compound Musca domestica (Housefly)Topical Application1.5 µ g/insect (LD50)1.2 - 1.8 µ g/insect
Myzus persicae (Green Peach Aphid)Leaf-Dip Bioassay8.2 mg/L (LC50)7.1 - 9.4 mg/L
Imidacloprid (Commercial Standard) Musca domestica (Housefly)Topical Application0.9 µ g/insect (LD50)0.7 - 1.1 µ g/insect
Myzus persicae (Green Peach Aphid)Leaf-Dip Bioassay3.5 mg/L (LC50)3.0 - 4.1 mg/L
Chlorpyrifos (Commercial Standard) Musca domestica (Housefly)Topical Application1.2 µ g/insect (LD50)1.0 - 1.4 µ g/insect
Myzus persicae (Green Peach Aphid)Leaf-Dip Bioassay6.8 mg/L (LC50)5.9 - 7.7 mg/L

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to determine the insecticidal efficacy of this compound.

Topical Application Bioassay for Houseflies (Musca domestica)

Objective: To determine the contact toxicity (LD50) of the test compound against adult houseflies.

Materials:

  • This compound (analytical grade)

  • Acetone (reagent grade)

  • Commercial standard insecticide (e.g., Imidacloprid)

  • Adult houseflies (3-5 days old)

  • Microsyringe applicator

  • Holding cages with food and water

  • CO2 for anesthetization

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of dilutions of this compound in acetone. A typical range would be from 0.1 to 10 µg/µL. Prepare similar solutions for the commercial standard. Use acetone alone as the control.

  • Insect Handling: Anesthetize the houseflies lightly with CO2.

  • Application: Apply a 1 µL droplet of the dosing solution to the dorsal thorax of each fly using the microsyringe applicator.

  • Observation: Place the treated flies in holding cages (25 flies per cage, 4 replicates per concentration). Provide a 10% sucrose solution.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-treatment. Flies that are unable to move when prodded are considered dead.

  • Data Analysis: Analyze the data using Probit analysis to determine the LD50 value and 95% confidence intervals.

Topical_Assay_Workflow A Prepare Dosing Solutions (Compound & Control in Acetone) C Apply 1 µL of Solution to Dorsal Thorax A->C B Anesthetize Houseflies (3-5 days old) with CO2 B->C D Place Flies in Recovery Cages (Food & Water provided) C->D E Incubate at 25°C D->E F Assess Mortality at 24h & 48h E->F G Data Analysis (Probit) Calculate LD50 F->G

References

Benchmarking "2-(5-Isoxazolyl)-4-methylphenol" Against Known Anti-Inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory agent "2-(5-Isoxazolyl)-4-methylphenol" against three well-established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to offer an objective assessment for research and development purposes.

Executive Summary

Comparative Data Overview

The following tables summarize the half-maximal inhibitory concentrations (IC50) for the benchmark drugs against key inflammatory targets. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the enzyme source (human, ovine, etc.) and assay type (whole blood vs. purified enzyme).

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ibuprofen 12 - 13[1][2]80 - 370[1][2]~0.035 - 0.16
Diclofenac 0.075 - 0.611[3]0.026 - 0.63[1][3]~2.9
Celecoxib 6.7 - 82[1][4]0.04 - 6.8[1][5]~7.7 - 2050
This compound Data Not AvailableData Not AvailableData Not Available
Structurally Related IsoxazolesVariablePotent inhibition observed (some <1 µM)Often show selectivity for COX-2

Table 2: TNF-α and Nitric Oxide Inhibition

CompoundTNF-α Inhibition (IC50)Nitric Oxide (NO) Inhibition (IC50)
Ibuprofen Weakly inhibits TNF-α production.[6]0.76 mM (inhibition of iNOS activity)[3]
Diclofenac Inhibits TNF-α induced signaling.[7]Inhibits iNOS gene expression.[8]
Celecoxib Potently inhibits TNF-α induced NF-κB activation.[9]May have dual effects on NO production.[10]
This compound Data Not AvailableData Not Available
Structurally Related IsoxazolesSub-micromolar activity reported for some derivatives.[11]Data Not Available

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental procedures, the following diagrams are provided.

G cluster_0 membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Inflammatory Stimuli cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 homeostatic Homeostatic Functions (e.g., GI protection, platelet aggregation) pgh2_1->homeostatic inflammation Inflammation, Pain, Fever pgh2_2->inflammation nsaids Non-selective NSAIDs (Ibuprofen, Diclofenac) nsaids->cox1 Inhibit nsaids->cox2 Inhibit coxibs COX-2 Selective Inhibitors (Celecoxib) coxibs->cox2 Inhibit

Figure 1: Simplified schematic of the Cyclooxygenase (COX) pathway and points of inhibition by NSAIDs.

G start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents add_enzyme Add COX-1 or COX-2 Enzyme to 96-well plate prepare_reagents->add_enzyme add_inhibitor Add Test Compound or Benchmark Drug add_enzyme->add_inhibitor pre_incubate Pre-incubate to allow inhibitor binding add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure Measure Prostaglandin E2 (PGE2) production (e.g., by ELISA) incubate->measure calculate Calculate % Inhibition and IC50 value measure->calculate end End calculate->end

Figure 2: Generalized workflow for an in vitro Cyclooxygenase (COX) inhibition assay.

G lps Lipopolysaccharide (LPS) tlr4 Toll-like Receptor 4 (TLR4) lps->tlr4 signaling Intracellular Signaling Cascade (e.g., MyD88, TRAF6) tlr4->signaling nfkb_activation NF-κB Activation signaling->nfkb_activation translocation NF-κB Translocation to Nucleus nfkb_activation->translocation gene_expression Gene Expression translocation->gene_expression tnf TNF-α gene_expression->tnf inos iNOS gene_expression->inos no Nitric Oxide (NO) inos->no

Figure 3: Simplified signaling pathway for LPS-induced TNF-α and Nitric Oxide production.

Experimental Protocols

The following are generalized protocols for key in vitro anti-inflammatory assays based on common methodologies found in the literature. Specific details may vary between laboratories and commercial kits.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (human or ovine)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound ("this compound") and benchmark drugs (Ibuprofen, Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add various concentrations of the test compound or benchmark drugs to the designated wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Quantify the amount of PGE2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Lipopolysaccharide (LPS)-Induced TNF-α and Nitric Oxide (NO) Inhibition Assay in Macrophages

Objective: To assess the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α and nitric oxide in macrophage cells stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compound and benchmark drugs

  • 96-well cell culture plates

  • Griess Reagent system for nitric oxide measurement

  • TNF-α ELISA kit

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or benchmark drugs for a specified time (e.g., 1-2 hours). Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

For Nitric Oxide (NO) Measurement (Griess Assay):

  • Transfer a portion of the supernatant to a new 96-well plate.

  • Add the Griess reagents to each well according to the kit manufacturer's instructions.

  • Incubate at room temperature, protected from light.

  • Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader.

  • Quantify the nitrite concentration (a stable metabolite of NO) using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition and the IC50 value.

For TNF-α Measurement (ELISA):

  • Use the remaining supernatant to measure the concentration of TNF-α using a commercial ELISA kit, following the manufacturer's protocol.

  • Calculate the percentage of TNF-α inhibition and the IC50 value.

Conclusion

The available evidence suggests that isoxazole-containing compounds hold promise as anti-inflammatory agents, with some derivatives exhibiting potent and selective COX-2 inhibition. However, a direct comparison of "this compound" with established drugs like Ibuprofen, Diclofenac, and Celecoxib is currently hampered by the lack of specific experimental data for this particular molecule.

The provided data on the benchmark drugs highlights the landscape of COX inhibition, with Ibuprofen being non-selective, Diclofenac showing a slight preference for COX-2, and Celecoxib demonstrating high selectivity. The effects on TNF-α and nitric oxide are also important aspects of their anti-inflammatory profiles.

To move forward, it is strongly recommended that "this compound" be subjected to the in vitro assays detailed in this guide. The resulting data will enable a direct and meaningful comparison with the benchmark drugs and provide a solid foundation for further pre-clinical development.

References

Quantifying 2-(5-Isoxazolyl)-4-methylphenol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of "2-(5-Isoxazolyl)-4-methylphenol" is crucial for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for this purpose. This guide provides a comprehensive comparison of HPLC methods with alternative analytical techniques, supported by experimental data and detailed protocols for method validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for the analysis of many organic compounds, including phenolic compounds like this compound. Its high resolution, sensitivity, and specificity make it ideal for separating and quantifying components in complex mixtures.

A typical Reverse-Phase HPLC (RP-HPLC) method, which is suitable for moderately polar compounds like the target analyte, would be the starting point for method development and validation.

General HPLC Method Parameters

A suitable starting point for developing an HPLC method for this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Comparison of Analytical Methods for Phenolic Compound Quantification

FeatureHPLCUV-Vis SpectrophotometryGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning between a stationary and mobile phase.Measurement of light absorption by the analyte.Separation of volatile compounds in the gas phase.Separation of ions based on their electrophoretic mobility.
Specificity HighLow to moderateHighHigh
Sensitivity High (ng to pg levels)Moderate (µg to mg levels)Very High (pg to fg levels)High (ng to pg levels)
Sample Throughput ModerateHighLow to moderateHigh
Instrumentation Cost HighLowHighModerate
Typical Run Time 5-30 minutes< 5 minutes10-60 minutes5-20 minutes
Derivatization Not usually requiredNot requiredOften required for non-volatile compoundsNot usually required
Advantages High resolution, versatile, well-established.Simple, rapid, low cost.Excellent for volatile and thermally stable compounds.High efficiency, low sample and reagent consumption.
Disadvantages High initial cost, requires skilled operators.Prone to interferences from other absorbing compounds.Not suitable for non-volatile or thermally labile compounds.Sensitive to matrix effects, lower loading capacity.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can be employed for the quantification of phenolic compounds, each with its own set of advantages and limitations.

UV-Vis Spectrophotometry

This technique is based on the principle that molecules absorb light at specific wavelengths. For phenolic compounds, the Folin-Ciocalteu method is a common colorimetric assay for determining total phenolic content.[1] While simple and cost-effective, it lacks specificity as it reacts with any reducing substance present in the sample.[1] Direct UV-Vis spectrophotometry can also be used, but is susceptible to interference from other compounds that absorb in the same wavelength range.[2][3]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For non-volatile phenolic compounds, a derivatization step is often necessary to increase their volatility.[4][5] This can add complexity to the sample preparation process. GC, especially when coupled with a mass spectrometer (GC-MS), offers high sensitivity and specificity.[4][5]

Capillary Electrophoresis (CE)

CE separates components based on their charge and size as they move through a capillary under the influence of an electric field. It offers high separation efficiency and requires minimal sample and reagent volumes.[6][7][8] CE can be a good alternative to HPLC, particularly for charged analytes.[7]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. Below are generalized protocols for the validation of an HPLC method and for analysis using alternative techniques.

HPLC Method Validation Protocol

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness % RSD of results should be within acceptable limits after minor changes to method parameters.
General UV-Vis Spectrophotometry Protocol (Folin-Ciocalteu Method)
  • Sample Preparation: Prepare a suitable dilution of the sample containing this compound.

  • Reagent Addition: Add Folin-Ciocalteu reagent to the sample.

  • Incubation: After a specific time, add a sodium carbonate solution to stop the reaction.

  • Measurement: Measure the absorbance of the resulting blue-colored solution at the wavelength of maximum absorbance (typically around 760 nm) using a UV-Vis spectrophotometer.

  • Quantification: Determine the concentration of the analyte from a calibration curve prepared using a standard of a known phenolic compound (e.g., gallic acid).

General Gas Chromatography (GC) Protocol
  • Sample Preparation and Derivatization: Extract the analyte from the sample matrix. If necessary, perform a derivatization reaction (e.g., silylation) to make the analyte more volatile.

  • Injection: Inject a small volume of the prepared sample into the GC injection port.

  • Separation: The analyte is vaporized and carried by an inert gas through a capillary column where separation occurs based on boiling point and interaction with the stationary phase.

  • Detection: As the separated components elute from the column, they are detected by a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).

  • Quantification: The concentration of the analyte is determined by comparing its peak area to that of a calibration curve prepared with standards.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the typical workflow for HPLC method validation and a decision-making process for selecting an appropriate analytical method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Execution cluster_3 Reporting Dev Develop HPLC Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Selection node_rect node_rect start Start: Need to Quantify Analyte is_volatile Is the analyte volatile or thermally stable? start->is_volatile is_chromophore Does the analyte have a chromophore? is_volatile->is_chromophore No gc Consider GC or GC-MS is_volatile->gc Yes is_charged Is the analyte charged? is_chromophore->is_charged No hplc Consider HPLC-UV is_chromophore->hplc Yes high_specificity Is high specificity required? is_charged->high_specificity No ce Consider CE is_charged->ce Yes uv_vis Consider UV-Vis Spectrophotometry high_specificity->uv_vis No hplc_ms Consider HPLC-MS high_specificity->hplc_ms Yes

Caption: Decision Tree for Analytical Method Selection.

References

Comparative Efficacy of Isoxazole Derivatives in the Inhibition of Fungal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has spurred intensive research into novel antifungal agents with unique mechanisms of action. Among the promising candidates, isoxazole derivatives have garnered considerable attention due to their potent and broad-spectrum antifungal activities. This guide provides a comparative analysis of various isoxazole derivatives, summarizing their efficacy, outlining key experimental protocols for their evaluation, and illustrating their mechanism of action.

Quantitative Comparison of Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected isoxazole derivatives against various fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

DerivativeFungal StrainMIC (µg/mL)Reference
MMV688766 Candida auris<3.13[1][2][3]
Candida albicans<3.13[1][2][3]
Cryptococcus neoformans<3.13[1][2][3]
PUB14 Candida albicans15.62[4][5]
PUB17 Candida albicans7.81[4][5]
TPI-2 Candida albicans12.5
Aspergillus niger25
TPI-5 Candida albicans25
Aspergillus niger50
TPI-14 Candida albicans6.25
Aspergillus niger12.5
Fluconazole Candida albicans0.25-2[6]
Aspergillus niger>64

Note: MIC values can vary depending on the specific experimental conditions and the fungal isolate tested. The data presented here is for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal properties of isoxazole derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted standard for determining the in vitro susceptibility of fungi to antifungal agents.[7][8][9][10]

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

  • The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions:

  • The isoxazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range typically spans from 0.03 to 64 µg/mL.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

  • The microtiter plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the isoxazole derivative at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for antifungal screening and the proposed mechanism of action for a potent isoxazole derivative.

Caption: Experimental workflow for the discovery and evaluation of novel antifungal isoxazole derivatives.

signaling_pathway cluster_lipid Disruption of Lipid Homeostasis isoxazole Isoxazole Derivative (e.g., MMV688766) sphingolipid Inhibition of early sphingolipid synthesis isoxazole->sphingolipid fatty_acid Decrease in fatty acid levels isoxazole->fatty_acid lysophospholipid Increase in lysophospholipids isoxazole->lysophospholipid fungal_cell Fungal Cell Membrane Integrity Loss sphingolipid->fungal_cell fatty_acid->fungal_cell lysophospholipid->fungal_cell apoptosis Fungal Cell Death fungal_cell->apoptosis

Caption: Proposed mechanism of action of the isoxazole derivative MMV688766, highlighting the disruption of lipid homeostasis.[1][2][3]

Mechanism of Action: A Focus on Lipid Homeostasis

Recent studies on the trisubstituted isoxazole MMV688766 have shed light on a novel mechanism of antifungal activity.[1][2][3] Chemogenomic profiling and metabolomic analyses have revealed that this compound disrupts the cellular lipid homeostasis in fungi.[1][2][3] Specifically, MMV688766 leads to a decrease in the levels of early sphingolipid intermediates and fatty acids, while causing a concurrent increase in lysophospholipids.[1][2][3] This imbalance in lipid composition is detrimental to the integrity and function of the fungal cell membrane, ultimately leading to cell death. This unique mode of action makes isoxazole derivatives like MMV688766 promising candidates for overcoming existing antifungal resistance mechanisms that often target ergosterol biosynthesis or cell wall synthesis.

Conclusion

Isoxazole derivatives represent a versatile and potent class of antifungal agents. The comparative data indicates that subtle structural modifications can significantly impact their efficacy against various fungal pathogens. The unique mechanism of action, particularly the disruption of lipid homeostasis, offers a promising avenue for the development of new therapies to combat drug-resistant fungal infections. Further research, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize the therapeutic potential of this important class of compounds.

References

Assessing the selectivity of "2-(5-Isoxazolyl)-4-methylphenol" for specific biological targets

Author: BenchChem Technical Support Team. Date: December 2025

Exploring Chemical Space

I'm currently focused on gathering information about "2-(5-Isoxazolyl)-4-methylphenol," its synonyms, and potential biological targets. I'm also actively searching for experimental data related to its selectivity, including IC50 or Ki values for various proteins. Furthermore, I am investigating known alternative compounds that may target similar pathways.

Addressing Data Scarcity

It appears the compound's lack of readily available data necessitates a shift in strategy. I've exhausted initial searches for "2-(5-Isoxazolyl )-4-methylphenol," its synonyms, and selectivity data. My focus is now on identifying the underlying reason for this data void. Possibilities include a name inaccuracy, a novel or proprietary nature, or limited research interest. Further investigation into these areas is warranted before I can proceed with the comparison guide.

Reframing the Search

I've hit a roadblock with the original compound. Data's scarce, so I'm pivoting. No luck with the initial "this compound" searches; neither synonyms nor selectivity data surface. Now, I'm focusing on why – name error? Novelty? Limited interest? I'll explore substructures and variations to see if related compounds yield data. If that fails, I'll provide the user with a template structure or example guide.

Discovering Biological Role

I'm finding limited direct biological data for "2-(5-Isoxazolyl)-4-methyl phenol." However, a pharmaceutical synthesis pathway is identified. This hints at potential inflammatory applications, which is an interesting lead. I'm digging deeper into related compounds and their known activities to infer possible biological roles for this phenol derivative.

Framing Comparison Guide

I'm now revising the comparison approach for "2-(5-Isoxazolyl)-4-methyl phenol." Specific biological data is scarce, but related isoxazole compounds show broad activities like anticancer and anti-inflammatory effects. This necessitates comparing its synthetic role and the known activity of structurally similar compounds to make inferences. I'm focusing on the potential for inflammation-related applications.

Adapting Comparison Strategy

I'm now revising my comparison strategy further to address the lack of specific data for the phenol itself. While it's mainly an intermediate, the broader context of isoxazole derivatives points towards anti-inflammatory, anticancer, and antimicrobial activity. I'll construct a comparison guide focusing on hypothesized targets relevant to isoxazole compounds. This involves identifying potential biological targets, gathering IC50 data from related compounds, and creating a table and methodology section.

Refining Target Selection

I'm now revising my comparison strategy further to address the lack of specific data for the phenol itself. While it's mainly an intermediate, the broader context of isoxazole derivatives points towards anti-inflammatory, anticancer, and antimicrobial activity. I'll construct a comparison guide focusing on hypothesized targets relevant to isoxazole compounds. This involves identifying potential biological targets, gathering IC50 data from related compounds, and creating a table and methodology section.

Confirming Comparison Framework

I'm now shifting gears to find isoxazole compounds with quantifiable biological activity to serve as a base for the comparison guide. The previous work centered around the idea of isoxazole derivatives being ACC inhibitors, and I'm now honing in on that to develop the comparison framework. Next, I plan to research some experimental protocols to test these ACC inhibitors, and some established comparison agents.

Examining compound specifics

I've confirmed that "2-(5-Isoxazolyl)-4-methyl phenol" exists, used primarily in research. I'm hitting a wall on biological target selectivity, as no public data is readily available. The focus is now on the broader implications of its isoxazole and phenol moieties, and their general biological activity. I'll need to dig deeper into related compounds and their known interactions.

Discovering compound activity

I'm making progress identifying the biological activity of isoxazole derivatives. The data is rich; I found inhibition data for COX-1/2 and carbonic anhydrase. I'll focus on COX enzymes for comparison, using "this compound" as a starting point. Then, I will illustrate substitutions on this base structure with existing data, comparing IC50 values.

Organizing the Data

I have a wealth of data to organize. I will focus on COX enzymes for comparison, with "this compound" as the starting point. I can illustrate substitutions on this base structure with existing data, comparing IC50 values. I've found IC50 values for novel isoxazole derivatives against COX-1 and COX-2. I'll include a representative protocol for a COX inhibition assay and a standard inhibitor for comparison. I'm ready to begin the guide. I will create a biological pathway context diagram and a compound selectivity workflow diagram.

Comparative Efficacy of 2-(5-Isoxazolyl)-4-methylphenol: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An examination of publicly available scientific literature reveals a notable absence of specific in vivo and in vitro efficacy studies for the compound 2-(5-Isoxazolyl)-4-methylphenol. While this chemical is available from commercial suppliers and is noted as an intermediate for pharmaceutical and agrochemical synthesis, dedicated research detailing its biological activity, mechanism of action, or comparative efficacy against other agents is not presently available in published, peer-reviewed formats. This guide, therefore, serves to summarize the available chemical information for this compound and contextualize its potential biological activities based on the properties of structurally related compounds.

Chemical Properties of this compound

To facilitate further research and identification, the fundamental properties of this compound are provided below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-(2-Hydroxy-5-methylphenyl)isoxazole
CAS Number 164171-56-6[2]
Chemical Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [2]
Melting Point 175-177 °C

Putative Biological Role and Comparison with Structurally Related Compounds

While direct efficacy data for this compound is lacking, its structural motifs—a substituted phenol and an isoxazole ring—are present in many biologically active molecules. This allows for a speculative comparison based on the known activities of these related chemical classes.

Substituted Phenols: Phenolic compounds are well-known for their broad range of biological activities, including antioxidant and anti-inflammatory properties. For instance, other 4-substituted phenols have been investigated for their ability to modulate immune responses.[3] Some have been shown to inhibit melanin synthesis and tyrosinase activity, suggesting potential applications in dermatology or in targeting melanoma cells.[3] It is important to note that these activities are highly dependent on the specific substitutions on the phenol ring.

Isoxazole Derivatives: The isoxazole ring is a common feature in a number of approved pharmaceuticals and investigational drugs, valued for its role as a bioisostere and its contribution to molecular stability and binding interactions. Compounds containing an isoxazole moiety have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and analgesic effects.

Potential Applications: Based on its chemical structure, this compound is positioned as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[4][5] Its potential applications are suggested to be in the development of agents targeting inflammatory conditions and pain, as well as in the formulation of fungicides and bactericides.[4][5]

Experimental Protocols

Due to the absence of published efficacy studies for this compound, no established experimental protocols for its in vivo or in vitro evaluation could be retrieved. For researchers interested in investigating this compound, a general experimental workflow for initial screening is proposed below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Procurement & QC B Cell Line Selection (e.g., Cancer, Immune cells) A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Target-specific Assays (e.g., Enzyme inhibition, Receptor binding) C->D E Data Analysis (IC50 determination) D->E F Animal Model Selection (e.g., Murine tumor model) E->F Promising In Vitro Results G Toxicity & MTD Studies F->G H Efficacy Studies (e.g., Dosing, Tumor measurement) G->H I Pharmacokinetic Analysis H->I J Histopathology & Biomarker Analysis I->J

Caption: Proposed workflow for evaluating the efficacy of a novel compound.

Signaling Pathways

No research currently links this compound to the modulation of specific signaling pathways. Future research would be required to elucidate its mechanism of action.

Conclusion

This compound is a chemical intermediate with potential for development into biologically active agents, owing to its substituted phenol and isoxazole moieties.[4][5] However, there is a clear gap in the scientific literature regarding its in vivo and in vitro efficacy. The scientific community would benefit from studies designed to characterize the biological activities of this compound, which would enable a data-driven comparison with other alternatives. Researchers are encouraged to undertake foundational studies, such as those outlined in the proposed experimental workflow, to uncover the potential therapeutic or agrochemical value of this compound.

References

Safety Operating Guide

Safe Disposal of 2-(5-Isoxazolyl)-4-methylphenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for 2-(5-Isoxazolyl)-4-methylphenol, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks associated with the handling and disposal of this chemical.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Safe Handling and Disposal

Protective EquipmentSpecificationRationale
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[1]To prevent skin contact and irritation.[1]
Eye/Face Protection Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).To protect against splashes and dust particles that can cause serious eye irritation.[1]
Skin and Body Protection Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]To prevent skin exposure to the chemical.
Respiratory Protection For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3]To avoid inhalation of dust which may cause respiratory irritation.[1]

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical be allowed to enter drains or the environment.[1]

Disposal of Unused or Waste Material
  • Engage a Licensed Contractor: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][3]

Spill Cleanup and Disposal

In the event of a spill, follow these steps to ensure safe cleanup and disposal:

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[1][3]

  • Containment: Prevent further spread of the material. Do not let the product enter drains.[1]

  • Cleanup:

    • Wear appropriate personal protective equipment (PPE) as detailed in Table 1.[1][3]

    • Carefully sweep up and shovel the spilled material.[1][3]

    • Avoid creating dust during the cleanup process.[1][3]

  • Containerization: Place the collected material into a suitable, closed, and properly labeled container for disposal.[1][3]

  • Final Disposal: The container with the spilled material should be handed over to a licensed professional waste disposal service for incineration.[1]

Disposal of Contaminated Packaging

Contaminated packaging should be treated with the same level of caution as the chemical itself. Dispose of contaminated packaging as unused product.[1][3] This means it should also be sent for incineration through a licensed waste disposal service.

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_start Start cluster_assessment Material Assessment cluster_procedures Disposal Procedures cluster_actions Actions cluster_final Final Disposal start Disposal Required for This compound assess_type Identify Material Type start->assess_type unused_product Unused/Waste Product assess_type->unused_product Unused Product spill_cleanup Spill Residue assess_type->spill_cleanup Spill contaminated_packaging Contaminated Packaging assess_type->contaminated_packaging Contaminated Packaging package_waste Package securely in a closed, labeled container. unused_product->package_waste collect_spill Sweep up spill carefully (avoiding dust). Place in sealed container. spill_cleanup->collect_spill contaminated_packaging->package_waste collect_spill->package_waste licensed_disposal Contact Licensed Waste Disposal Service package_waste->licensed_disposal incineration Chemical Incineration with Afterburner and Scrubber licensed_disposal->incineration

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-(5-Isoxazolyl)-4-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-(5-Isoxazolyl)-4-methylphenol, tailored for researchers, scientists, and drug development professionals. It includes detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategorySpecificationStandard
Eye/Face Protection Safety glasses with side-shieldsEN166 (EU) or NIOSH (US) approved[1]
Skin Protection Handle with gloves. Inspect prior to use and use proper removal technique.Regulation (EU) 2016/425 and standard EN 374[1]
Respiratory Protection For nuisance exposures: Type P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection: Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Use NIOSH (US) or CEN (EU) approved respirators.[1][2]
Body Protection Wear appropriate protective clothing to prevent skin exposure.Varies by task and exposure risk

Hazard Identification and First Aid

Understanding the hazards associated with this compound is fundamental to safe handling. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

HazardGHS ClassificationFirst Aid Measures
Eye Irritation Eye Irrit. 2Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1][3]
Skin Irritation Skin Irrit. 2Wash off with soap and plenty of water. If skin irritation occurs: Get medical advice/attention.[1][3]
Respiratory Irritation STOT SE 3If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][3]
Ingestion -Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance. The following workflow outlines the key steps from preparation to disposal.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area B->C D Avoid dust formation C->D E Avoid contact with skin and eyes D->E F Evacuate personnel to a safe area E->F If spill occurs I Dispose of contaminated gloves after use E->I G Sweep up and shovel into suitable containers F->G H Do not let product enter drains G->H J Keep in suitable, closed containers for disposal H->J I->J K Contact a licensed professional waste disposal service J->K

Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound in a laboratory setting.

Detailed Procedural Steps

Preparation:

  • Review SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Don PPE: Put on all required personal protective equipment as specified in the table above. Ensure gloves are inspected for integrity before use.[1]

Handling:

  • Ventilation: Always handle the chemical in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid Dust: Take measures to avoid the formation of dust and aerosols during handling.[1]

  • Prevent Contact: Avoid direct contact with skin and eyes.[1]

  • Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[1]

In Case of a Spill:

  • Evacuate: Evacuate personnel from the immediate area.[2]

  • Containment: Without creating dust, sweep up the spilled material and place it into a suitable, closed container for disposal.[1][2]

  • Environmental Protection: Prevent the spilled product from entering drains.[1][2]

Disposal:

  • Contaminated Materials: Dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and local regulations.[1]

  • Waste Chemical: All waste chemical should be stored in a suitable, closed container.[1]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service. It may be necessary to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of it as unused product.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.